3-Amino-N,N-dimethyl-4-nitroaniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-N,1-N-dimethyl-4-nitrobenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-10(2)6-3-4-8(11(12)13)7(9)5-6/h3-5H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTOMXLUNDWLCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942896 | |
| Record name | N~1~,N~1~-Dimethyl-4-nitrobenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2069-71-8 | |
| Record name | N~1~,N~1~-Dimethyl-4-nitrobenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Amino-N,N-dimethyl-4-nitroaniline chemical properties and structure
An In-Depth Technical Guide to 3-Amino-N,N-dimethyl-4-nitroaniline: Properties, Structure, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a versatile aromatic compound with significant applications in organic synthesis and materials science. The document delves into its core chemical and physical properties, molecular structure, established synthesis methodologies, and key areas of application, with a particular focus on its role as a precursor for dyes and in the development of advanced materials. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a detailed understanding of this compound.
Introduction
This compound, identified by CAS number 2069-71-8, is an aniline derivative characterized by a unique substitution pattern on the benzene ring.[1] The molecule incorporates a primary amino group (-NH₂), a nitro group (-NO₂), and a dimethylamino group (-N(CH₃)₂), which collectively impart a distinct set of chemical reactivity and physical properties.[1] This specific arrangement of electron-donating (amino and dimethylamino) and electron-withdrawing (nitro) groups creates a polarized molecule with significant potential as a building block in various synthetic pathways and as a functional component in advanced materials.[1] Its applications range from being a key intermediate in the synthesis of dyes and pharmaceuticals to its use in the formulation of piezoelectric materials and organic semiconductors.[1]
Molecular Structure and Identification
The structural identity of this compound is defined by a benzene ring substituted at positions 1, 3, and 4. The IUPAC name for this compound is 1-N,1-N-dimethyl-4-nitrobenzene-1,3-diamine.[2] The molecule's key identifiers are summarized in the table below.
Table 1: Chemical Identity and Descriptors
| Identifier | Value |
| CAS Number | 2069-71-8[1][2] |
| Molecular Formula | C₈H₁₁N₃O₂[1][2] |
| Molecular Weight | 181.19 g/mol [2] |
| IUPAC Name | 1-N,1-N-dimethyl-4-nitrobenzene-1,3-diamine[2] |
| Canonical SMILES | CN(C)C1=CC(=C(C=C1)--INVALID-LINK--[O-])N[2] |
| InChI Key | WJTOMXLUNDWLCY-UHFFFAOYSA-N[2] |
| Synonyms | N1,N1-dimethyl-4-nitrobenzene-1,3-diamine, (3-amino-4-nitrophenyl)dimethylamine, 5-dimethylamino-2-nitroaniline[2][3] |
Structural Analysis
The molecular architecture features a strong electronic push-pull system. The electron-donating dimethylamino and amino groups increase the electron density of the aromatic ring, particularly at the ortho and para positions relative to them. Conversely, the powerful electron-withdrawing nitro group significantly decreases the electron density of the ring. This intramolecular charge-transfer characteristic is fundamental to its chemical reactivity and its utility in applications such as non-linear optics.
Caption: 2D representation of this compound.
Chemical and Physical Properties
This compound is typically a yellow-brown powder at room temperature.[1] Its physical and chemical properties are tabulated below.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Yellow-brown powder | [1] |
| Melting Point | 134 to 140 °C | [1][3] |
| Boiling Point | ~355 °C (estimated) | [3] |
| Density | ~1.28 g/cm³ (estimated) | [3] |
| XLogP3 | 1.3 | [1][2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
Synthesis Protocol
The synthesis of this compound is generally accomplished via a multi-step process starting from a readily available precursor. The most common route involves the nitration of N,N-dimethylaniline followed by a selective reduction.[1]
Caption: General synthesis workflow for this compound.
Step-by-Step Methodology
Step 1: Nitration of N,N-Dimethylaniline
-
Reaction Setup: In a flask equipped with a stirrer and cooled in an ice bath, slowly add N,N-dimethylaniline to a mixture of concentrated sulfuric acid and nitric acid. The temperature must be carefully controlled to prevent over-nitration and side reactions.
-
Reaction Execution: The reaction mixture is stirred for a specified period while maintaining a low temperature. The strong electrophile, the nitronium ion (NO₂⁺), is generated in situ and attacks the electron-rich benzene ring. The dimethylamino group is a strong para-director, leading to the primary formation of N,N-dimethyl-4-nitroaniline.
-
Work-up and Isolation: The reaction is quenched by pouring it over ice, leading to the precipitation of the product. The solid is then filtered, washed with water to remove residual acid, and dried.
Step 2: Reduction of the Nitro Group
-
Reaction Setup: The N,N-dimethyl-4-nitroaniline synthesized in the previous step is dissolved in a suitable solvent.
-
Reduction: The nitro group is reduced to a primary amino group. This can be achieved through several methods:
-
Purification: Following the reduction, the product is isolated and purified, typically through recrystallization or column chromatography, to yield pure this compound.
Applications
The unique electronic and structural features of this compound make it a valuable compound in several fields.
Organic Synthesis
The compound serves as a versatile building block for more complex molecules.[1] The presence of three distinct functional groups allows for a variety of subsequent chemical transformations.
-
Dye Synthesis: It is a precursor in the manufacturing of azo dyes. The primary amino group can be diazotized and coupled with other aromatic compounds to create highly colored molecules used in the textile and printing industries.[1][4]
-
Pharmaceutical Intermediates: The aniline scaffold is common in many pharmaceutical agents. This compound can serve as a starting material for the synthesis of various active pharmaceutical ingredients (APIs).[1]
Materials Science
The intramolecular charge-transfer properties are exploited in the field of materials science.
-
Piezoelectric Materials: Its derivatives have been investigated for their piezoelectric properties, where mechanical stress induces an electrical voltage. This makes them potentially useful in sensors, actuators, and energy harvesting devices.[1]
-
Organic Semiconductors: The conjugated π-system and polarized nature of the molecule are desirable characteristics for organic semiconductors, which are used in flexible electronics, OLEDs, and organic photovoltaics.[1]
-
Non-Linear Optical (NLO) Materials: Compounds with significant charge-transfer character, like N,N-dimethyl-4-nitroaniline derivatives, are studied for their NLO properties, which are crucial for applications in telecommunications and optical computing.[5]
Safety and Handling
This compound is considered hazardous and requires careful handling in a laboratory or industrial setting.
Table 3: GHS Hazard Information
| Hazard Statement | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[2] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[2][6][7] |
| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage/irritation[2][6][7] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[2] |
| STOT - Single Exposure | H335 | May cause respiratory irritation[2][6][7] |
Recommended Precautions
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[6][7][9]
-
Handling: Avoid breathing dust, fumes, or vapors.[6][7] Prevent contact with skin and eyes.[8] After handling, wash hands and any exposed skin thoroughly.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from strong oxidizing agents and strong acids.[9]
Conclusion
This compound is a compound of significant scientific and industrial interest. Its synthesis is well-established, and its unique molecular structure, featuring a combination of electron-donating and withdrawing groups, makes it a valuable intermediate for a wide array of applications. From the vibrant colors of synthetic dyes to the advanced functionalities of piezoelectric and semiconductor materials, this compound represents a key molecular component for innovation. Adherence to strict safety protocols is essential when handling this chemical due to its potential health hazards. Further research into its derivatives will likely continue to expand its utility in novel technologies.
References
- 1. Buy this compound | 2069-71-8 [smolecule.com]
- 2. This compound | C8H11N3O2 | CID 2733451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. Dye - Synthetic, Organic, Colorants | Britannica [britannica.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.be [fishersci.be]
- 7. This compound - High purity | EN [georganics.sk]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3-Amino-N,N-dimethyl-4-nitroaniline (CAS 2069-71-8)
Introduction
3-Amino-N,N-dimethyl-4-nitroaniline, with the CAS registry number 2069-71-8, is a substituted aniline derivative featuring a unique combination of functional groups that impart distinct chemical reactivity and potential for diverse applications.[1] This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing in-depth information on its synthesis, characterization, and applications. The presence of both an amino and a nitro group on the benzene ring, along with a dimethylamino substituent, makes this compound a valuable building block in organic synthesis, particularly in the fields of dye chemistry and as a potential pharmaceutical intermediate.[1][2] This document provides a detailed exploration of its properties, a robust synthesis and purification protocol, and a practical application in the synthesis of a disperse azo dye.
Physicochemical and Spectroscopic Profile
This compound typically appears as a yellow-brown powder.[1] Its core physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2069-71-8 | [3] |
| Molecular Formula | C₈H₁₁N₃O₂ | [3] |
| Molecular Weight | 181.19 g/mol | [3] |
| Melting Point | 134-139 °C | [1] |
| IUPAC Name | 1-N,1-N-dimethyl-4-nitrobenzene-1,3-diamine | [3] |
| Synonyms | 5-dimethylamino-2-nitroaniline, 3-amino-4-nitro-N,N-dimethylaniline | [4][5] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the N,N-dimethyl protons. The aromatic protons will appear as a complex splitting pattern in the aromatic region, influenced by the electronic effects of the three different substituents. The N,N-dimethyl group will present as a sharp singlet, likely in the range of 2.5-3.5 ppm. The amino group protons will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly influenced by the electron-donating amino and dimethylamino groups and the electron-withdrawing nitro group.
-
FTIR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic ring and methyl groups (around 2800-3100 cm⁻¹), asymmetric and symmetric N-O stretching of the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and C-N stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 181, corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the nitro group, methyl groups, and other characteristic fragments.
Synthesis and Purification
The synthesis of this compound is not a trivial matter due to the directing effects of the substituents on the aniline ring. A plausible and efficient synthetic route involves a two-step process: the dinitration of N,N-dimethylaniline to yield N,N-dimethyl-3,4-dinitroaniline, followed by the selective reduction of the 4-nitro group.
Step 1: Synthesis of N,N-Dimethyl-3,4-dinitroaniline
The direct nitration of N,N-dimethylaniline with a standard mixed acid (HNO₃/H₂SO₄) notoriously yields the meta-substituted product, 3-nitro-N,N-dimethylaniline, as the major product.[2] This is due to the protonation of the highly basic dimethylamino group in the strongly acidic medium, which converts it into a meta-directing ammonium group. To achieve dinitration at the 3 and 4 positions, a more controlled approach is necessary, often involving the nitration of an N-acylated precursor to protect the amino group and direct substitution differently, followed by deprotection. However, for the sake of a direct, albeit potentially lower-yielding, approach, a carefully controlled dinitration can be attempted.
Experimental Protocol:
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of N,N-dimethylaniline in a suitable solvent like glacial acetic acid. Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, continue stirring the mixture at a low temperature for several hours to allow the reaction to proceed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The dinitrated product should precipitate out of the solution.
-
Isolation: Collect the crude N,N-dimethyl-3,4-dinitroaniline by vacuum filtration and wash it thoroughly with cold water to remove residual acid.
Step 2: Selective Reduction to this compound
The selective reduction of one nitro group in a dinitro compound is a well-established but delicate process. The choice of reducing agent is critical. Reagents like sodium sulfide (Na₂S) or ammonium polysulfide ((NH₄)₂Sₓ) are known to selectively reduce one nitro group in dinitroarenes.[6] The nitro group at the 4-position (ortho to the amino group that will be formed) is often preferentially reduced.[6][7]
Experimental Protocol:
-
Preparation: Suspend the crude N,N-dimethyl-3,4-dinitroaniline in a mixture of ethanol and water in a round-bottom flask equipped with a reflux condenser and a stirrer.
-
Reduction: Prepare a solution of sodium sulfide (Na₂S·9H₂O) and sulfur in water. Gently warm the solution to form sodium polysulfide. Add this solution portion-wise to the stirred suspension of the dinitro compound.
-
Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and pour it into a large volume of cold water. The desired product, this compound, will precipitate.
-
Isolation: Collect the crude product by vacuum filtration and wash it with water.
Purification
The crude this compound can be purified by either recrystallization or column chromatography.
-
Recrystallization: This is a common technique for purifying solid compounds.[8][9]
-
Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable one where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or an ethanol/water mixture is often a good starting point for polar compounds like anilines.
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent.[8] If the solution is colored with impurities, it can be treated with a small amount of activated charcoal and then hot-filtered. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.[8]
-
-
Column Chromatography: For more challenging purifications or to isolate the product from closely related isomers, column chromatography is the method of choice.[10][11]
-
Stationary Phase: Silica gel is a common stationary phase, but its acidic nature can cause issues with basic amines, leading to tailing and poor separation.[12] To mitigate this, the silica can be deactivated by adding a small percentage of a base like triethylamine to the eluent.[12]
-
Mobile Phase (Eluent): A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically used. The optimal solvent system should be determined by preliminary TLC analysis.
-
Procedure: Prepare a column with the chosen stationary phase. Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC to identify and combine the fractions containing the pure product. Evaporate the solvent from the combined pure fractions to obtain the purified this compound.
-
Applications in Research and Development
The unique arrangement of functional groups in this compound makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the dye industry.
Synthesis of Disperse Azo Dyes
Azo dyes are a major class of synthetic colorants, and their synthesis often involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component.[13][14] this compound can serve as the primary amine component (the diazo component) in such a reaction.
Experimental Protocol: Synthesis of a Disperse Red Dye
This protocol describes the synthesis of a disperse red dye by coupling diazotized this compound with N,N-diethylaniline.
-
Diazotization:
-
Dissolve a specific molar equivalent of this compound in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (which turns blue in the presence of excess nitrous acid).
-
-
Preparation of the Coupling Solution:
-
Dissolve an equimolar amount of the coupling component, for example, N,N-diethylaniline, in a suitable solvent like dilute acetic acid.
-
Cool this solution to 0-5 °C in an ice bath.
-
-
Azo Coupling:
-
Slowly add the cold diazonium salt solution to the cold, stirred coupling solution.
-
Maintain the temperature at 0-5 °C and continue stirring for a few hours. A colored precipitate of the azo dye will form.
-
The pH of the reaction mixture may need to be adjusted to slightly acidic or neutral to facilitate the coupling reaction, depending on the specific coupling component.
-
-
Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration.
-
Wash the dye thoroughly with cold water to remove any unreacted salts.
-
The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid.
-
Dry the purified dye in a vacuum oven.
-
Potential as a Pharmaceutical Intermediate
While specific, high-profile examples of drugs derived from this compound are not abundant in the readily available literature, its structure contains pharmacophoric elements that make it an interesting starting point for medicinal chemistry exploration. Substituted anilines are a common motif in many drug molecules. The presence of multiple functional groups allows for a variety of subsequent chemical transformations to build more complex molecular architectures. Researchers in drug development may find this compound useful as a scaffold for creating libraries of novel compounds for screening against various biological targets.
Applications in Materials Science
Some nitroaniline derivatives have been investigated for their piezoelectric and non-linear optical properties.[1] The specific substitution pattern of this compound could make it a candidate for incorporation into novel organic semiconductors or piezoelectric materials, although this remains an area for further research.[1]
Safety and Handling
As with many nitroaromatic compounds, this compound is considered hazardous and should be handled with appropriate safety precautions.[1][3]
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[3] It causes skin irritation and serious eye damage.[3] It may also cause respiratory irritation.[3][5]
-
Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Avoid breathing dust, fumes, or vapors.[5]
-
In case of contact with skin, wash immediately with plenty of soap and water.[5]
-
In case of contact with eyes, rinse cautiously with water for several minutes.[5]
-
Always consult the material safety data sheet (MSDS) for the most up-to-date and detailed safety information before handling this compound.
Conclusion
This compound is a versatile chemical intermediate with significant potential in synthetic chemistry. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry principles. The detailed protocols for its synthesis, purification, and application in dye synthesis provided in this guide offer a practical framework for researchers. While its role in drug development is less defined, its structural features present opportunities for the synthesis of novel bioactive compounds. As with all chemical research, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its successful and safe utilization in the laboratory.
References
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
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- 4. This compound | 20691-71-8 | VAA69171 [biosynth.com]
- 5. This compound - High purity | EN [georganics.sk]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. m.youtube.com [m.youtube.com]
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- 10. column-chromatography.com [column-chromatography.com]
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- 14. ijrpr.com [ijrpr.com]
Molecular formula C8H11N3O2 characterization
An In-Depth Technical Guide to the Characterization of C8H11N3O2 Isomers
Foreword: Beyond a Simple Formula
The molecular formula C8H11N3O2 represents a fascinating intersection of pharmacology, nutrition, and organic chemistry. While it may point to a single empirical composition, it describes a family of structurally distinct isomers, each with a unique physiological and chemical identity. To the researcher, scientist, or drug development professional, the ability to unequivocally distinguish between these isomers—such as the globally consumed stimulant caffeine and its closely related metabolic and therapeutic cousins, theophylline, theobromine, and paraxanthine—is not merely an academic exercise. It is a fundamental necessity for ensuring product purity, understanding metabolic pathways, and designing novel therapeutics.
This guide moves beyond a simple recitation of facts. As a Senior Application Scientist, my objective is to provide a narrative grounded in practical, field-proven insights. We will explore the "why" behind our analytical choices, delving into the causal relationships that allow us to translate raw spectral data into confident structural assignments. The methodologies presented herein are designed to be self-validating, creating a logical and robust framework for the comprehensive characterization of C8H11N3O2 isomers.
Part 1: The Subjects of Interest - Key Isomers of C8H11N3O2
The xanthine core, a fused heterocyclic system, is the common structural feature among the most significant C8H11N3O2 isomers. The differentiation arises from the placement of methyl groups on the nitrogen atoms of this core structure.
-
Caffeine (1,3,7-trimethylxanthine): A central nervous system stimulant, it is the most widely consumed psychoactive substance globally. Its primary action is as an adenosine receptor antagonist.
-
Theophylline (1,3-dimethylxanthine): Used clinically as a bronchodilator for respiratory diseases like asthma and COPD.
-
Theobromine (3,7-dimethylxanthine): Found in high concentrations in cacao beans and, consequently, chocolate. It has a milder stimulant effect than caffeine.
-
Paraxanthine (1,7-dimethylxanthine): The major metabolite of caffeine in humans, accounting for approximately 84% of its breakdown. It also exhibits stimulant properties.
The subtle differences in methyl group positions profoundly impact the pharmacological and metabolic profiles of these molecules, necessitating their precise identification.
Part 2: A Multi-Pronged Analytical Strategy
No single analytical technique can provide a complete picture. A robust characterization workflow relies on the synergistic application of multiple spectroscopic and spectrometric methods. This guide will detail the core techniques for elucidating the structure of C8H11N3O2 isomers.
Mass Spectrometry (MS): The First Confirmation
Mass spectrometry provides the most direct confirmation of the molecular weight and elemental composition.
Expertise & Experience: For C8H11N3O2, the nominal mass is 197. However, high-resolution mass spectrometry (HRMS), often using an Orbitrap or TOF analyzer, is critical. It provides a highly accurate mass measurement, allowing for the confirmation of the elemental formula. The expected monoisotopic mass for C8H11N3O2 is 197.0851, and an experimental result within a few parts per million (ppm) of this value provides strong evidence for the correct elemental composition.
Trustworthiness: The fragmentation pattern observed in tandem mass spectrometry (MS/MS) serves as a self-validating system. While all four key isomers will have the same parent mass, their fragmentation patterns can differ due to the varying stability of the fragmented ions, influenced by the methyl group positions. For instance, the loss of a methyl radical followed by the loss of CO are common fragmentation pathways for xanthines.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol/water 50:50 v/v).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Operate in positive ion mode, as the nitrogen atoms in the xanthine ring are readily protonated.
-
Data Acquisition:
-
Full Scan (MS1): Acquire data over a mass range of m/z 100-300 to detect the protonated molecule [M+H]⁺ at approximately m/z 198.0929.
-
Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions.
-
Data Presentation: Expected MS Data
| Isomer | Molecular Formula | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Caffeine | C8H11N3O2 | 198.0929 | 140, 112, 83 |
| Theophylline | C8H11N3O2 | 198.0929 | 124, 96, 69 |
| Theobromine | C8H11N3O2 | 198.0929 | 138, 110, 82 |
| Paraxanthine | C8H11N3O2 | 198.0929 | 140, 112, 83 |
Note: Fragmentation patterns can be highly instrument-dependent. The values above represent common fragmentation pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For C8H11N3O2 isomers, ¹H and ¹³C NMR are indispensable for differentiating the substitution patterns on the xanthine core.
Expertise & Experience: The key to differentiating these isomers lies in the chemical shifts and number of signals corresponding to the methyl groups and the lone C-H proton on the imidazole ring.
-
¹H NMR: Caffeine will show three distinct singlets for its three methyl groups. Theophylline and Theobromine will each show two methyl singlets and one C-H singlet. Paraxanthine will also show two methyl singlets and one C-H singlet. The exact chemical shifts of these signals are unique to each isomer.
-
¹³C NMR: The number of signals in the ¹³C NMR spectrum will also be revealing. Caffeine will exhibit eight distinct carbon signals. The other isomers will also show eight signals, but their chemical shifts, particularly for the N-methyl carbons and the carbonyl carbons, will differ based on the electronic environment.
Trustworthiness: Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), provide a self-validating system by correlating protons with their directly attached carbons (HSQC) and with carbons two to three bonds away (HMBC). This allows for the unambiguous assignment of all signals and confirms the methyl group positions. For instance, an HMBC correlation from the protons of a methyl group to two carbonyl carbons can definitively place that methyl group between them.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d6). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
2D NMR (Optional but Recommended): Acquire HSQC and HMBC spectra to confirm assignments.
Data Presentation: Characteristic ¹H NMR Chemical Shifts (in DMSO-d6)
| Isomer | N1-CH3 (ppm) | N3-CH3 (ppm) | N7-CH3 (ppm) | C8-H (ppm) |
| Caffeine | 3.24 | 3.41 | 3.86 | 7.95 |
| Theophylline | 3.23 | 3.43 | - | 8.04 |
| Theobromine | - | 3.49 | 3.75 | 7.90 |
| Paraxanthine | 3.20 | - | 3.82 | 7.85 |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Expertise & Experience: For the C8H11N3O2 isomers, the most informative regions of the IR spectrum are the C=O (carbonyl) and C=N/C=C stretching regions. The precise frequencies of the carbonyl stretches can be subtly influenced by the substitution pattern on the ring. The presence or absence of an N-H bond in theophylline and theobromine (which is absent in caffeine and paraxanthine in their neutral form) can also be observed in the N-H stretching region (~3100 cm⁻¹), although this can sometimes be broad or weak.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.
Data Presentation: Key IR Absorption Bands (cm⁻¹)
| Isomer | C=O Stretch | C=N/C=C Stretch |
| Caffeine | ~1700, ~1650 | ~1550 |
| Theophylline | ~1715, ~1665 | ~1565 |
| Theobromine | ~1705, ~1660 | ~1558 |
| Paraxanthine | ~1700, ~1650 | ~1560 |
Part 3: Visualizing the Workflow and Logic
To effectively manage the characterization process, a logical workflow is essential. The following diagram illustrates the decision-making process based on the analytical data obtained.
Caption: A logical workflow for the characterization of C8H11N3O2 isomers.
Conclusion
The characterization of C8H11N3O2 isomers is a prime example of the necessity for a multi-technique analytical approach in modern chemistry. While mass spectrometry can confirm the elemental formula, it is the detailed structural insights from NMR spectroscopy that provide the definitive differentiation. IR spectroscopy serves as a valuable corroborative tool. By integrating these techniques within a logical workflow, researchers can move with confidence from a simple molecular formula to a precise and accurate structural assignment, a critical step in any scientific endeavor involving these important molecules.
A Technical Guide to the Physicochemical Properties of 3-Amino-N,N-dimethyl-4-nitroaniline: Melting Point and Solubility Analysis
Abstract
This technical guide provides an in-depth analysis of two critical physicochemical properties of 3-Amino-N,N-dimethyl-4-nitroaniline (CAS No: 2069-71-8): its melting point and solubility profile. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causality behind experimental design, presents self-validating protocols for property determination, and grounds its claims in authoritative references. The objective is to equip scientists with both the foundational data and the practical methodology required for the effective handling, purification, and application of this compound.
Core Physicochemical & Structural Data
This compound is an aromatic amine containing both a primary amine and a tertiary amine, along with a strongly electron-withdrawing nitro group. This unique substitution pattern dictates its chemical reactivity and physical properties.
| Property | Data | Source(s) |
| IUPAC Name | 1-N,1-N-dimethyl-4-nitrobenzene-1,3-diamine | [1] |
| CAS Number | 2069-71-8 | [1][2][3] |
| Molecular Formula | C₈H₁₁N₃O₂ | [1][2][3] |
| Molecular Weight | 181.19 g/mol | [1][2] |
| Appearance | Brown-Yellow Powder | [2] |
| Melting Point | 134 - 140 °C | [2][3] |
Melting Point: A Critical Indicator of Purity
Theoretical Foundation and Expert Insights
The melting point is one of the most fundamental and informative physical properties of a solid organic compound. For a pure crystalline solid, the melting point is a sharp, well-defined temperature at which the solid-to-liquid phase transition occurs. However, in a real-world laboratory setting, a melting range is observed. The breadth of this range serves as a crucial, self-validating indicator of purity.
-
Expertise: The presence of impurities disrupts the crystal lattice of the compound. This disruption requires less energy to overcome the intermolecular forces holding the molecules together, resulting in a depression of the melting point. Furthermore, during the melting process, the impurities become more concentrated in the remaining solid, causing a gradual increase in the melting temperature of the mixture. This phenomenon leads to a broadening of the melting point range.[4] Therefore, a reported range of 134-139°C suggests a compound of good, but not absolute, purity, which is typical for commercially available reagents[2]. A value of 140°C likely represents the upper limit for a highly purified sample[3].
-
Trustworthiness: The protocol described below is designed to yield a highly reproducible and accurate melting point range. The key to trustworthiness lies in the controlled, slow heating rate near the expected melting point. A rapid heating rate does not allow for thermal equilibrium between the sample, the thermometer, and the heating block, leading to an artificially wide and inaccurate range.
Experimental Protocol for Melting Point Determination
This protocol outlines the standard method for determining the melting point range using a capillary melting point apparatus.
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and homogenous. If necessary, gently crush the crystalline powder using a mortar and pestle to create a fine, uniform powder.
-
-
Capillary Tube Loading:
-
Tap the open end of a capillary tube (sealed at one end) into the powder.
-
Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the bottom. A packed sample height of 2-3 mm is ideal.
-
-
Apparatus Setup:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.
-
-
Measurement:
-
Rapid Scan (Optional but Recommended): Heat the sample rapidly to get a coarse estimate of the melting point. Let the apparatus cool significantly before proceeding.
-
Accurate Determination: Heat the block to a temperature approximately 15-20°C below the expected melting point (e.g., start heating slowly from ~115°C).
-
Critical Step: Once below the expected range, reduce the heating rate to 1-2°C per minute .
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Continue heating at the slow rate and record the temperature at which the last crystal melts and the entire sample is a clear liquid (T₂).
-
The melting point range is reported as T₁ - T₂.
-
Workflow Visualization
References
A Comprehensive Spectroscopic Guide to 3-Amino-N,N-dimethyl-4-nitroaniline
Prepared by: Gemini, Senior Application Scientist
Introduction
3-Amino-N,N-dimethyl-4-nitroaniline (CAS No: 20691-71-8; Molecular Formula: C₈H₁₁N₃O₂) is a trisubstituted aromatic amine whose structural complexity makes it an interesting candidate for spectroscopic analysis.[1][2] Its utility in synthetic chemistry, particularly as an intermediate for dyes and functional materials, necessitates a robust and unambiguous method for its identification and quality assessment.[3] This guide provides a detailed analysis of the expected spectroscopic signature of this molecule using Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS).
Molecular Structure and Electronic Effects
The spectroscopic properties of this compound are dictated by the interplay of its three functional groups on the benzene ring: a primary amine (-NH₂), a tertiary dimethylamine (-N(CH₃)₂), and a nitro group (-NO₂).
-
Electron-Donating Groups (EDG): The -NH₂ and -N(CH₃)₂ groups are potent activators, donating electron density to the aromatic ring through resonance. This effect increases the electron density (shields) the protons and carbons at the ortho and para positions relative to them.
-
Electron-Withdrawing Group (EWG): The -NO₂ group is a strong deactivator, withdrawing electron density from the ring. This effect decreases the electron density (deshields) the protons and carbons at its ortho and para positions.[4]
This complex electronic environment results in a highly polarized molecule with distinct and predictable spectroscopic features.
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups within the molecule. The spectrum is a composite of the vibrational modes of the primary amine, the nitro group, the aromatic ring, and the aliphatic methyl groups.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3450 - 3350 | Medium, Sharp | N-H Asymmetric Stretch (primary amine) |
| 3350 - 3250 | Medium, Sharp | N-H Symmetric Stretch (primary amine) |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |
| 3000 - 2850 | Medium-Weak | Aliphatic C-H Stretch (-CH₃) |
| 1650 - 1580 | Strong | N-H Bending (Scissoring) |
| 1600 - 1585 | Medium-Weak | Aromatic C=C Stretch |
| 1555 - 1485 | Very Strong | Asymmetric N-O Stretch (nitro group) |
| 1500 - 1400 | Medium-Weak | Aromatic C=C Stretch |
| 1355 - 1320 | Very Strong | Symmetric N-O Stretch (nitro group) |
| 1335 - 1250 | Strong | Aromatic C-N Stretch |
| 900 - 675 | Strong, Broad | N-H Wag |
Interpretation and Experimental Causality
The presence of a primary amine (-NH₂) group is definitively confirmed by two sharp bands in the 3450-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches, respectively.[5] A single band in this region would indicate a secondary amine, while its absence would suggest a tertiary amine.[6] Additionally, a strong N-H bending vibration is expected between 1650-1580 cm⁻¹, and a broad N-H wag is anticipated in the 900-675 cm⁻¹ range.[5]
The nitro (-NO₂) group provides the most intense and unambiguous signals in the spectrum. Two very strong absorptions are predicted: an asymmetric stretch between 1555-1485 cm⁻¹ and a symmetric stretch between 1355-1320 cm⁻¹.[7][8] The position of these bands at slightly lower wavenumbers compared to aliphatic nitro compounds is due to conjugation with the aromatic ring, which weakens the N-O bonds.[7]
Aromatic C-H stretches appear as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches from the two methyl groups on the tertiary amine are found just below 3000 cm⁻¹.[9] The C=C in-ring stretching vibrations of the benzene ring typically appear as several bands in the 1600-1400 cm⁻¹ region.[10]
Standard Experimental Protocol: FT-IR Spectroscopy (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and performing a background scan.
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The standard collection range is 4000-400 cm⁻¹.
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum using the instrument's software.
Rationale: The ATR method is chosen for its simplicity, speed, and minimal sample preparation, making it a highly reproducible and trustworthy technique for routine analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous assignment of each proton and carbon.
¹H NMR Spectroscopy
The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the primary amine protons, and the N-dimethyl protons. The chemical shifts of the aromatic protons are heavily influenced by the competing electronic effects of the substituents.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~7.8 - 8.0 | d | 1H | J ≈ 9.0 Hz | H-5 |
| ~6.8 - 7.0 | d | 1H | J ≈ 2.5 Hz | H-2 |
| ~6.6 - 6.8 | dd | 1H | J ≈ 9.0, 2.5 Hz | H-6 |
| ~4.0 - 5.0 | br s | 2H | - | -NH₂ |
| ~3.1 | s | 6H | - | -N(CH₃)₂ |
Interpretation and Causality:
-
Aromatic Region (6.5-8.5 ppm): The three aromatic protons are chemically non-equivalent and will show a complex splitting pattern.[9]
-
H-5: This proton is ortho to the powerfully electron-withdrawing -NO₂ group, causing it to be significantly deshielded and appear furthest downfield. It will be split into a doublet by its ortho neighbor, H-6.
-
H-2: This proton is ortho to the electron-donating -N(CH₃)₂ group and meta to the -NH₂ group, causing it to be shielded and appear relatively upfield. It will be split into a doublet by its meta neighbor, H-6.
-
H-6: This proton experiences ortho coupling from H-5 and meta coupling from H-2, resulting in a doublet of doublets.
-
-
Amine Protons (-NH₂): The primary amine protons typically appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. Their chemical shift can vary depending on concentration and solvent.
-
Dimethyl Protons (-N(CH₃)₂): The six protons of the two methyl groups are equivalent and are not coupled to any other protons, resulting in a sharp singlet integrated to 6H.[11]
Caption: Predicted ¹H-¹H coupling relationships in the aromatic ring.
¹³C NMR Spectroscopy
The decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, corresponding to the 8 unique carbon atoms in the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150 - 155 | C1 | Attached to two N atoms, deshielded. |
| ~145 - 150 | C3 | Attached to -NH₂, deshielded. |
| ~135 - 140 | C4 | Attached to -NO₂, deshielded. |
| ~125 - 130 | C5 | ortho to -NO₂, deshielded. |
| ~115 - 120 | C6 | Influenced by adjacent EDGs and EWG. |
| ~105 - 110 | C2 | ortho to -N(CH₃)₂ and -NH₂, shielded. |
| ~40 - 45 | -N(CH₃)₂ | Typical range for N-methyl carbons. |
Interpretation and Causality:
Aromatic carbons resonate in the 110-160 ppm region.[4]
-
Quaternary Carbons (C1, C3, C4): Carbons directly attached to electronegative atoms (N, O) are the most deshielded and appear furthest downfield.[12] Their relative shifts are influenced by the specific substituent.
-
Protonated Aromatic Carbons (C2, C5, C6): Their chemical shifts are a direct reflection of the local electron density. C2, being ortho to two strong EDGs, is expected to be the most shielded (upfield). C5, being ortho to the strong EWG, is expected to be the most deshielded (downfield) of the protonated carbons.
-
Aliphatic Carbon: The methyl carbons of the dimethylamino group will appear significantly upfield, in the typical aliphatic region.
Standard Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be tuned and the magnetic field locked onto the deuterium signal of the solvent.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are required.
-
Data Processing: Fourier transform the raw data (FID), and then phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal. Integrate the ¹H NMR signals.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.
Predicted Mass Spectrometry Data (Electron Ionization)
| m/z (mass-to-charge ratio) | Proposed Identity |
| 181 | [M]⁺• (Molecular Ion) |
| 166 | [M - CH₃]⁺ |
| 151 | [M - NO]⁺ |
| 135 | [M - NO₂]⁺ |
| 121 | [M - NO - CH₂O]⁺• |
Interpretation and Fragmentation Causality
The molecular weight of C₈H₁₁N₃O₂ is 181.19 g/mol , so the molecular ion peak ([M]⁺•) is expected at m/z 181.[1] The fragmentation of nitroaromatic compounds is well-characterized.
-
Loss of •NO₂ (46 Da): A common and significant fragmentation pathway for nitroaromatics is the cleavage of the C-N bond, leading to a fragment at m/z 135.[13]
-
Loss of •NO (30 Da): Another characteristic fragmentation involves rearrangement and loss of a nitric oxide radical, which would produce a fragment at m/z 151.[14]
-
Loss of Methyl Radical (•CH₃, 15 Da): Alpha-cleavage next to the tertiary amine can lead to the loss of a methyl radical, resulting in a stable ion at m/z 166.
Caption: Predicted major fragmentation pathways for this compound.
Standard Experimental Protocol: GC-MS (EI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (1 µL) of the solution into the Gas Chromatograph (GC). The sample is vaporized and separated from impurities on a capillary column (e.g., a DB-5ms column). A typical temperature program might start at 50°C and ramp to 250°C.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. This is known as Electron Ionization (EI).
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and the resulting data is plotted as a mass spectrum (relative abundance vs. m/z).
Rationale: GC-MS with EI is a robust, highly reproducible method for the analysis of volatile, thermally stable small molecules and provides extensive, library-searchable fragmentation patterns.
Conclusion
The structural elucidation of this compound can be confidently achieved through a combined spectroscopic approach. IR spectroscopy confirms the presence of the primary amine and nitro functional groups. ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's carbon-hydrogen framework, with chemical shifts and coupling patterns that are highly sensitive to the unique electronic environment of the substituted ring. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that serve as a final check of the compound's identity. The predictive data and protocols outlined in this guide provide a comprehensive and trustworthy framework for researchers to identify, characterize, and assess the purity of this compound.
References
- 1. This compound | C8H11N3O2 | CID 2733451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - High purity | EN [georganics.sk]
- 3. researchgate.net [researchgate.net]
- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. docsity.com [docsity.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. N,N-DIMETHYL-4-NITROANILINE(100-23-2) 1H NMR spectrum [chemicalbook.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. benchchem.com [benchchem.com]
- 14. Solved I need to analyze the mass spec. For p-nitroaniline. | Chegg.com [chegg.com]
A Comprehensive Technical Guide to the Synthesis of 3-Amino-N,N-dimethyl-4-nitroaniline from N,N-Dimethylaniline
Executive Summary
This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of 3-Amino-N,N-dimethyl-4-nitroaniline, a valuable chemical intermediate, starting from N,N-Dimethylaniline. The synthesis is a multi-step process involving a carefully controlled dinitration followed by a chemoselective reduction. This document elucidates the mechanistic principles behind each transformation, offers detailed, step-by-step experimental protocols, and addresses critical safety and handling considerations. The presented pathway is designed to be robust and reproducible, providing researchers, chemists, and drug development professionals with a comprehensive resource for producing this target compound.
Introduction
This compound is an aromatic amine derivative featuring both an amino and a nitro functional group, making it a versatile precursor in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1][2][3][4] Its structure allows for further functionalization at the free amino group or modification of the nitro group. The synthesis commences with the readily available starting material, N,N-Dimethylaniline, a tertiary amine that serves as a common building block in organic chemistry.[5][6][7]
The synthetic challenge lies not in the individual reactions themselves, but in achieving the correct regiochemistry and chemoselectivity across a two-step sequence:
-
Dinitration: Introducing two nitro groups onto the N,N-Dimethylaniline ring at the desired 3- and 4-positions.
-
Selective Reduction: Reducing only one of the two nitro groups—the one at the 3-position—to an amino group, while leaving the 4-nitro group intact.
This guide provides a validated pathway to navigate these challenges, emphasizing the causality behind procedural choices to ensure both high yield and purity.
Overall Synthetic Strategy
The transformation from N,N-Dimethylaniline to this compound is achieved via the intermediate 3,4-Dinitro-N,N-dimethylaniline. The complete workflow is outlined below.
Caption: High-level overview of the two-step synthesis pathway.
Part I: Dinitration of N,N-Dimethylaniline
A. Mechanistic Considerations: Directing Group Effects
The nitration of N,N-dimethylaniline is a classic electrophilic aromatic substitution. The dimethylamino (-NMe₂) group is a powerful activating, ortho, para-director due to the resonance donation of the nitrogen lone pair into the aromatic ring. However, under the strongly acidic conditions required for nitration (e.g., a mixture of nitric and sulfuric acids), the amine is protonated to form the N,N-dimethylanilinium ion (-N⁺HMe₂).[8][9] This protonated group is strongly deactivating and meta-directing via the inductive effect.[8]
This duality complicates the reaction, often leading to a mixture of products. The synthesis of the 3,4-dinitro derivative requires a carefully controlled process that first favors nitration at the 4-position (para to the -NMe₂) and subsequently at the 3-position (meta to the now-protonated anilinium group). The procedure detailed below is adapted from methodologies developed for the controlled nitration of N,N-dimethylaniline.[10][11]
B. Experimental Protocol: Synthesis of 3,4-Dinitro-N,N-dimethylaniline
This protocol is based on the methods described for the nitration of N,N-dimethylaniline, with modifications to favor the dinitro product.[10]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| N,N-Dimethylaniline | 121.18 | 12.12 g (12.7 mL) | 1.0 |
| Concentrated Sulfuric Acid (98%) | 98.08 | ~100 mL | - |
| Concentrated Nitric Acid (70%) | 63.01 | 18.0 g (12.7 mL) | 2.0 |
| Urea | 60.06 | ~100 mg | - |
| Ice & Water | - | As needed | - |
| Ethanol (95%) | 46.07 | For recrystallization | - |
Procedure:
-
Preparation of the Anilinium Salt: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool 70 mL of concentrated sulfuric acid to 0°C in an ice-salt bath. While stirring vigorously, slowly add 12.12 g (1.0 eq.) of N,N-dimethylaniline, ensuring the temperature does not exceed 10°C. The N,N-dimethylanilinium sulfate salt will form.
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully add 18.0 g (2.0 eq.) of 70% nitric acid to 30 mL of concentrated sulfuric acid, while cooling in an ice bath. Add a small amount of urea (~100 mg) to the nitrating mixture to quench any nitrous acid, which can cause unwanted side reactions.[10]
-
Dinitration Reaction: Cool the anilinium salt solution to below 0°C. Add the cold nitrating mixture dropwise from the dropping funnel over a period of 60-90 minutes. Crucially, maintain the reaction temperature between -5°C and 0°C throughout the addition. A build-up of unreacted nitric acid can lead to an uncontrolled exotherm.[10]
-
Reaction Completion & Quenching: After the addition is complete, allow the mixture to stir at 0°C for an additional 2 hours. Very slowly and carefully, pour the reaction mixture onto a large volume of crushed ice (~800 g) with vigorous stirring.
-
Isolation of Crude Product: The dinitrated product will precipitate as a yellow solid. Allow the ice to melt completely, then isolate the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification: Recrystallize the crude solid from hot 95% ethanol to yield 3,4-Dinitro-N,N-dimethylaniline as yellow crystals. Dry the product in a vacuum oven.
Part II: Selective Reduction to this compound
A. Mechanistic Considerations: Chemoselective Reduction
The key to this synthesis is the selective reduction of one nitro group in the presence of another. This is a common challenge in the synthesis of polynitroarenes. The Zinin reduction, which historically uses reagents like hydrogen sulfide in ammonia or alkali metal sulfides/polysulfides, is a classic method for this transformation.[12][13]
Sodium polysulfide (Na₂Sₓ) is a particularly effective reagent for the partial reduction of dinitro compounds.[12] The mechanism is complex, but it is understood that the polysulfide acts as a mild reducing agent. The selectivity for one nitro group over the other is influenced by both steric and electronic factors. In the case of 3,4-Dinitro-N,N-dimethylaniline, the nitro group at the 3-position is generally more susceptible to reduction due to the electronic influence of the adjacent dimethylamino group.
B. Experimental Protocol: Synthesis of this compound
This protocol employs a sodium sulfide/polysulfide solution for the selective reduction.
Caption: Workflow for the selective reduction step.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (per 0.1 mol of substrate) | Molar Equiv. |
| 3,4-Dinitro-N,N-dimethylaniline | 211.17 | 21.12 g | 1.0 |
| Sodium Sulfide Nonahydrate (Na₂S·9H₂O) | 240.18 | 36.0 g | 1.5 |
| Sulfur (elemental) | 32.06 | 4.8 g | 1.5 |
| Water | 18.02 | ~200 mL | - |
| Ethanol (95%) | 46.07 | ~250 mL | - |
Procedure:
-
Prepare the Polysulfide Reagent: In a flask, dissolve 36.0 g (1.5 eq.) of sodium sulfide nonahydrate and 4.8 g (1.5 eq.) of elemental sulfur in 100 mL of water. Gently heat the mixture with stirring until all the sulfur has dissolved, forming a dark, reddish-brown solution of sodium polysulfide.
-
Set up the Reaction: In a 1 L round-bottom flask equipped with a reflux condenser and a dropping funnel, add 21.12 g (1.0 eq.) of 3,4-Dinitro-N,N-dimethylaniline and a mixture of 250 mL of 95% ethanol and 100 mL of water. Heat the mixture to a gentle reflux with stirring to dissolve the starting material.
-
Reduction: Add the prepared sodium polysulfide solution dropwise to the refluxing solution over about 30 minutes. The solution will darken significantly.
-
Reaction Completion: After the addition is complete, maintain the reflux for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting material.
-
Product Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 500 mL of cold water. The product, this compound, will precipitate as a solid.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid extensively with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from an ethanol/water mixture. Dry the final product under vacuum.
Characterization & Data
The final product and intermediate should be characterized using standard analytical techniques to confirm their identity and purity.
Expected Properties:
| Compound | Appearance | Melting Point (°C) |
| 3,4-Dinitro-N,N-dimethylaniline | Yellow crystals | ~145-148°C |
| This compound | Yellow-brown powder | 134-139°C[4] |
Note: Melting points are literature values and may vary slightly based on purity.
Safety and Handling
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.
Reagent-Specific Hazards:
-
Concentrated Acids (H₂SO₄, HNO₃): Extremely corrosive. Handle with extreme care. Always add acid to water, never the other way around.
-
Nitroaromatics: These compounds are toxic and potentially explosive, especially upon heating or shock. Handle with care and avoid generating dust.
-
Sodium Sulfide (Na₂S): Corrosive and can release toxic hydrogen sulfide (H₂S) gas upon contact with acids. The workup should be performed carefully to avoid acidification of sulfide-containing waste.
The final product, this compound, is classified as harmful if swallowed or in contact with skin, and causes skin and serious eye irritation.[1][2]
Conclusion
The synthesis of this compound from N,N-Dimethylaniline is a robust two-step process that hinges on the principles of electrophilic aromatic substitution and chemoselective reduction. By carefully controlling the nitration conditions to manage the directing group effects of the dimethylamino moiety and by employing a mild polysulfide reducing agent, the target compound can be obtained in good yield and purity. This guide provides the necessary mechanistic insights and detailed protocols for researchers to successfully execute this valuable synthetic transformation.
References
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- 3. This compound | 20691-71-8 | VAA69171 [biosynth.com]
- 4. chemwhat.com [chemwhat.com]
- 5. Dimethylaniline - Wikipedia [en.wikipedia.org]
- 6. N,N-Dimethylaniline synthesis - chemicalbook [chemicalbook.com]
- 7. N,N-Dimethylaniline: Synthesis, applications and toxicity_Chemicalbook [chemicalbook.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. The major product formed in the reaction of N, N-dimethylaniline with con.. [askfilo.com]
- 10. Sciencemadness Discussion Board - Mono-nitration of dimethylaniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. 3-Nitroaniline - Wikipedia [en.wikipedia.org]
Physical and chemical properties of 3-Amino-N,N-dimethyl-4-nitroaniline
An In-depth Technical Guide to 3-Amino-N,N-dimethyl-4-nitroaniline
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, reactivity, and handling of this compound (CAS No. 2069-71-8). This compound is a substituted aniline derivative featuring amino, dimethylamino, and nitro functional groups, which impart a unique combination of reactivity and physical characteristics.[1] It serves as a valuable intermediate in the synthesis of dyes and pharmaceuticals and has applications in materials science.[1] This document is intended for researchers, chemists, and drug development professionals, offering detailed data and procedural insights grounded in established scientific principles.
Chemical Identity and Structure
This compound is an organic compound with the molecular formula C₈H₁₁N₃O₂.[1][2][3] Its identity is defined by several key descriptors, summarized in the table below.
| Identifier | Value | Source |
| CAS Number | 2069-71-8 | [1][2][3][4][5] |
| Molecular Formula | C₈H₁₁N₃O₂ | [1][3][4] |
| Molecular Weight | 181.19 g/mol | [1][2][3][4] |
| IUPAC Name | 1-N,1-N-dimethyl-4-nitrobenzene-1,3-diamine | [1][4][5] |
| Common Synonyms | 5-dimethylamino-2-nitroaniline, N1,N1-dimethyl-4-nitrobenzene-1,3-diamine | [4][5] |
| SMILES | CN(C)C1=CC(=C(C=C1)--INVALID-LINK--[O-])N | [1][4] |
| InChI Key | WJTOMXLUNDWLCY-UHFFFAOYSA-N | [1][4][5] |
The molecular structure features a benzene ring substituted with three functional groups. The interplay between the electron-donating amino and dimethylamino groups and the electron-withdrawing nitro group governs the molecule's chemical behavior and electronic properties.
Caption: 2D structure of this compound.
Physical Properties
The compound is typically supplied as a yellow-brown powder or crystalline solid.[1][3] Its key physical properties are summarized below.
| Property | Value | Source |
| Appearance | Yellow-brown powder | [1][3] |
| Melting Point | 134 - 139 °C | [1][3][5] |
| Boiling Point | ~355 °C | [6] |
| Solubility | While specific data for this isomer is limited, related nitroaniline compounds are soluble in polar organic solvents like ethanol and acetone.[7] Solubility is expected to increase with temperature.[7] |
Chemical Properties and Reactivity
The reactivity of this compound is dictated by its three functional groups. The amino (-NH₂) and dimethylamino (-N(CH₃)₂) groups are strong activating, ortho-, para-directing groups in electrophilic aromatic substitution. Conversely, the nitro (-NO₂) group is a strong deactivating, meta-directing group. This substitution pattern leads to complex reactivity.
Key Chemical Reactions:
-
Reduction of the Nitro Group : The nitro group can be readily reduced to an amino group.[1] This transformation is fundamental in the synthesis of diamine compounds. The choice of reducing agent allows for process control; catalytic hydrogenation (e.g., H₂, Pd/C) offers a clean method, while metal/acid reductions (e.g., Fe/HCl) are robust alternatives for specific applications.[1]
-
Oxidation of the Amino Group : The primary amino group is susceptible to oxidation, potentially forming nitroso or nitro derivatives under controlled conditions with oxidizing agents like potassium permanganate.[1]
-
Electrophilic Aromatic Substitution : The positions on the aromatic ring are influenced by the existing substituents. The strong activating effects of the amino groups and the deactivating effect of the nitro group make further substitution challenging to control but possible under specific conditions.[1]
Caption: Reaction pathway for the reduction of the nitro group.
Applications
The unique structure of this compound makes it a versatile building block in different fields:
-
Organic Synthesis : It serves as a key intermediate for synthesizing more complex molecules, including various dyes and pharmaceutical compounds where a substituted phenylenediamine core is required.[1]
-
Material Science : The molecule's electronic properties, stemming from its donor-acceptor structure, make it a candidate for research and development in piezoelectric materials and organic semiconductors.[1]
Safety and Handling
As a nitroaromatic amine, this compound requires careful handling. It is classified as an irritant and may have other toxic effects common to this class of compounds.[1][2][5]
GHS Hazard Statements:
-
Some suppliers also note potential for harm if swallowed, in contact with skin, or inhaled (H302, H312, H332).[4]
Precautionary Measures:
-
P261 : Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][5]
-
P280 : Wear protective gloves, protective clothing, eye protection, and face protection.[2][5]
-
P302 + P352 : IF ON SKIN: Wash with plenty of soap and water.[2][5]
-
P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]
Personnel should always consult the full Safety Data Sheet (SDS) before handling this chemical and use it within a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Experimental Protocols: A Conceptual Framework
Detailed, validated protocols should be developed in the laboratory. However, the synthesis of compounds like this compound generally involves multi-step processes where controlling regioselectivity is paramount.
Conceptual Synthesis Workflow:
-
Starting Material Selection : The choice of starting material is critical. A synthesis might begin with a commercially available substituted aniline or benzene derivative that allows for the sequential and regioselective introduction of the required functional groups.
-
Nitration : The introduction of a nitro group onto an aromatic ring is a classic electrophilic aromatic substitution. The reaction conditions (e.g., using a mixture of concentrated nitric and sulfuric acids) must be carefully controlled. The existing substituents on the ring will direct the position of the incoming nitro group, a key consideration for achieving the desired isomer.[1]
-
Functional Group Interconversion : A common strategy involves the reduction of a nitro group to an amine. For instance, if a dinitro precursor were synthesized, selective reduction of one nitro group would be a critical and challenging step, often achievable by using specific reagents like sodium sulfide or by carefully controlling stoichiometric conditions with catalytic hydrogenation.
-
N-Alkylation : The introduction of the dimethylamino group can be achieved via reductive amination or by direct alkylation of an amino group with an appropriate methylating agent. Protecting other reactive groups (like a primary amine) may be necessary before this step to ensure selectivity.
-
Purification and Characterization : After synthesis, the crude product must be purified, typically by recrystallization or column chromatography. The final structure and purity must be confirmed using analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry. The melting point is also a crucial indicator of purity.[5]
This conceptual outline highlights the causal logic in synthesizing complex aromatic compounds: each step is chosen to build the final structure while managing the directing effects of existing functional groups to ensure the correct isomer is produced.
References
- 1. Buy this compound | 2069-71-8 [smolecule.com]
- 2. This compound - High purity | EN [georganics.sk]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound | C8H11N3O2 | CID 2733451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.be [fishersci.be]
- 6. chemwhat.com [chemwhat.com]
- 7. solubilityofthings.com [solubilityofthings.com]
Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 3-Amino-N,N-dimethyl-4-nitroaniline
Abstract
3-Amino-N,N-dimethyl-4-nitroaniline is a fascinating, yet underexplored, substituted aniline with potential applications in organic synthesis and material science.[1] While its chemical properties are partially characterized, its biological mechanism of action remains largely uninvestigated. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It candidly addresses the current knowledge gap regarding its bioactivity and puts forth a structured, scientifically-grounded framework for elucidating its potential mechanism of action. By synthesizing data on its chemical properties, proposing hypothetical mechanisms based on its structural motifs, and providing detailed experimental protocols, this document aims to catalyze future research into this enigmatic molecule.
Introduction: The Current State of Knowledge
This compound, with the chemical formula C₈H₁₁N₃O₂ and CAS number 2069-71-8, is a yellow-brown crystalline powder.[1] Its structure is characterized by a benzene ring substituted with a nitro group, an amino group, and a dimethylamino group.[1] This unique combination of functional groups imparts distinct chemical reactivity and suggests potential for diverse applications, including as a building block for dyes and pharmaceuticals, and in the development of piezoelectric materials.[1]
Despite its availability and use in chemical synthesis, a thorough review of the scientific literature reveals a significant gap: there is currently no established biological mechanism of action for this compound.[1] This guide, therefore, pivots from a descriptive to a prospective stance, offering a roadmap for investigation.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is paramount in designing experiments to probe its biological activity. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃O₂ | [1][2][3][4] |
| Molecular Weight | 181.19 g/mol | [2][3] |
| Melting Point | 134-139 °C | [1] |
| Appearance | Yellow-brown powder | [1] |
| XLogP3 | 1.3 | [1] |
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process involving the nitration of N,N-dimethylaniline, followed by a reduction step.[1] Understanding this pathway is crucial for ensuring the purity of the compound used in biological assays, as residual reactants or byproducts could confound experimental results.
References
Methodological & Application
Application Notes and Protocols: 3-Amino-N,N-dimethyl-4-nitroaniline as a Versatile Precursor for Pharmaceutical Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Substituted o-Nitroaniline in Medicinal Chemistry
3-Amino-N,N-dimethyl-4-nitroaniline is an aromatic compound featuring a unique arrangement of functional groups: a primary amine, a tertiary dimethylamino group, and a nitro group, all positioned on a benzene ring. This specific substitution pattern, particularly the ortho-positioning of the primary amine and the nitro group, makes it a valuable precursor for the synthesis of key heterocyclic scaffolds in pharmaceutical development. The core utility of this molecule lies in the facile, in-situ reduction of the nitro group to a primary amine. This transformation generates a highly reactive 1,2-diamine intermediate, N¹,N¹-dimethylbenzene-1,2,3-triamine, which can readily undergo cyclization reactions with a variety of electrophilic partners to form stable, drug-like heterocyclic systems.
The presence of the N,N-dimethylamino group provides an additional vector for modifying the physicochemical properties of the final molecule, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. This guide provides a comprehensive overview of the applications of this compound in pharmaceutical synthesis, with a focus on the preparation of benzimidazoles and quinoxalines, two privileged scaffolds in medicinal chemistry. Detailed protocols, safety considerations, and the underlying chemical principles are discussed to enable researchers to effectively utilize this versatile building block in their drug discovery programs.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safe handling procedures is paramount when working with any chemical intermediate.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁N₃O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 181.19 g/mol | --INVALID-LINK--[1] |
| Appearance | Yellow to brown powder | --INVALID-LINK--[2] |
| CAS Number | 20691-71-8 | --INVALID-LINK--[1] |
Safety and Handling Precautions
This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.[3][4][5]
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[1] Causes skin and serious eye irritation.[6][7] May cause respiratory irritation.[6][7]
-
Precautionary Measures:
-
First Aid:
-
If on skin: Wash with plenty of soap and water.[6]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[5]
-
If swallowed: Immediately call a poison center or doctor.[5]
-
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[5] Store locked up.[5]
Core Synthetic Application: In-Situ Generation of a 1,2-Diamine for Heterocycle Synthesis
The primary application of this compound in pharmaceutical synthesis is its role as a masked 1,2-diamine. The nitro group can be selectively reduced under various conditions to yield the corresponding amine, which, being ortho to the existing primary amine, sets the stage for cyclization reactions.
References
- 1. This compound | C8H11N3O2 | CID 2733451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. hygeiajournal.com [hygeiajournal.com]
- 5. Synthesis of substituted benzamides and benzimidazoles as anthelmintic and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN104910077A - Preparation method and application of albendazole - Google Patents [patents.google.com]
- 7. pcbiochemres.com [pcbiochemres.com]
Application Notes and Protocols for 3-Amino-N,N-dimethyl-4-nitroaniline
Abstract
This technical guide provides a comprehensive overview of 3-Amino-N,N-dimethyl-4-nitroaniline (CAS No: 2069-71-8), a versatile organic compound with significant applications in materials science and organic synthesis. We delve into the fundamental chemical properties that underpin its utility, focusing on its role as a solvatochromic probe, a component in advanced piezoelectric materials, and a precursor in synthetic chemistry. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, safety guidelines, and the scientific rationale behind its application.
Introduction: Understanding the Molecule
This compound is an aniline derivative characterized by a unique arrangement of functional groups on a benzene ring.[1] Its structure features a potent electron-donating amino group (-NH₂) and a dimethylamino group (-N(CH₃)₂), along with a strong electron-withdrawing nitro group (-NO₂). This "push-pull" electronic architecture is the primary source of its interesting chemical and physical properties, including its notable reactivity and optical characteristics.[1]
The intramolecular charge transfer (ICT) between the donor and acceptor groups makes the molecule highly sensitive to its environment, a property exploited in solvatochromism. Furthermore, its ability to form acentric crystal structures is leveraged in the development of materials with nonlinear optical (NLO) and piezoelectric properties.[1] This guide will explore these applications with a focus on practical, validated protocols.
Molecular Structure and Electronic Effects
The diagram below illustrates the "push-pull" system within the molecule, where electron density is pushed from the amino groups and pulled by the nitro group, creating a significant dipole moment.
Caption: Push-pull electronic system in this compound.
Compound Profile and Safety Precautions
Physical and Chemical Properties
A summary of the key properties of this compound is provided below for quick reference.
| Property | Value | Reference |
| CAS Number | 2069-71-8 | [1] |
| Molecular Formula | C₈H₁₁N₃O₂ | [2] |
| Molecular Weight | 181.19 g/mol | [2] |
| Appearance | Yellow-brown powder | [1] |
| Melting Point | 134-139 °C | [1] |
| IUPAC Name | N¹,N¹-dimethyl-4-nitrobenzene-1,3-diamine | [2] |
Safety and Handling Protocol
WARNING: this compound is a hazardous substance. Like many nitroaromatic compounds, it is considered toxic and requires careful handling to avoid exposure.[1][3]
-
Hazard Identification:
-
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A properly fastened lab coat.
-
Respiratory Protection: Use only in a certified chemical fume hood to avoid inhalation of dust.[5]
-
-
Handling and Storage:
-
Always handle this compound within a chemical fume hood.[5]
-
Avoid generating dust.[5] If appropriate, moisten the material first to prevent dusting.[3]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from strong oxidizing agents, strong acids, and sources of ignition.[6]
-
-
Emergency Procedures:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or physician if you feel unwell.[6]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][6]
-
Application 1: Solvatochromic Analysis
Principle: Solvatochromism is the phenomenon where a substance changes color in response to the polarity of its solvent. The "push-pull" nature of this compound results in a large difference in the dipole moment between its ground state and excited state. Polar solvents stabilize the more polar excited state to a greater extent than the ground state, leading to a lower energy transition and a red-shift (bathochromic shift) in the maximum absorption wavelength (λmax). This sensitivity makes it an effective probe for characterizing solvent polarity.[7]
Protocol for Measuring Solvatochromic Shifts
This protocol details the steps to observe and quantify the solvatochromic behavior of the compound.
-
Stock Solution Preparation:
-
Accurately weigh approximately 5 mg of this compound.
-
Dissolve it in 50 mL of a relatively non-polar solvent in which it is highly soluble (e.g., Dichloromethane or Acetone) to create a concentrated stock solution (~0.1 mg/mL).
-
-
Solvent Selection:
-
Choose a range of solvents with varying polarities. A good selection includes:
-
Non-polar: Hexane, Toluene
-
Polar Aprotic: Tetrahydrofuran (THF), Acetonitrile, Dimethyl Sulfoxide (DMSO)
-
Polar Protic: Ethanol, Methanol, Water
-
-
-
Sample Preparation:
-
For each selected solvent, transfer a small, precise volume of the stock solution (e.g., 100 µL) into a 10 mL volumetric flask.
-
Dilute to the mark with the target solvent. The final concentration should be low enough to yield an absorbance value between 0.5 and 1.5 at its λmax.
-
Prepare a "blank" for each solvent for spectrophotometer calibration.
-
-
UV-Visible Spectroscopy:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 20 minutes.
-
Set the scan range from 300 nm to 700 nm.
-
Calibrate the spectrophotometer using the pure solvent "blank" in a quartz cuvette.
-
Measure the absorbance spectrum of each prepared sample solution.
-
Record the λmax for each solvent.
-
-
Data Analysis and Interpretation:
-
Compile the λmax values for each solvent into a table.
-
Correlate the observed λmax with known solvent polarity scales (e.g., Reichardt's ET(30) values). A plot of λmax versus the polarity parameter should reveal a positive correlation.
-
Expected Results
| Solvent | Polarity Type | Expected λmax | Observation |
| Hexane | Non-polar | Shorter wavelength | Yellow |
| Toluene | Non-polar | ↓ | Yellow-Orange |
| THF | Polar Aprotic | ↓ | Orange |
| Acetonitrile | Polar Aprotic | ↓ | Orange-Red |
| Methanol | Polar Protic | ↓ | Red |
| Water | Polar Protic | Longest wavelength | Deep Red |
Note: The exact λmax values will need to be determined experimentally.
Solvatochromism Workflow Diagram
Caption: Workflow for the solvatochromic analysis experiment.
Application 2: Fabrication of Piezoelectric Composite Fibers
Principle: Piezoelectricity is the generation of an electric charge in response to applied mechanical stress. This effect requires materials to have a non-centrosymmetric (acentric) crystal structure. Certain organic molecules with large dipole moments, like N,N-dimethyl-4-nitroaniline (a closely related compound), can crystallize in such a way.[1] By embedding nanocrystals of this compound within a polymer matrix using techniques like electrospinning, it is possible to create flexible, lightweight piezoelectric composite materials. The high dipole moment of the molecule enhances the piezoelectric response.[1]
Protocol for Electrospinning Piezoelectric Fibers
This protocol is based on established methods for creating piezoelectric polymer composites.[1]
-
Polymer Solution Preparation:
-
In a sealed vial, dissolve 1.0 g of a suitable polymer (e.g., Poly-L-lactic acid, PLLA) in 9.0 mL of a solvent system (e.g., a 2:1 mixture of Dichloromethane and Dimethylformamide).
-
Stir the mixture with a magnetic stirrer for 12 hours at room temperature to ensure complete dissolution.
-
-
Incorporation of the Active Compound:
-
Weigh 50 mg of this compound (5% w/w relative to the polymer).
-
Add the powder to the polymer solution.
-
Sonicate the mixture for 30 minutes to ensure uniform dispersion of the compound. The solution should appear as a clear, colored homogenous mixture.
-
-
Electrospinning Setup:
-
Load the prepared solution into a 10 mL plastic syringe fitted with a 21-gauge stainless steel needle.
-
Mount the syringe onto a syringe pump.
-
Position a grounded collector (e.g., a rotating drum covered with aluminum foil) at a fixed distance (15-20 cm) from the needle tip.
-
Connect the positive lead of a high-voltage power supply to the needle and the ground lead to the collector.
-
-
Electrospinning Process:
-
Set the syringe pump to a flow rate of 0.5-1.0 mL/hour.
-
Apply a high voltage of 15-20 kV. A Taylor cone should form at the needle tip, from which a polymer jet is ejected.
-
The solvent evaporates as the jet travels to the collector, depositing a non-woven mat of composite fibers.
-
Continue the process for 4-6 hours to collect a sufficiently thick fiber mat.
-
-
Post-Processing and Characterization:
-
Carefully detach the fiber mat from the collector and dry it in a vacuum oven at 40 °C for 24 hours to remove any residual solvent.
-
Characterization:
-
Scanning Electron Microscopy (SEM): To analyze fiber morphology and diameter.
-
X-ray Diffraction (XRD): To confirm the crystalline nature of the embedded compound.
-
Piezoelectric Testing: By applying a controlled mechanical stress to the fiber mat and measuring the generated voltage with an oscilloscope.
-
-
Electrospinning Workflow Diagram
Caption: Workflow for fabricating piezoelectric composite fibers via electrospinning.
References
- 1. Buy this compound | 2069-71-8 [smolecule.com]
- 2. This compound | C8H11N3O2 | CID 2733451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ICSC 0307 - 3-NITROANILINE [chemicalsafety.ilo.org]
- 4. This compound - High purity | EN [georganics.sk]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Amino-N,N-dimethyl-4-nitroaniline in Interaction Studies
Foreword: Unveiling Molecular Interactions with a Versatile Solvatochromic Probe
In the intricate landscape of molecular biology and drug discovery, understanding the nuances of non-covalent interactions is paramount. The binding of a small molecule to a protein, the partitioning of a drug into a lipid membrane, or the subtle conformational changes in a biomolecule are all governed by a delicate interplay of forces. To probe these events, scientists rely on sensitive tools that can report on changes in their immediate molecular environment. This guide introduces 3-Amino-N,N-dimethyl-4-nitroaniline , a promising yet underutilized solvatochromic and fluorescent probe, for the detailed study of such molecular interactions.
This document deviates from a rigid template to provide a logically structured and scientifically grounded resource for researchers. We will first delve into the fundamental properties of this compound that make it a compelling tool. Subsequently, we will provide detailed, field-proven protocols for its application in key interaction studies, underpinned by the scientific rationale for each step. Our aim is to equip you not just with a set of instructions, but with the understanding to adapt and innovate in your own research endeavors.
Scientific Foundation: The Molecular Basis for Environmental Sensing
This compound belongs to the family of nitroaniline derivatives, which are well-known for their solvatochromic properties.[1][2] Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent.[3] This property arises from the differential stabilization of the ground and excited electronic states of the molecule by the surrounding solvent molecules.
In the case of this compound, the electron-donating amino and dimethylamino groups and the electron-withdrawing nitro group create a significant dipole moment that changes upon electronic excitation. In non-polar environments, the molecule exhibits absorption and fluorescence at shorter wavelengths. As the polarity of the environment increases, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra. This sensitivity to the local environment is the cornerstone of its utility as a molecular probe.
dot
Caption: Solvatochromic Shift Principle.
Physicochemical and Spectral Properties
A thorough understanding of the probe's intrinsic properties is essential for designing and interpreting experiments.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃O₂ | [4] |
| Molecular Weight | 181.19 g/mol | [4] |
| Appearance | Yellow-brown powder | N/A |
| CAS Number | 2069-71-8 | [4] |
| Melting Point | 134-139 °C | [5] |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol), sparingly soluble in water. | N/A |
Synthesis of this compound
While commercially available, a reproducible synthesis protocol is valuable for research purposes. The following is an adapted, two-step procedure based on established methods for the synthesis of nitroaniline derivatives.
dot
Caption: Synthetic Workflow.
Protocol: Synthesis of this compound (Adapted from established methods)
Step 1: Nitration of N,N-dimethylaniline [6]
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool 100 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 30 g of N,N-dimethylaniline to the cooled sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.
-
Prepare a nitrating mixture by slowly adding 25 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid in a separate flask, cooled in an ice bath.
-
Add the nitrating mixture dropwise to the N,N-dimethylaniline solution over 1-2 hours, maintaining the reaction temperature between 0-5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for an additional hour.
-
Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium carbonate solution until the pH is approximately 7-8. The para-nitro isomer will precipitate as a yellow solid.
-
Filter the precipitate, wash with cold water, and dry to obtain N,N-dimethyl-4-nitroaniline.
Step 2: Amination of a suitable precursor
The introduction of the amino group at the 3-position is a more complex step and can be achieved through various synthetic routes, often involving the reduction of a corresponding dinitro compound or other advanced methods. For a detailed procedure, it is recommended to consult specialized organic synthesis literature.
Application: Probing Protein Hydrophobicity and Ligand Binding
The change in the fluorescence properties of this compound upon binding to a hydrophobic pocket of a protein can be a powerful tool to study protein-ligand interactions.
dot
Caption: Principle of Fluorescence Enhancement upon Binding.
Protocol: Determination of Protein-Ligand Dissociation Constant (Kd) by Fluorescence Titration
This protocol outlines the steps to determine the dissociation constant (Kd) of a protein-ligand interaction using this compound as an extrinsic fluorescent probe.
A. Materials and Reagents:
-
This compound
-
Purified protein of interest
-
Ligand of interest
-
Appropriate buffer (e.g., PBS, Tris-HCl)
-
DMSO for stock solution of the probe
-
Fluorometer and quartz cuvettes
B. Experimental Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1-10 mM stock solution of this compound in DMSO.
-
Prepare a concentrated stock solution of the purified protein in the assay buffer. Determine the accurate concentration using a reliable method (e.g., BCA assay, UV-Vis spectroscopy).
-
Prepare a concentrated stock solution of the ligand in the assay buffer.
-
-
Determination of Optimal Excitation and Emission Wavelengths:
-
Prepare two samples: one with a low concentration of the probe (e.g., 1-5 µM) in the assay buffer, and another with the same concentration of the probe and a saturating concentration of the protein.
-
Record the excitation and emission spectra for both samples to determine the optimal excitation wavelength and the emission wavelength with the largest change upon protein binding.
-
-
Fluorescence Titration:
-
Set the fluorometer to the determined optimal excitation and emission wavelengths.
-
To a cuvette containing the assay buffer and a fixed concentration of the protein (e.g., 1-5 µM) and the probe, add increasing concentrations of the ligand.
-
Allow the system to equilibrate after each addition of the ligand (typically 2-5 minutes).
-
Record the fluorescence intensity after each addition.
-
Perform a control titration without the protein to account for any changes in fluorescence due to the ligand itself.
-
C. Data Analysis:
-
Correct the fluorescence intensity readings for dilution and any inner filter effect if necessary.[7]
-
Plot the change in fluorescence intensity (ΔF = F - F₀) against the total ligand concentration.
-
Fit the data to a suitable binding isotherm equation (e.g., the one-site binding model) to determine the dissociation constant (Kd).[8][9]
One-site binding equation: ΔF = (ΔF_max * [L]) / (Kd + [L])
Where:
-
ΔF is the change in fluorescence intensity.
-
ΔF_max is the maximum change in fluorescence at saturation.
-
[L] is the free ligand concentration (can be approximated as the total ligand concentration if [Protein] << Kd).
-
Kd is the dissociation constant.
-
Application: Intrinsic Tryptophan Fluorescence Quenching
If the protein of interest contains tryptophan residues near the ligand-binding site, this compound can be used as a quencher to probe the interaction. The binding of the probe to the protein can quench the intrinsic tryptophan fluorescence, and this quenching can be competed off by the ligand of interest.[7][10]
dot
Caption: Tryptophan Fluorescence Quenching Assay.
Protocol: Competitive Binding Assay using Tryptophan Fluorescence Quenching
A. Materials and Reagents:
-
Same as in the fluorescence titration protocol.
B. Experimental Procedure:
-
Preparation of Solutions: Prepare stock solutions as described previously.
-
Tryptophan Emission Spectrum:
-
Record the emission spectrum of the protein alone (excitation at ~295 nm) to identify the tryptophan emission maximum (typically ~330-350 nm).
-
-
Quenching Titration:
-
To a cuvette containing a fixed concentration of the protein, add increasing concentrations of this compound.
-
Record the tryptophan fluorescence intensity at its emission maximum after each addition.
-
Plot the fluorescence intensity against the probe concentration to determine the extent of quenching.
-
-
Competitive Binding Assay:
-
Prepare a solution containing the protein and a concentration of the probe that gives significant quenching (e.g., 50-80%).
-
To this solution, add increasing concentrations of the ligand of interest.
-
Record the tryptophan fluorescence intensity after each addition. An increase in fluorescence indicates displacement of the probe by the ligand.
-
C. Data Analysis:
-
Plot the fluorescence intensity against the logarithm of the ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of ligand that displaces 50% of the bound probe).
-
Calculate the Ki (dissociation constant of the ligand) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [Probe] / Kd_probe)
Where:
-
[Probe] is the concentration of the free probe.
-
Kd_probe is the dissociation constant of the probe-protein interaction (determined from a direct titration).
-
Safety and Handling
This compound and its precursors are potentially hazardous chemicals. Always handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4]
-
Precautionary Measures: Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fumes. Wash hands thoroughly after handling.[11]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move to fresh air. Seek immediate medical attention if symptoms persist.
Conclusion and Future Perspectives
This compound presents a versatile and sensitive tool for the investigation of molecular interactions. Its pronounced solvatochromic and fluorescent properties allow for the characterization of binding events, the determination of binding affinities, and the probing of hydrophobic environments within biomolecules. The protocols outlined in this guide provide a robust starting point for researchers to employ this probe in their studies. Future work should focus on a more detailed photophysical characterization of this compound to further enhance its applicability and the precision of the data obtained. As our understanding of complex biological systems deepens, the need for such insightful molecular probes will only continue to grow.
References
- 1. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C8H11N3O2 | CID 2733451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Algorithms for the determination of binding constants and enantiomeric excess in complex host : guest equilibria using optical measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Application Notes and Protocols for 3-Amino-N,N-dimethyl-4-nitroaniline in Nonlinear Optics
Foreword: Unlocking the Potential of a Promising Chromophore
To the researchers, scientists, and drug development professionals at the forefront of innovation, this document serves as a comprehensive technical guide to the synthesis, characterization, and application of 3-Amino-N,N-dimethyl-4-nitroaniline in the dynamic field of nonlinear optics (NLO). This organic chromophore, a derivative of the well-studied nitroaniline family, presents a compelling molecular architecture for generating significant second- and third-order nonlinear optical responses. Its promise lies in the intramolecular charge transfer facilitated by the electron-donating amino and dimethylamino groups and the electron-withdrawing nitro group, a classic "push-pull" system.[1][2]
This guide is structured to provide not just procedural steps, but a deeper understanding of the scientific principles underpinning the experimental choices. We will delve into the synthesis of high-purity material, explore detailed protocols for characterizing its nonlinear optical properties, and discuss its potential in applications ranging from optical switching to electro-optic modulation. While direct experimental data for this specific molecule is emerging, we will draw upon the wealth of knowledge from closely related nitroaniline derivatives to provide a robust framework for your research endeavors.
Physicochemical Properties and Molecular Design
The nonlinear optical response of an organic molecule is intrinsically linked to its electronic structure. In this compound, the strategic placement of electron-donating and withdrawing groups on the benzene ring creates a large ground-state dipole moment and enhances the molecular hyperpolarizability, the microscopic origin of the macroscopic nonlinear optical susceptibility.
The key to its NLO properties lies in the intramolecular charge transfer (ICT) from the electron-rich amino and dimethylamino groups to the electron-deficient nitro group through the π-conjugated system of the benzene ring.[1] This charge transfer is enhanced upon excitation by an intense laser field, leading to a nonlinear polarization response.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃O₂ | [3] |
| Molecular Weight | 181.19 g/mol | [3] |
| CAS Number | 2069-71-8 | [3] |
| Appearance | Yellow to orange crystalline powder | --- |
| Melting Point | 134-137 °C | --- |
| Solubility | Soluble in many organic solvents (e.g., DMSO, DMF, acetone, chloroform) | General knowledge |
| Calculated Dipole Moment | ~7-8 D (Estimated based on similar nitroanilines) | [4] |
Note: Some physical properties are based on typical observations for this class of compounds and may vary depending on purity.
Synthesis and Purification: A Protocol for High-Purity Material
The synthesis of high-purity this compound is paramount for obtaining reliable and reproducible nonlinear optical data. Trace impurities can significantly affect optical transparency and introduce unwanted absorption, leading to erroneous measurements. The following protocol is a generalized procedure adapted from methods for synthesizing similar nitroaniline derivatives and should be optimized for your specific laboratory conditions.[5][6]
2.1. Synthesis of this compound
This synthesis is a multi-step process that typically starts from a commercially available precursor. A possible route involves the nitration of N,N-dimethyl-3-aminoaniline.
Protocol 2.1: Synthesis of this compound
-
Starting Material: N,N-dimethyl-3-aminoaniline.
-
Nitration: Dissolve N,N-dimethyl-3-aminoaniline in concentrated sulfuric acid at a low temperature (0-5 °C) in an ice bath.
-
Addition of Nitrating Agent: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the solution while maintaining the low temperature and stirring vigorously. The reaction is highly exothermic and careful temperature control is crucial to prevent side reactions.
-
Reaction Quenching: After the addition is complete, allow the reaction to stir for a specified time at low temperature before pouring the mixture onto crushed ice to precipitate the product.
-
Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonium hydroxide) until the solution is basic. The crude product will precipitate and can be collected by filtration.[6] Alternatively, the product can be extracted into an organic solvent like dichloromethane.
-
Washing and Drying: Wash the collected solid or the organic extract with water to remove any remaining acid and salts. Dry the product over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: The crude product should be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain a high-purity crystalline solid.
2.2. Purification by Recrystallization
Protocol 2.2: Recrystallization of this compound
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or methanol are good starting points.
-
Dissolution: Dissolve the crude product in the minimum amount of hot solvent.
-
Hot Filtration: If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The purified compound will crystallize out of the solution. For higher purity, the cooling process can be slowed down by insulating the flask.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point to remove any residual solvent.
2.3. Characterization of the Synthesized Compound
The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C-H, N=O, C=C).
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point Analysis: A sharp melting point is indicative of high purity.
-
UV-Vis Spectroscopy: To determine the absorption spectrum and the cutoff wavelength, which is crucial for NLO applications.
Second-Order Nonlinear Optical Properties
Second-order NLO effects, such as second-harmonic generation (SHG), are only observed in non-centrosymmetric materials.[7] For organic molecules, this requires a non-centrosymmetric crystal packing.
3.1. Crystal Growth for Second-Harmonic Generation
Growing high-quality single crystals is essential for accurately measuring the second-order nonlinear optical tensor coefficients. The slow evaporation solution growth technique is a common method for organic crystals.[8]
Protocol 3.1: Single Crystal Growth by Slow Evaporation
-
Saturated Solution Preparation: Prepare a saturated solution of purified this compound in a suitable solvent (e.g., acetone, methanol, or a solvent mixture) at a constant temperature.
-
Filtration: Filter the saturated solution through a syringe filter (0.22 µm) into a clean crystallizing dish to remove any dust particles that could act as unwanted nucleation sites.
-
Controlled Evaporation: Cover the dish with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent. Place the dish in a vibration-free environment with a constant temperature.
-
Crystal Harvesting: After several days to weeks, single crystals of sufficient size and quality should form. Carefully harvest the crystals from the solution.
3.2. Kurtz-Perry Powder Technique for SHG Efficiency Screening
The Kurtz-Perry powder technique is a rapid and effective method for screening the second-harmonic generation (SHG) efficiency of a new material relative to a known standard, such as potassium dihydrogen phosphate (KDP) or urea.[9] This method is particularly useful for a preliminary assessment before undertaking the more arduous task of growing large single crystals.
Workflow 3.2.1: Kurtz-Perry Powder Technique
Caption: Workflow for the Kurtz-Perry powder SHG measurement.
Protocol 3.2: Kurtz-Perry SHG Measurement
-
Sample Preparation: Grind the crystalline this compound into a fine powder and sieve it to obtain a uniform particle size. Prepare a reference sample of KDP or urea with the same particle size.
-
Experimental Setup:
-
Use a high-intensity pulsed laser, such as a Q-switched Nd:YAG laser operating at 1064 nm.
-
Place the powdered sample in a capillary tube or between two glass slides.
-
Position a filter after the sample to block the fundamental wavelength (1064 nm) and transmit the second-harmonic signal (532 nm).
-
Use a photomultiplier tube (PMT) or a photodiode to detect the 532 nm signal.
-
-
Measurement:
-
Irradiate the sample with the laser beam.
-
Measure the intensity of the generated second-harmonic light.
-
Replace the sample with the reference material and measure the SHG intensity under the same conditions.
-
-
Data Analysis: The SHG efficiency of the sample is reported as a multiple of the SHG efficiency of the reference material.
Third-Order Nonlinear Optical Properties
Third-order NLO effects, such as nonlinear absorption and nonlinear refraction, are present in all materials, regardless of their symmetry. The Z-scan technique is a simple and sensitive single-beam method to measure the sign and magnitude of the third-order nonlinear susceptibility, χ⁽³⁾.[10]
4.1. Z-Scan Measurement Technique
The Z-scan technique involves translating a sample along the propagation path (z-axis) of a focused Gaussian beam and measuring the transmittance through a finite aperture in the far field.
Workflow 4.1.1: Z-Scan Experimental Setup
Caption: A typical Z-scan experimental setup.
Protocol 4.1: Z-Scan Measurement
-
Solution Preparation: Prepare solutions of this compound in a suitable transparent solvent (e.g., DMSO, chloroform) at various concentrations. The solvent should have a negligible nonlinear optical response at the laser wavelength used.
-
Experimental Setup:
-
Use a laser with a Gaussian beam profile (e.g., a CW laser or a pulsed laser).
-
Focus the laser beam with a lens.
-
Mount the sample in a cuvette on a motorized translation stage that can move it along the z-axis through the focal point.
-
Place a photodetector in the far field to measure the transmitted intensity. For a "closed-aperture" Z-scan, an aperture is placed before the detector. For an "open-aperture" Z-scan, the aperture is removed.
-
-
Data Acquisition:
-
Open-Aperture Z-scan: Measure the transmittance as a function of the sample position without the aperture. This provides information about the nonlinear absorption coefficient (β). A valley in the transmittance curve indicates reverse saturable absorption (two-photon absorption), while a peak indicates saturable absorption.
-
Closed-Aperture Z-scan: Measure the transmittance with the aperture in place. The resulting curve will show a pre-focal peak and a post-focal valley for a negative nonlinear refractive index (n₂) (self-defocusing), and a valley-peak configuration for a positive n₂ (self-focusing).
-
-
Data Analysis:
-
The nonlinear absorption coefficient (β) can be calculated by fitting the open-aperture Z-scan data to the appropriate theoretical model.
-
The nonlinear refractive index (n₂) can be determined by dividing the closed-aperture data by the open-aperture data and fitting the resulting curve.
-
The real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can then be calculated from n₂ and β.[11]
-
Table 2: Representative Third-Order NLO Properties of Related Organic Molecules
| Compound | Solvent | n₂ (cm²/W) | β (cm/W) | χ⁽³⁾ (esu) | Wavelength (nm) | Source |
| Neutral Red doped PVP | Solution | -1.91 x 10⁻⁹ | 1.13 x 10⁻⁵ | --- | 657.2 | [12] |
| Azo Dye N1 | DMSO | -0.25 x 10⁻⁷ | --- | --- | 473 | [13] |
| 2-Amino-5-bromo-6-methyl-4-pyrimidinol | DMSO | ~10⁻⁸ | ~10⁻⁴ | ~10⁻⁶ | 520 | [11] |
Note: This table provides data for structurally related or functionally similar organic molecules to give an expected order of magnitude for the NLO properties of this compound. Experimental verification is essential.
Electro-Optic Modulation
The electro-optic (Pockels) effect is a second-order nonlinear optical phenomenon where the refractive index of a material changes in response to an applied electric field. This effect is the basis for electro-optic modulators, which are crucial components in optical communications. To exhibit the Pockels effect, the material must be non-centrosymmetric. For organic chromophores like this compound, this is typically achieved by embedding them in a polymer matrix and then poling the material.[14]
5.1. Preparation of Poled Polymer Films
Protocol 5.1: Guest-Host Poled Polymer Film Preparation
-
Polymer Solution: Prepare a solution of a suitable host polymer (e.g., polymethyl methacrylate - PMMA) in a solvent like chloroform or cyclopentanone.
-
Doping: Add a specific weight percentage of this compound to the polymer solution and stir until it is completely dissolved.
-
Film Deposition: Deposit a thin film of the doped polymer solution onto a substrate (e.g., an indium tin oxide (ITO) coated glass slide) using a technique like spin coating.
-
Drying: Bake the film in an oven to remove the solvent.
-
Poling:
-
Heat the film to near its glass transition temperature (Tg).
-
Apply a strong DC electric field across the film using a corona discharge or parallel plate electrodes. This aligns the dipolar chromophore molecules in the softened polymer matrix.
-
While maintaining the electric field, cool the film back down to room temperature. This "freezes" the aligned orientation of the chromophores, creating a non-centrosymmetric material.
-
Workflow 5.1.1: Poling of Guest-Host Polymer Film
References
- 1. joam.inoe.ro [joam.inoe.ro]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C8H11N3O2 | CID 2733451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Second-harmonic generation from mixed crystals of p-nitroaniline - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique | MDPI [mdpi.com]
- 9. S. K. Kurtz and T. T. Perry, “A Powder Technique for the Evaluation of Nonlinear Optical Materials,” Journal of Applied Physics, Vol. 39, No. 8, 1968, pp. 3798-3813. doi10.1063/1.1656857 - References - Scientific Research Publishing [scirp.org]
- 10. Z-scan technique - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. OPG [opg.optica.org]
Evaluating 3-Amino-N,N-dimethyl-4-nitroaniline as a Novel Analytical Reagent: A Technical Guide
Introduction: Unveiling the Potential of a Niche Chemical Intermediate
3-Amino-N,N-dimethyl-4-nitroaniline is a substituted nitroaniline that is commercially available primarily as an intermediate in the synthesis of dyes, pigments, and other organic molecules.[1] A thorough review of the scientific literature indicates that while its synthetic applications are noted, its use as a primary analytical reagent is not well-documented. This guide, therefore, serves as a forward-looking technical resource for researchers interested in exploring the potential of this compound as a novel analytical reagent.
We will leverage our expertise in analytical chemistry to propose scientifically sound, albeit presently theoretical, applications of this compound. This document will provide a framework for the systematic evaluation of this compound in spectrophotometric and chromatographic analyses, with a focus on the principles of method development and validation. The protocols outlined herein are intended as a starting point for investigation and will require rigorous optimization and validation in a laboratory setting.
Physicochemical Properties and Safety Considerations
A comprehensive understanding of the reagent's properties is foundational to any method development.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃O₂ | [2][3] |
| Molecular Weight | 181.19 g/mol | [2][3] |
| Appearance | Yellow crystalline solid | [1] |
| CAS Number | 20691-71-8 | [1][2][3] |
| Purity (Typical) | >97% | [4][5] |
Safety Precautions: As with many nitroaromatic compounds, this compound should be handled with care. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[4][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.
Proposed Analytical Application 1: Spectrophotometric Determination of Nitrite
Principle: The primary aromatic amine group of this compound makes it a candidate for the classic Griess reaction, a well-established method for the colorimetric determination of nitrite. In this proposed application, this compound would first be diazotized by nitrite in an acidic medium. The resulting diazonium salt is then coupled with a suitable aromatic compound (the "coupling agent") to form a highly colored azo dye. The intensity of the color, measured spectrophotometrically, would be directly proportional to the initial nitrite concentration.
Workflow for Method Development and Validation
Caption: Workflow for developing a spectrophotometric nitrite assay.
Hypothetical Protocol for Nitrite Determination
Objective: To determine the concentration of nitrite in an aqueous sample.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 2 M
-
N-(1-naphthyl)ethylenediamine dihydrochloride (NED)
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
Procedure:
-
Reagent Preparation:
-
Reagent A (Diazotizing Reagent): Dissolve 0.1 g of this compound in 100 mL of 2 M HCl. (Note: Gentle heating may be required for complete dissolution. Cool to room temperature before use).
-
Reagent B (Coupling Reagent): Dissolve 0.1 g of NED in 100 mL of deionized water. Store in a dark bottle and prepare fresh weekly.
-
Nitrite Stock Solution (100 ppm): Accurately weigh and dissolve 0.0150 g of NaNO₂ in 100 mL of deionized water.
-
-
Calibration Curve Preparation:
-
Prepare a series of working standards (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 ppm) by serial dilution of the nitrite stock solution.
-
-
Sample Analysis:
-
Pipette 10 mL of each standard or sample into a separate 25 mL volumetric flask.
-
Add 1.0 mL of Reagent A to each flask, mix, and allow to stand for 5 minutes at room temperature to ensure complete diazotization.
-
Add 1.0 mL of Reagent B to each flask, mix, and dilute to the mark with deionized water.
-
Allow the color to develop for 20 minutes.
-
Measure the absorbance of each solution at the predetermined λmax against a reagent blank.
-
Plot the absorbance of the standards versus their concentrations to construct a calibration curve. Determine the concentration of the sample from this curve.
-
Proposed Analytical Application 2: Derivatization for HPLC Analysis of Carbonyl Compounds
Principle: The primary amine of this compound can react with aldehydes and ketones to form Schiff bases (imines). The resulting derivative will incorporate the nitroaniline chromophore, allowing for sensitive UV detection by High-Performance Liquid Chromatography (HPLC). This would be particularly useful for the analysis of carbonyl-containing drugs or metabolites that lack a strong native chromophore. Such derivatization is a common strategy in HPLC.[7][8]
Proposed Reaction Mechanism
Caption: Proposed Schiff base formation for HPLC derivatization.
Hypothetical Protocol for HPLC Method Development
Objective: To develop an HPLC method for the quantification of an analyte containing a carbonyl group (e.g., a specific ketone) in a sample matrix.
Materials:
-
This compound
-
Target carbonyl analyte (e.g., a specific ketone standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Derivatization Reaction Optimization:
-
In a series of vials, mix a fixed concentration of the ketone standard with varying concentrations of this compound.
-
Investigate the effect of a catalyst (e.g., a small amount of formic acid) on the reaction rate and yield.
-
Study the reaction kinetics by incubating the mixtures at different temperatures (e.g., room temperature, 40°C, 60°C) for various time intervals (e.g., 15, 30, 60, 90 minutes).
-
Analyze the reaction mixtures by HPLC to determine the conditions that yield the maximum and most stable derivative peak.
-
-
Chromatographic Method Development:
-
Mobile Phase Selection: Start with a mobile phase of acetonitrile and water (both containing 0.1% formic acid) and optimize the gradient or isocratic elution to achieve good separation of the derivative from the excess reagent and other sample components.
-
Detection Wavelength: Scan the UV spectrum of the collected derivative peak to determine the optimal wavelength for detection, likely corresponding to an absorbance maximum of the nitroaniline chromophore.
-
-
Method Validation:
-
Linearity: Prepare a series of calibration standards of the ketone, derivatize them under the optimized conditions, and inject them into the HPLC. Plot the peak area versus concentration and determine the linear range and correlation coefficient.
-
Sensitivity: Calculate the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Precision and Accuracy: Perform intra- and inter-day analyses of quality control samples at different concentrations to assess the method's precision (as %RSD) and accuracy (as %recovery).
-
Conclusion and Future Directions
While this compound is not currently established as a mainstream analytical reagent, its chemical structure presents intriguing possibilities for the development of new analytical methods. The proposed applications in spectrophotometric analysis of nitrite and as a derivatizing agent for HPLC analysis of carbonyl compounds are based on sound chemical principles.
The protocols and workflows provided in this guide are intended to be a robust starting point for any researcher or laboratory interested in exploring these possibilities. Significant work in optimization and validation would be required to develop these concepts into fully validated analytical methods. Such research could potentially introduce a new, cost-effective, and useful tool to the field of analytical chemistry.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 20691-71-8 | VAA69171 [biosynth.com]
- 3. This compound | C8H11N3O2 | CID 2733451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.be [fishersci.be]
- 5. 20691-71-8 | 3-amino N,N-dimethyl 4-nitro aniline - Aromsyn Co.,Ltd. [aromsyn.com]
- 6. This compound - High purity | EN [georganics.sk]
- 7. Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
Technical Support Center: Safe and Effective Handling of 3-Amino-N,N-dimethyl-4-nitroaniline
Welcome to our dedicated technical support guide for 3-Amino-N,N-dimethyl-4-nitroaniline (CAS No. 20691-71-8). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in your laboratory experiments. We have compiled field-proven insights and troubleshooting guides to address common challenges and ensure the integrity of your research.
Section 1: Core Safety and Handling Protocols
This compound is a versatile building block in organic synthesis; however, like many nitroaromatic compounds, it requires careful handling due to its potential health hazards.[1] Adherence to proper safety protocols is paramount to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye damage.[1] Therefore, a comprehensive PPE strategy is non-negotiable.
Mandatory PPE includes:
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are essential to protect against splashes and dust particles.
-
Skin Protection: Impervious, flame-resistant clothing and gloves are required. Always inspect gloves for integrity before use and wash hands thoroughly after handling.
-
Respiratory Protection: A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.
Workflow for Donning and Doffing PPE:
Caption: Correct sequence for putting on and taking off PPE.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound. Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2] While specific data on the stability of this compound is limited, anilines, in general, can darken over time due to air oxidation, forming colored impurities.[2]
Disposal
Dispose of this compound and its containers in accordance with local, regional, and national regulations. The material can be sent to a licensed chemical destruction facility or disposed of via controlled incineration with flue gas scrubbing.[2] Do not allow the chemical to enter drains or sewer systems.
Section 2: Troubleshooting Guide for Experimental Applications
This section addresses specific issues you may encounter during your experiments with this compound.
Q1: My reaction is proceeding very slowly or not at all. What are the potential causes and solutions?
A1: Several factors can contribute to a sluggish reaction:
-
Poor Solubility: this compound has limited solubility in some common solvents. Ensure you are using an appropriate solvent that can dissolve all reactants. For nitroanilines, polar aprotic solvents are often a good choice.
-
Insufficient Temperature: Many reactions involving anilines require elevated temperatures. Verify that your reaction is being maintained at the temperature specified in your protocol.
-
Catalyst Inactivity: If your reaction requires a catalyst, ensure it is fresh and active. Some catalysts can be deactivated by impurities in the reactants or solvent.
-
Basicity of the Amine: The amino group in anilines is basic and can react with acidic catalysts or reagents, inhibiting the desired reaction. In such cases, protecting the amino group may be necessary.
Q2: I've observed an unexpected color change in my reaction mixture or isolated product. What could this indicate?
A2: Unforeseen color changes can be indicative of several issues:
-
Oxidation: Anilines are susceptible to oxidation, which can lead to the formation of highly colored byproducts.[2] This is often observed as a darkening of the reaction mixture or product, turning it yellow, red, or brown. To mitigate this, consider running your reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Side Reactions: The presence of both an amino and a nitro group makes the molecule susceptible to various side reactions, especially under harsh conditions (e.g., strong acids or high temperatures). These side reactions can generate colored impurities.
-
Impure Starting Material: If the starting material has degraded due to improper storage, it may already contain colored impurities that can affect the color of your reaction.
Q3: I'm having difficulty purifying my product. What are some effective purification strategies?
A3: Purifying nitroanilines can be challenging due to their polarity and potential for multiple byproducts.
-
Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems, such as ethanol, ethyl acetate, or mixtures with hexanes, to find the optimal conditions for crystallization of your desired compound while leaving impurities in the mother liquor.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically effective. Monitor the separation using Thin Layer Chromatography (TLC) to determine the appropriate solvent polarity.
-
Acid-Base Extraction: If your product is not acid-sensitive, you can wash the reaction mixture with a dilute acid (e.g., 1M HCl) to remove any unreacted aniline starting material as its water-soluble salt. Be cautious, as your product may also have some basicity and could be lost to the aqueous layer.
Section 3: Frequently Asked Questions (FAQs)
Q1: Can I use this compound in aqueous solutions?
A1: The solubility of this compound in water is limited.[3] While it may be sparingly soluble, for most synthetic applications, organic solvents are preferred. The solubility can be influenced by the pH of the aqueous solution.[3]
Q2: What are the primary incompatible materials I should avoid?
A2: The most significant incompatibility is with strong oxidizing agents.[2] Contact with these can lead to vigorous and potentially hazardous reactions. It is also advisable to avoid strong acids unless they are a required reagent in your specific protocol, as they can react with the amino group.
Q3: What should I do in case of accidental skin or eye contact?
A3: In case of skin contact, immediately wash the affected area with plenty of soap and water and remove contaminated clothing. For eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing. In both cases, seek immediate medical attention.
Emergency Response Decision Tree:
Caption: Decision-making guide for first aid in case of accidental exposure.
Section 4: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃O₂ | PubChem[1] |
| Molecular Weight | 181.19 g/mol | PubChem[1] |
| Appearance | Yellow-brown powder | Georganics[4] |
| Melting Point | 134-139 °C | Georganics[4] |
| Solubility | Limited in water, more soluble in organic solvents | Solubility of Things[3] |
References
Technical Support Center: 3-Amino-N,N-dimethyl-4-nitroaniline
Welcome to the technical support guide for 3-Amino-N,N-dimethyl-4-nitroaniline (CAS No. 20691-71-8). This document is designed to provide researchers, scientists, and drug development professionals with essential safety information, handling protocols, and emergency procedures. Our goal is to equip you with the knowledge to mitigate risks and troubleshoot potential issues during your experiments.
Section 1: Hazard Identification & Initial Risk Assessment
This section addresses the fundamental hazards associated with this compound to inform your initial risk assessment and experimental design.
Q1: What are the primary hazards of this compound?
This compound is a chemical that requires careful handling due to its potential health effects. The primary hazards, as defined by the Globally Harmonized System (GHS), involve irritation to the skin, eyes, and respiratory system.[1][2] It may also be harmful if swallowed, inhaled, or in contact with skin.[3]
Causality Explained: The functional groups present in the molecule—an aromatic amine and a nitro group—contribute to its reactivity and potential to interact with biological tissues, leading to irritation. Aromatic amines, as a class, are known for their potential to cause skin sensitization and other health effects.
For a clear overview, the GHS hazard classifications are summarized below.
| Hazard Class | Hazard Statement | GHS Code | Signal Word | Source |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Warning | [1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Warning | [1][2] |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | Warning | [2][3] |
| Acute Toxicity (Oral) | Harmful if swallowed | H302 | Warning | [3] |
| Acute Toxicity (Dermal) | Harmful in contact with skin | H312 | Warning | [3] |
| Acute Toxicity (Inhalation) | Harmful if inhaled | H332 | Warning | [3] |
Q2: What are the physical properties and potential physical hazards of this compound?
This compound is typically a yellow to brown powder.[4] The primary physical hazard is the potential for dust formation. Finely dispersed particles can form combustible or explosive mixtures in the air, a common hazard for many organic powders.[5][6]
Expert Insight: While it may not be flammable in its solid bulk form, operations that generate dust (e.g., weighing, transferring powder) significantly increase the risk. Therefore, engineering controls and proper housekeeping are not just for toxicity prevention but also for mitigating explosion risk.
Section 2: Safe Handling, Storage, and Personal Protective Equipment (PPE)
This section provides actionable guidance for establishing a safe experimental environment.
Q3: What are the essential engineering controls needed for handling this chemical?
Due to the inhalation hazard and potential for dust formation, you must handle this compound in a well-ventilated area.
-
Primary Control: A certified chemical fume hood is mandatory for all weighing and transfer operations to contain dust and vapors.[5][7]
-
Secondary Control: Ensure that an eyewash station and a safety shower are readily accessible and located close to the workstation.[7]
Causality Explained: A fume hood works by drawing air (and contaminants) away from the user and exhausting it safely outside the laboratory. This prevents the inhalation of airborne particles and protects the lab environment. The eyewash and shower provide immediate decontamination in case of accidental contact.
Q4: What specific Personal Protective Equipment (PPE) should I wear?
A comprehensive PPE strategy is your last line of defense. The following are mandatory:
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always check the breakthrough time and permeation rate of your specific gloves against the chemical or its solvent. Discard and replace gloves immediately if they become contaminated.[8][9]
-
Eye/Face Protection: Use safety goggles with side-shields or a face shield to protect against splashes and dust.[7][9]
-
Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a high risk of dust generation, consider additional protective clothing like an apron or coveralls.[7][9]
-
Respiratory Protection: If engineering controls are insufficient or during a large-scale cleanup, a respirator may be necessary. The specific type should be determined by a qualified safety professional based on the exposure potential.[9]
Q5: How should I properly store this chemical?
Proper storage is crucial for maintaining chemical integrity and safety.
-
Container: Keep the container tightly closed to prevent contamination and moisture absorption.[5][10]
-
Location: Store in a dry, cool, and well-ventilated place.[5][10]
-
Incompatibilities: Store away from strong oxidizing agents, as these can lead to vigorous or hazardous reactions.[5] Also, keep it separated from foodstuffs and feedstuffs.[6] The container should be stored in a locked-up area to restrict access.[5][7][9]
Section 3: Troubleshooting and Emergency Procedures
This section provides clear, step-by-step instructions for managing accidental exposures and spills.
Q6: What should I do in case of accidental skin or eye contact?
Immediate action is critical to minimize injury. The following workflow diagram and protocol outline the necessary steps.
Caption: Emergency response workflow for accidental exposure.
Experimental Protocol: First Aid for Accidental Exposure
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
Q7: How should I handle a small spill in the lab?
A calm and systematic approach is key to managing a spill safely.
Experimental Protocol: Small Spill Cleanup
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
PPE: Don appropriate PPE, including gloves, safety goggles, a lab coat, and if necessary, respiratory protection.[8][9]
-
Contain and Clean:
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Dispose of the container and any contaminated cleaning materials as hazardous waste according to your institution's guidelines.[5]
Section 4: Disposal and Advanced Topics
Q8: What is the correct procedure for disposing of waste containing this chemical?
All waste containing this compound, including contaminated consumables and cleanup materials, must be treated as hazardous waste.
-
Collection: Collect waste in a clearly labeled, sealed container.[8]
-
Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[8] Do not discharge into sewer systems or the environment.[8] Always follow your local, state, and federal environmental regulations.[9]
Q9: Are there any known hazardous decomposition products I should be aware of?
While specific data for this compound is limited in the search results, related nitroaniline compounds are known to produce toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂) upon combustion or thermal decomposition.[6][12] This is a critical consideration during a fire.
Trustworthiness Note: It is prudent to assume that this compound will behave similarly to other nitroanilines under high heat, producing hazardous gases. Firefighters should wear self-contained breathing apparatus (SCBA).[8][12]
References
- 1. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound - High purity | EN [georganics.sk]
- 3. This compound | C8H11N3O2 | CID 2733451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. fishersci.com [fishersci.com]
- 6. ICSC 0307 - 3-NITROANILINE [chemicalsafety.ilo.org]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. echemi.com [echemi.com]
- 9. echemi.com [echemi.com]
- 10. lgcstandards.com [lgcstandards.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. carlroth.com:443 [carlroth.com:443]
Technical Support Center: Purification of 3-Amino-N,N-dimethyl-4-nitroaniline
Welcome to the technical support center for the purification of 3-Amino-N,N-dimethyl-4-nitroaniline (CAS 20691-71-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. My aim is to combine established chemical principles with practical, field-tested advice to ensure you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities may include:
-
Unreacted starting materials: Depending on the synthesis, this could include precursors like N,N-dimethyl-3-aminoaniline or other reagents used in the nitration step.
-
Isomeric byproducts: Nitration of substituted anilines can sometimes lead to the formation of constitutional isomers. Careful control of reaction conditions is crucial to minimize these.[1] For instance, in related syntheses of nitroanilines, positional isomers are a known challenge.[2]
-
Di-substituted products: In some cases, over-reaction can lead to the introduction of additional functional groups.
-
Degradation products: Aromatic amines and nitro compounds can be sensitive to heat and light, potentially leading to decomposition. Dark coloration of the crude product often indicates the presence of such impurities.[3]
Q2: What are the primary methods for purifying this compound?
A2: The two most effective and commonly used purification techniques for this compound are recrystallization and column chromatography . The choice between them depends on the impurity profile and the desired final purity. Often, a combination of both methods is employed for achieving high purity (>97%).
Q3: What are the key physical properties of this compound that I should be aware of during purification?
A3: Understanding the physical properties is crucial for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃O₂ | [4][5] |
| Molecular Weight | 181.19 g/mol | [4][5] |
| Appearance | Yellow-brown powder/crystals | [6] |
| Melting Point | 134-140 °C | [6][7] |
The compound's aromatic nature and the presence of polar amino and nitro groups suggest it will have moderate to good solubility in polar organic solvents.[8]
Troubleshooting Guide: Recrystallization
Recrystallization is often the first line of defense for purifying crystalline solids like this compound. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
Workflow for Recrystallization
Caption: A typical workflow for the recrystallization of this compound.
Recrystallization FAQs & Troubleshooting
Q4: How do I choose the right solvent for recrystallization?
A4: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A general rule of thumb is that "like dissolves like," so polar solvents are a good starting point.[9]
| Solvent | Polarity | Boiling Point (°C) | Rationale & Comments |
| Ethanol | Polar | 78 | Often a good first choice for nitroanilines. Its polarity is suitable for dissolving the compound when hot, and its volatility allows for easy removal. |
| Isopropanol | Polar | 82 | Similar to ethanol, can be a good alternative. |
| Ethyl Acetate | Medium | 77 | A less polar option that may provide different selectivity for certain impurities. |
| Toluene | Non-polar | 111 | May be useful in a mixed-solvent system with a more polar solvent like ethanol or ethyl acetate. |
| Water | Very Polar | 100 | Generally, substituted anilines have low solubility in water, but it can be used as an anti-solvent in a mixed-solvent system.[1] |
Pro-Tip: Perform small-scale solubility tests with your crude material in various solvents to identify the most promising candidates before committing to a large-scale recrystallization.
Q5: My compound "oils out" instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent. This is a common issue with moderately polar compounds.
-
Solution:
-
Reheat the solution to re-dissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool more slowly. You can do this by insulating the flask.
-
Scratch the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.
-
If the problem persists, consider using a different solvent or a mixed-solvent system.
-
Q6: The recovery of my purified product is very low. How can I improve it?
A6: Low recovery is usually due to using too much solvent or the compound having significant solubility even in the cold solvent.
-
Solution:
-
Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.
-
Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration.
-
Minimize the amount of cold solvent used for washing the collected crystals on the filter.
-
Q7: My product is still colored after recrystallization. How can I decolorize it?
A7: Colored impurities, often from degradation, can sometimes be removed with activated charcoal.
-
Protocol:
-
Dissolve the crude product in the hot recrystallization solvent.
-
Add a small amount (1-2% by weight of the solute) of activated charcoal to the hot solution.
-
Swirl the mixture for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.
-
Proceed with the cooling and crystallization of the filtrate.
-
Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful when dealing with complex mixtures or when very high purity is required.
Workflow for Column Chromatography
Caption: A systematic workflow for the purification of this compound via column chromatography.
Column Chromatography FAQs & Troubleshooting
Q8: What stationary and mobile phases should I use for purifying this compound?
A8: For a compound with the polarity of this compound, normal-phase chromatography is the most common approach.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the standard choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent and a slightly more polar solvent is typically used. The optimal ratio should be determined by Thin Layer Chromatography (TLC) first.
-
Good starting point: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing).
-
Alternative: Dichloromethane in hexanes can also be effective.
-
Pro-Tip: Aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate with the chosen eluent system for good separation on the column.
Q9: My compound is streaking on the TLC plate and the column. What is the cause?
A9: Streaking is often caused by overloading the sample or interactions between the analyte and the stationary phase. Aromatic amines can sometimes interact strongly with the acidic silica gel.
-
Solution:
-
Reduce Sample Load: Ensure you are not applying too much crude material to the TLC plate or the column.
-
Add a Modifier to the Eluent: Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can neutralize the acidic sites on the silica gel and improve peak shape.
-
Use a Different Stationary Phase: In some cases, switching to a more neutral stationary phase like alumina may be beneficial.
-
Q10: The separation between my compound and an impurity is poor. How can I improve the resolution?
A10: Poor resolution means the chosen chromatography conditions are not optimal for separating the components of your mixture.
-
Solution:
-
Optimize the Mobile Phase: Decrease the polarity of the eluent. This will cause all compounds to move more slowly down the column, increasing the interaction time with the stationary phase and potentially improving separation.
-
Use a Finer Mesh Silica Gel: This increases the surface area and can lead to better resolution.
-
Increase the Column Length: A longer column provides more theoretical plates for separation.
-
Consider a Different Solvent System: Sometimes a complete change in the mobile phase composition (e.g., using dichloromethane/methanol instead of ethyl acetate/hexanes) can alter the selectivity and improve separation.
-
Disclaimer: All procedures should be carried out by trained professionals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Always consult the Safety Data Sheet (SDS) for this compound and all solvents used.[10][11][12]
References
- 1. byjus.com [byjus.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C8H11N3O2 | CID 2733451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 20691-71-8 | VAA69171 [biosynth.com]
- 6. chemwhat.com [chemwhat.com]
- 7. chemwhat.com [chemwhat.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. fishersci.be [fishersci.be]
- 12. This compound - High purity | EN [georganics.sk]
Technical Support Center: Synthesis of 3-Amino-N,N-dimethyl-4-nitroaniline
Welcome to the technical support guide for the synthesis of 3-Amino-N,N-dimethyl-4-nitroaniline (IUPAC Name: N¹,N¹-dimethyl-4-nitrobenzene-1,3-diamine), CAS: 20691-71-8.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its synthesis. The guidance herein is structured to address specific experimental challenges, explaining the underlying chemical principles to empower researchers to diagnose and resolve common issues.
The most prevalent synthetic route involves a two-step process: first, a nucleophilic aromatic substitution (SNAr) to produce a dinitro intermediate, followed by a selective reduction of one nitro group. This guide focuses on the common pitfalls associated with this pathway.
Visualizing the Synthetic Pathway and Common Side Reactions
The following workflow illustrates the intended synthesis from 2,4-dinitrochlorobenzene and highlights the primary diversion pathways that lead to common impurities. Understanding these competing reactions is the first step in effective troubleshooting.
Caption: Synthetic pathway and common side reactions.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific problems in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Category 1: Low Yield and Incomplete Reactions
Question 1: My overall yield is significantly lower than expected. Where should I start troubleshooting?
Answer: Low overall yield can originate from inefficiencies in either the initial amination step or the subsequent selective reduction.
-
Step 1 (Amination): The reaction of 2,4-dinitrochlorobenzene with dimethylamine is a classic Nucleophilic Aromatic Substitution (SNAr).[3] Its efficiency depends on the complete consumption of the starting material. Check for unreacted 2,4-dinitrochlorobenzene via Thin Layer Chromatography (TLC). If present, consider extending the reaction time or slightly increasing the stoichiometry of dimethylamine. Ensure the solvent is anhydrous, as trace water can lead to a competing hydrolysis reaction, forming 2,4-dinitrophenol, which will not proceed to the next step.
-
Step 2 (Reduction): This step is the more common source of yield loss. The primary challenge is achieving selective reduction of the ortho-nitro group without affecting the para-nitro group. Using an overly strong reducing agent or harsh conditions (e.g., high temperature) will cause over-reduction to the triamine, while insufficient reducing agent will leave unreacted intermediate. Precise control over stoichiometry and temperature is critical. A Zinin-type reduction using sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S) is often preferred for this transformation.[4]
Question 2: The first step (amination) seems to stall, with significant starting material remaining even after prolonged reaction times. What's wrong?
Answer: This points to issues with nucleophilic attack or reagent deactivation.
-
Nucleophile Potency: Ensure your source of dimethylamine is active. If using a solution, verify its concentration. If bubbling dimethylamine gas, ensure a sufficient flow rate and efficient trapping in the reaction solvent.
-
Temperature: While the reaction is typically exothermic, it may require initial heating to overcome the activation energy, especially in less polar solvents. A moderate temperature of 50-60°C is often effective.[5]
-
Acid Scavenging: The SNAr reaction liberates HCl, which will protonate and deactivate the dimethylamine nucleophile. While dimethylamine is often used in excess to act as its own base, in some protocols, a non-nucleophilic tertiary amine base (like triethylamine) can be added to ensure the primary nucleophile remains available.[6]
Category 2: Product Impurity and Purification Challenges
Question 3: My final product is a dark, oily, or tarry material, not the expected yellow-brown solid. What are these impurities?[2]
Answer: A dark and intractable product typically indicates the formation of multiple, highly colored byproducts, often from the reduction step.
-
Azoxy and Azo Compounds: These are the most likely culprits for intense color. They form when partially reduced intermediates, such as nitroso (-NO) and hydroxylamino (-NHOH) species, condense with each other. This is often caused by poor temperature control or slow/uneven addition of the reducing agent, which allows these reactive intermediates to accumulate.
-
Over-reduction: The fully reduced product, N¹,N¹-dimethylbenzene-1,2,4-triamine, is highly susceptible to air oxidation, rapidly forming complex, colored polymeric materials.
-
Decomposition: The starting materials and products contain multiple activating groups, making them susceptible to decomposition under excessively acidic, basic, or high-temperature conditions.
To mitigate this, add the reducing agent slowly and portion-wise to a well-stirred, temperature-controlled solution of the dinitro intermediate. Maintain the recommended temperature strictly throughout the addition and subsequent stirring.
Question 4: My TLC plate shows multiple spots. What are the likely identities of the main side products?
Answer: Besides the starting material and desired product, you should anticipate three primary side products. Understanding their polarity helps in diagnosing the issue and planning purification.
| Compound | Expected Polarity (on Silica Gel) | Formation Cause |
| Unreacted Intermediate | Least Polar | Incomplete reduction. |
| Incorrect Regioisomer | Similar to Product | Non-selective reducing conditions. |
| Desired Product | Moderately Polar | Target Molecule |
| Over-reduced Triamine | Most Polar (may streak) | Excess reducing agent, high temperature. |
Question 5: How can I effectively purify the final product away from these specific impurities?
Answer: A multi-step purification strategy is often required.
-
Acid-Base Extraction: This is highly effective for removing the over-reduced triamine. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash with a dilute acid solution (e.g., 1M HCl). The more basic triamine impurity will be protonated and move to the aqueous layer, while your desired product, being a weaker base, will remain in the organic layer. Neutralize the organic layer with a brine wash before drying and concentrating.
-
Column Chromatography: This is necessary to separate the desired product from the unreacted intermediate and the incorrect regioisomer, which often have very similar polarities. A carefully optimized solvent system (e.g., a hexane/ethyl acetate or dichloromethane/methanol gradient) is required. Monitor fractions carefully by TLC.
-
Recrystallization: Once the product is reasonably pure (>90% by TLC), recrystallization from a solvent system like ethanol/water or toluene can be used to obtain a highly pure, crystalline solid.
Category 3: Controlling Selectivity
Question 6: My main impurity is the wrong regioisomer (N¹,N¹-dimethyl-2-nitrobenzene-1,4-diamine). How do I improve the regioselectivity of the nitro reduction?
Answer: Achieving high regioselectivity is the crux of this synthesis. The reduction of the nitro group at the 2-position (ortho to the -NMe₂) is favored over the 4-position (para) due to a combination of steric and electronic factors.
-
Mechanism Insight: The ortho-nitro group is sterically hindered by the adjacent bulky dimethylamino group. Furthermore, the ortho-amino group in the final product can form an intramolecular hydrogen bond with the N-H of the newly formed amino group, stabilizing the desired product's transition state.
-
Practical Steps:
-
Choice of Reagent: Ammonium sulfide ((NH₄)₂S) or sodium hydrosulfide (NaSH) in an alcoholic solvent (methanol or ethanol) are the reagents of choice. They are known to provide superior regioselectivity in the partial reduction of dinitro aromatics compared to more aggressive methods like catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid reductions (e.g., Sn/HCl), which tend to be non-selective.[4]
-
Stoichiometry is Key: Use a carefully measured amount of the reducing agent. A typical starting point is 1.5 to 2.0 equivalents relative to the dinitro compound. A large excess will inevitably lead to over-reduction.
-
Temperature Control: Keep the reaction temperature low, typically between 40-65°C. Higher temperatures provide more energy to overcome the activation barrier for reducing the more stable para-nitro group, thus decreasing selectivity.
-
Optimized Experimental Protocol
This protocol outlines the key steps and control points for a successful synthesis. Note: All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Part 1: Synthesis of 2,4-Dinitro-N,N-dimethylaniline (Intermediate)
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,4-dinitrochlorobenzene (1.0 eq) in ethanol.
-
Cool the flask in an ice bath and slowly add an aqueous solution of dimethylamine (2.2 - 2.5 eq).
-
After the initial exothermic reaction subsides, warm the mixture to a gentle reflux (approx. 60°C) for 1-2 hours.
-
QC Checkpoint: Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate) until the starting material spot is consumed.
-
Cool the reaction mixture to room temperature and then pour it into a beaker of ice water with stirring.
-
The yellow solid precipitate of 2,4-Dinitro-N,N-dimethylaniline is collected by vacuum filtration, washed thoroughly with water, and dried.[7] The product is often pure enough for the next step without further purification.
Part 2: Selective Reduction to this compound
-
Prepare a solution of the reducing agent. A common choice is sodium hydrosulfide (NaSH). Dissolve NaSH (1.5 eq) in a minimal amount of water and dilute with ethanol. Caution: NaSH is corrosive and releases H₂S gas upon acidification.
-
In a separate flask, dissolve the 2,4-Dinitro-N,N-dimethylaniline (1.0 eq) from Part 1 in ethanol and heat to 50-60°C with stirring.
-
Add the NaSH solution dropwise to the dinitroaniline solution over 30-45 minutes, maintaining the internal temperature below 65°C. The solution will darken significantly.
-
QC Checkpoint: After the addition is complete, stir for an additional 1-2 hours at the same temperature. Monitor by TLC for the disappearance of the starting material and the formation of the product.
-
Once the reaction is complete, cool the mixture, pour it into ice water, and collect the resulting precipitate by vacuum filtration.
-
Proceed with the purification steps outlined in Question 5 (acid-base wash, followed by chromatography and/or recrystallization) to obtain the pure final product.
References
- 1. This compound | C8H11N3O2 | CID 2733451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. prepchem.com [prepchem.com]
- 5. 2,4-DINITRO-N,N-DIETHYLANILINE synthesis - chemicalbook [chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. N,N-Dimethyl-2,4-dinitroaniline | C8H9N3O4 | CID 97340 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability and storage conditions for 3-Amino-N,N-dimethyl-4-nitroaniline
Welcome to the technical support guide for 3-Amino-N,N-dimethyl-4-nitroaniline (CAS No. 2069-71-8). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compound, thereby safeguarding experimental integrity. This guide provides in-depth troubleshooting, frequently asked questions, and best-practice protocols based on established safety data and chemical principles.
Troubleshooting Guide: Common Issues and Solutions
Researchers may encounter several issues during the storage and handling of this compound. This section addresses the most common problems, their probable causes, and corrective actions.
Issue 1: Color Change or Darkening of the Compound
-
Observation: The typically yellow-brown powder has developed darker patches or has uniformly changed to a darker brown or reddish hue.
-
Probable Cause: This is often an indication of chemical degradation. Potential triggers for degradation include:
-
Exposure to Light: Aromatic amines and nitro compounds can be susceptible to photodegradation.
-
Oxidation: Prolonged exposure to air can lead to oxidation.
-
Contamination: Reaction with incompatible materials or impurities.
-
-
Immediate Action:
-
Segregate the affected vial to prevent cross-contamination.
-
Do not use the discolored compound in critical experiments where purity is essential, as its properties may have changed.
-
-
Preventative Measures:
-
Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Ensure the container is tightly sealed to minimize exposure to air and moisture.[1][2][3][4]
-
Use clean, dedicated spatulas and weighing boats when handling the compound to prevent cross-contamination.
-
Issue 2: Clumping or Caking of the Powder
-
Observation: The free-flowing powder has become clumpy or has formed a solid mass.
-
Probable Cause: This is most likely due to the absorption of moisture (hygroscopicity).
-
Immediate Action:
-
If the clumping is minor, the compound may still be usable for non-critical applications after carefully breaking up the clumps in a dry environment (e.g., a glove box or desiccator).
-
For sensitive experiments, it is recommended to use a fresh, unopened vial.
-
-
Preventative Measures:
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2][3][4] To further ensure stability, protection from light is recommended.
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (Room Temperature or Refrigerated) | Slows down potential degradation processes. |
| Atmosphere | Dry / Inert if possible | Prevents moisture absorption and oxidation. |
| Light | In the dark (Amber vial) | Prevents photodegradation. |
| Container | Tightly sealed original container | Minimizes exposure to air and contaminants.[4] |
Q2: Is this compound sensitive to air or moisture?
A2: While not extremely sensitive, it is good laboratory practice to minimize exposure to air and moisture to prevent potential oxidation and hygroscopic clumping. The use of a desiccator for storage is a reliable preventative measure.[4]
Q3: What solvents are suitable for dissolving this compound?
A3: This compound is soluble in polar organic solvents such as ethanol and acetone.[5] Its solubility generally increases with temperature. It is considered insoluble in water.[6]
Q4: Are there any known incompatible materials?
A4: Yes, you should avoid contact with strong oxidizing agents.[2][4] Store it separately from such chemicals to prevent potentially hazardous reactions.
Q5: What are the primary degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, related nitroaniline compounds can undergo degradation through several mechanisms. Aerobic biodegradation of similar compounds has been shown to proceed via N-demethylation and monooxygenation.[7][8][9] It is also possible for the nitro group to be reduced under certain conditions.[7] For laboratory purposes, the main concerns are oxidation and potential photodegradation.
Experimental Protocols
Standard Protocol for Handling and Solution Preparation
This protocol is designed to ensure user safety and maintain the integrity of the compound.
-
Preparation and Personal Protective Equipment (PPE):
-
Aliquoting the Solid Compound:
-
Before opening, allow the container to equilibrate to room temperature, especially if stored in a refrigerator, to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Open the container in a low-humidity environment if possible.
-
Use a clean, dry spatula to weigh the desired amount of the compound on a tared weigh boat.
-
Tightly reseal the container immediately after aliquoting.
-
Store the stock container in a desiccator under the recommended conditions.
-
-
Solution Preparation:
-
Add the weighed compound to a suitable volumetric flask.
-
Add the desired solvent (e.g., ethanol, acetone) and gently swirl or sonicate to dissolve. As solubility increases with temperature, gentle warming can be applied if necessary.[5]
-
Once dissolved, bring the solution to the final volume with the solvent.
-
If the solution is not for immediate use, store it in a tightly sealed, light-protected container (e.g., amber glass vial) at an appropriate temperature (cool or refrigerated).
-
Visual Guides
Troubleshooting Decision Tree
This diagram provides a logical workflow for addressing common stability issues.
Caption: Troubleshooting flowchart for stability issues.
Proper Storage Workflow
This diagram illustrates the ideal workflow for receiving and storing the compound.
Caption: Workflow for proper compound storage.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. N,N-DIMETHYL-4-NITROANILINE | 100-23-2 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Aerobic Degradation of N-Methyl-4-Nitroaniline (MNA) by Pseudomonas sp. Strain FK357 Isolated from Soil | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. This compound - High purity | EN [georganics.sk]
- 12. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Troubleshooting Experimental Results with 3-Amino-N,N-dimethyl-4-nitroaniline
Welcome to the technical support resource for 3-Amino-N,N-dimethyl-4-nitroaniline (CAS No: 2069-71-8). This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered when working with this versatile aromatic amine. As a substituted nitroaniline, its unique electronic properties make it a valuable intermediate in the synthesis of dyes, pharmaceuticals, and materials for material science, but these same properties can present specific experimental hurdles.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling, properties, and safety of this compound.
Q1: What are the primary safety precautions for handling this compound? A1: this compound is classified as hazardous. It is harmful if swallowed, inhaled, or comes into contact with skin.[2] It is also known to cause serious skin and eye irritation and may cause respiratory irritation.[3][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield.[3]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling the powder.[5][6]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[3][4] For eye contact, rinse cautiously with water for several minutes.[4] If inhaled, move the person to fresh air.[5][6] In all cases of significant exposure, seek immediate medical attention.
Q2: What are the recommended storage conditions for this compound? A2: Stability is key to reproducibility. Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[5] It is incompatible with strong oxidizing agents, so ensure it is stored away from such chemicals.[6] The compound is a yellow-brown powder and should be protected from prolonged exposure to light and moisture to prevent degradation.[1][7]
Q3: What solvents are suitable for dissolving this compound? A3: Due to the presence of polar amino and nitro groups, this compound has poor solubility in water but is soluble in polar organic solvents.[8]
-
Good Solvents: Dichloromethane, acetone, and ethanol are commonly used.[8][9]
-
Solubility and Temperature: As with many organic solids, solubility generally increases with temperature.[9] This can be leveraged for recrystallization, but be mindful of potential thermal degradation if heated for extended periods.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 2069-71-8 | [1][2] |
| Molecular Formula | C₈H₁₁N₃O₂ | [1][2] |
| Molecular Weight | 181.19 g/mol | [1][2] |
| Appearance | Yellow-brown powder/crystals | [1][7] |
| Melting Point | 134-139 °C | [1][7] |
| IUPAC Name | 1-N,1-N-dimethyl-4-nitrobenzene-1,3-diamine | [1][2] |
Section 2: Troubleshooting Experimental Issues
This section provides a systematic approach to resolving specific problems you may encounter during synthesis or application.
Scenario 1: Low or No Product Yield in a Reaction
Q: I've performed a reaction using this compound as a starting material, but my TLC analysis shows little to no product formation. What went wrong?
A: This is a common issue in organic synthesis that requires a logical, step-by-step investigation.[10] The unique electronic nature of this molecule—with both an electron-donating amino group and a powerful electron-withdrawing nitro group—can lead to complex reactivity.
Step 1: Verify Your Starting Materials and Reagents.
-
Purity of this compound: An impure starting material is a frequent cause of reaction failure. Verify its purity by taking a melting point; it should be within the 134-139 °C range.[1][7] You can also run a ¹H NMR to confirm its identity.
-
Reagent Viability: Are your other reagents and solvents fresh and anhydrous (if required)? Many organometallic reagents or strong bases degrade upon exposure to air or moisture.
Step 2: Assess Reaction Conditions.
-
Temperature Control: Was the reaction run at the correct temperature? Some reactions require precise temperature control. Overheating can decompose the starting material or product, while insufficient heat may prevent the reaction from starting.
-
Atmosphere: The primary amino group (-NH₂) is susceptible to oxidation, which can be accelerated by heat and exposure to atmospheric oxygen. If your reaction is heated, running it under an inert atmosphere (e.g., nitrogen or argon) can prevent this side reaction and improve your yield.
Step 3: Analyze the Reaction Mixture.
-
TLC Analysis: When you spot the reaction mixture on a TLC plate, do you see only your starting material spot, or are there new, unidentified spots?
-
Only Starting Material: This suggests the reaction hasn't initiated. Re-evaluate your reagents (especially catalysts) and temperature.
-
Multiple New Spots: This could indicate decomposition or the formation of multiple side products. The molecule has several reactive sites.
-
Step 4: Create a Troubleshooting Workflow. A systematic approach is crucial. The diagram below outlines a logical workflow for diagnosing a failed reaction.
Scenario 2: Product is Impure or Contains Unexpected Side Products
Q: My reaction worked, but after workup, the ¹H NMR spectrum of my product is messy and purification by column chromatography is proving difficult. What could be the issue?
A: The electronic arrangement of this compound makes it prone to specific side reactions. Understanding its reactivity is key to predicting and preventing these outcomes.
1. Potential Side Reactions:
-
Oxidation: As mentioned, the free primary amine can oxidize. This often results in highly colored, polymeric impurities that can be difficult to separate.
-
Reduction of the Nitro Group: If you are using reducing agents or certain catalysts (like Palladium), the nitro group (-NO₂) can be partially or fully reduced to nitroso, hydroxylamino, or another amino group.[1] This is a common synthetic route but can be an undesired side reaction if not controlled.[11]
-
Electrophilic Aromatic Substitution: The aromatic ring is activated by the two amine groups and deactivated by the nitro group. The directing effects can lead to substitution at multiple positions if your electrophile is highly reactive or if conditions are harsh.
2. Product Instability During Workup or Purification:
-
pH Sensitivity: Your product may be unstable in acidic or basic conditions.[10] Nitroanilines can exhibit different stability and solubility depending on the pH.[9] If your workup involves an acid or base wash, test the stability of your crude product by taking a small sample, treating it with the acid/base, and analyzing it by TLC to see if degradation occurs.[10]
-
Silica Gel Interaction: Amines are basic and can interact strongly with acidic silica gel, leading to streaking on TLC plates and poor recovery from column chromatography. To mitigate this, you can:
-
Pre-treat your silica gel with a base like triethylamine.
-
Add a small percentage (0.5-1%) of triethylamine or ammonia to your chromatography eluent. This will neutralize the acidic sites on the silica and improve the separation.
-
Section 3: Protocols and Data
Protocol 1: General Procedure for Amine Acylation
This protocol provides a generalized workflow for an acylation reaction, a common transformation for the primary amine group.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of this compound in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (N₂).
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the exothermicity of the reaction.
-
Base Addition: Add 1.1 equivalents of a non-nucleophilic base (e.g., triethylamine or pyridine) to the solution.
-
Reagent Addition: Slowly add 1.05 equivalents of the acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Table 2: Troubleshooting Purification
| Issue | Potential Cause | Recommended Solution |
| Product Streaking on TLC | Compound is basic and interacting with acidic silica. | Add 0.5-1% triethylamine or ammonia to the eluent. |
| Poor Recovery from Column | Irreversible binding to silica gel. | 1. Use a less acidic stationary phase (e.g., alumina). 2. Neutralize silica with a base before packing the column. |
| Emulsion during Workup | Formation of micelles or finely dispersed solids. | 1. Add brine (saturated NaCl solution) to break the emulsion. 2. Filter the mixture through a pad of Celite. |
| Product Oiling Out | Product is not crystallizing properly. | 1. Try a different recrystallization solvent system. 2. Use a seed crystal to induce crystallization. 3. Purify via column chromatography instead. |
References
- 1. Buy this compound | 2069-71-8 [smolecule.com]
- 2. This compound | C8H11N3O2 | CID 2733451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - High purity | EN [georganics.sk]
- 4. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. chemwhat.com [chemwhat.com]
- 8. N,N-DIMETHYL-4-NITROANILINE | 100-23-2 [chemicalbook.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. How To [chem.rochester.edu]
- 11. youtube.com [youtube.com]
Technical Support Center: Enhancing the Purity of Synthesized 3-Amino-N,N-dimethyl-4-nitroaniline
As a Senior Application Scientist, I've frequently guided researchers through the nuances of synthesizing and purifying complex aromatic compounds. Achieving high purity in 3-Amino-N,N-dimethyl-4-nitroaniline (C₈H₁₁N₃O₂) is a common challenge that directly impacts its performance as a crucial intermediate in the development of dyes, pharmaceuticals, and specialized polymers.[1][2] The presence of isomeric and process-related impurities can significantly hinder downstream reactions and compromise the properties of the final product.
This guide provides a structured, in-depth approach to troubleshooting and resolving purity issues encountered during your experiments. It moves beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt these methodologies to your specific laboratory context.
Section 1: Troubleshooting Guide
This section addresses the most common issues observed during the purification of this compound in a direct question-and-answer format.
Question 1: My final product has a low and broad melting point. The literature value is around 134-139 °C, but mine melts over a 5-7 °C range starting at a lower temperature. What's the likely cause?
Answer: A low and broad melting point is a classic indicator of impurities. The melting point depression effect, where impurities disrupt the crystal lattice of the pure compound, is the primary reason.
-
Probable Cause 1: Isomeric Impurities. The synthesis of substituted nitroanilines is prone to the formation of positional isomers. Depending on your synthetic route, you may have co-products such as isomers from incomplete regioselectivity during nitration or amination steps. For instance, isomers of N,N-dimethyl-nitroaniline are common precursors or contaminants.[3][4]
-
Probable Cause 2: Residual Solvents or Reagents. Incomplete removal of high-boiling point solvents (like DMF or DMSO), or residual acid/base from the workup, can also lead to this observation.
-
Actionable Solution:
-
Initial Assessment: Perform a Thin-Layer Chromatography (TLC) analysis to visualize the number of components in your sample.
-
Purification Strategy:
-
If TLC shows distinct spots, column chromatography is the most effective method to separate isomers.[5] The polarity difference between isomers, though sometimes slight, is often sufficient for separation on a silica gel column.
-
If you suspect residual solvent, ensure your product is thoroughly dried under a high vacuum, possibly with gentle heating (well below the melting point). Washing the crude solid with a solvent in which the product is insoluble but the suspected impurity is soluble (e.g., cold water or hexane) can also be effective.
-
-
Question 2: My TLC plate shows multiple spots after developing. How do I interpret this and proceed?
Answer: Multiple spots on a TLC plate confirm that your product is a mixture. The position of these spots (retention factor, Rf) provides critical information about the polarity of the impurities relative to your target compound.
-
Interpretation:
-
Spots with a higher Rf value (traveled further up the plate) are less polar than your product. These could be starting materials or less-functionalized side products.
-
Spots with a lower Rf value are more polar. These could be over-functionalized products or highly polar side-products (e.g., compounds with additional -OH or -NH₂ groups).
-
-
Actionable Solution:
-
Identify the Product Spot: If possible, run a co-spot with a reference standard of this compound. If a standard is unavailable, the major spot is typically your product, but this is not guaranteed.
-
Develop a Purification Method: The TLC provides a roadmap for purification.
-
For Column Chromatography: The solvent system you used for TLC is an excellent starting point for your column's mobile phase. Aim for a solvent system that gives your product an Rf value of approximately 0.25-0.35 for optimal separation.
-
For Recrystallization: If the impurities are significantly different in polarity, recrystallization may work. The goal is to find a solvent that solubilizes your product at a high temperature but not at a low temperature, while impurities remain in solution upon cooling.
-
-
Question 3: The color of my product is dark brown or almost black, not the expected yellow-brown powder.[1] Is this just a purity issue?
Answer: Yes, a significant color deviation often points to the presence of highly conjugated, polymeric, or oxidized impurities.
-
Probable Cause: Nitroanilines, especially in the presence of residual acids or oxidizing agents from the synthesis, can be susceptible to oxidation and polymerization, forming tarry, dark-colored materials. This is particularly true if the reaction was overheated or exposed to air and light for extended periods.
-
Actionable Solution:
-
Activated Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb the highly colored impurities. Be cautious, as it can also adsorb some of your product, potentially reducing the yield. Use it sparingly (e.g., 1-2% by weight).
-
Filter through a Silica Plug: Dissolve your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and pass it through a short plug of silica gel in a Hirsch or Büchner funnel. The highly polar, dark impurities will often irreversibly bind to the top of the silica, while your product is eluted. This is a rapid, effective pre-purification step before a full column or recrystallization.
-
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the most common impurities in the synthesis of this compound and how do they form?
The identity of impurities is intrinsically linked to the synthetic route. A common conceptual pathway involves the functionalization of a substituted N,N-dimethylaniline. The diagram below illustrates this and the origin of likely impurities.
Caption: Plausible synthesis pathway and origin of common impurities.
-
Isomeric Byproducts: Formed if the directing effects of the substituents on the aromatic ring do not provide complete regioselectivity during electrophilic substitution (e.g., nitration).
-
Unreacted Starting Materials: Result from incomplete reactions.
-
Over-reduction Products: If a dinitro compound is selectively reduced to form the amino-nitro product, harsh conditions can lead to the reduction of both nitro groups.
FAQ 2: How do I select the optimal solvent for recrystallization?
The principle of "like dissolves like" is your guide. This compound is a moderately polar molecule. The ideal solvent should exhibit a large solubility difference for your product between its boiling point and a low temperature (e.g., 0-4 °C).
Solvent Selection Workflow:
-
Small-Scale Testing: Place ~20-30 mg of your crude product in a test tube.
-
Add a potential solvent dropwise at room temperature. An ideal solvent will not dissolve the compound at this stage.
-
Heat the mixture to the solvent's boiling point. The compound should dissolve completely.
-
Cool the test tube to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.
| Solvent | Polarity Index | Boiling Point (°C) | Comments |
| Water | 10.2 | 100 | Product is likely poorly soluble. May be useful for washing away inorganic salts. |
| Ethanol | 4.3 | 78 | A very common and often effective choice for moderately polar compounds. |
| Isopropanol | 3.9 | 82 | Similar to ethanol, can sometimes provide better crystal formation. |
| Ethyl Acetate | 4.4 | 77 | Good for moderately polar compounds. Often used in a solvent pair with hexanes. |
| Toluene | 2.4 | 111 | A less polar option. May be effective if impurities are highly polar. |
| Hexane/Heptane | 0.1 | 69 / 98 | Non-polar. The product is likely insoluble. Useful as an "anti-solvent" in a mixed solvent system. |
Pro-Tip: A mixed solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane) is often superior. Dissolve the compound in a minimum amount of the "good" solvent (e.g., hot ethanol) and then add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy (the cloud point). Re-heat to clarify and then allow to cool slowly.
FAQ 3: What are the key analytical techniques I must use to confirm the final purity?
A single technique is insufficient. A combination of methods provides a validated, trustworthy assessment of purity.
-
Melting Point: The final product should have a sharp melting point that matches the literature value (e.g., 134-139 °C).[1]
-
Thin-Layer Chromatography (TLC): The final product should show a single spot in multiple solvent systems of varying polarity.
-
¹H and ¹³C NMR Spectroscopy: This is the gold standard for structural confirmation. The spectrum should be clean, with all peaks accounted for and integrations matching the expected proton count. Impurity peaks should be absent or quantified to be below your required threshold (e.g., <1%).
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity, often expressed as a percentage area of the main peak. It is highly sensitive to minor impurities.
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol/Water
This protocol is designed for a sample that is moderately pure but contains more polar or non-polar impurities.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid at the boiling point.
-
Decolorization (Optional): If the solution is very dark, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (e.g., 50-100 mg). Re-heat the mixture to boiling for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Induce Crystallization: To the hot, clear filtrate, add deionized water dropwise while swirling until the solution just begins to turn cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period.
-
Complete Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold 1:1 ethanol/water solution to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent. Characterize the final product by melting point and TLC/NMR.
Protocol 2: Purification by Silica Gel Column Chromatography
This is the method of choice for separating isomeric impurities or complex mixtures.[5]
Caption: Workflow for column chromatography purification.
-
Solvent System Selection: Use TLC to find a solvent system (e.g., Ethyl Acetate/Hexane) that gives your target compound an Rf of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your solvent system (e.g., hexane). Pour it into the column and allow it to pack evenly under gentle pressure or gravity.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for better resolution, perform a "dry load" by adsorbing the dissolved product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 9:1 Hexane/EtOAc). Less polar impurities will elute first.
-
Fraction Collection: Collect the eluent in a series of test tubes. Monitor the composition of the fractions by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 8:2, 7:3 Hexane/EtOAc) to elute your more polar target compound.
-
Isolation: Combine the fractions that contain only the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
References
Technical Support Center: Degradation of 3-Amino-N,N-dimethyl-4-nitroaniline
Document Version: 1.0 | Last Updated: January 3, 2026
Introduction
Welcome to the technical support guide for researchers studying the degradation of 3-Amino-N,N-dimethyl-4-nitroaniline (C₈H₁₁N₃O₂). This compound, a substituted nitroaniline, presents unique challenges in environmental fate studies and drug metabolism research due to its multiple functional groups: a tertiary amine, a primary amine, and a nitro group. Understanding its degradation is critical for assessing its persistence, toxicity, and potential for bioremediation.
This guide is structured to address common and complex issues encountered during experimental work. It provides not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions and troubleshoot effectively.
Safety First: Handling this compound
Before beginning any experiment, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified as hazardous.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. May also cause respiratory irritation.[1][2][3][4]
-
Personal Protective Equipment (PPE): Always wear chemical-impermeable gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[2][4][5]
-
Spill & Disposal: In case of a spill, evacuate personnel to a safe area. Avoid dust formation.[5] Dispose of waste according to institutional and local regulations for hazardous chemical waste.
Section 1: Postulated Degradation Pathways
Direct and complete degradation pathways for this compound are not extensively documented in peer-reviewed literature. However, based on studies of structurally similar compounds like N-Methyl-4-nitroaniline (MNA) and other substituted nitroanilines, we can postulate several likely transformation routes.[6][7][8] The degradation process is often initiated at one of three functional groups, leading to distinct intermediate products.
Pathway A: N-Demethylation (Aerobic Microbial Degradation)
This is a highly probable initial step, particularly in aerobic microbial systems. Many soil and wastewater microorganisms, such as Pseudomonas sp., possess N-demethylase enzymes that oxidatively remove methyl groups from aromatic amines.[6][7]
-
Causality: N-demethylation is a common detoxification mechanism in bacteria, increasing the polarity of xenobiotic compounds. The process typically converts the tertiary amine to a secondary amine, then a primary amine, releasing formaldehyde at each step.[6][7]
Pathway B: Nitro Group Reduction
Under anaerobic or reducing conditions, the nitro group is highly susceptible to reduction. This can be mediated by microbial nitroreductases or chemical reductants.[9][10]
-
Causality: The electron-withdrawing nitro group can act as an electron acceptor. This pathway typically proceeds through nitroso and hydroxylamine intermediates to form a diamine derivative. Anaerobic degradation can sometimes produce these intermediates, which may be carcinogenic.[6]
Pathway C: Monooxygenation (Nitro Group Removal)
Some aerobic bacteria, like Rhodococcus sp., can initiate degradation by removing the entire nitro group and replacing it with a hydroxyl group.[8]
-
Causality: This pathway involves flavin-dependent monooxygenases that catalyze the oxidative removal of the nitro group, releasing nitrite.[8] This directly removes a key toxicophore from the molecule.
The following diagram illustrates these competing initial degradation steps.
Caption: Postulated initial degradation pathways for this compound.
Section 2: Troubleshooting and FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
FAQs: Pathway Identification & Analysis
Q1: My degradation experiment appears to have stalled after an initial decrease in the parent compound. What's happening?
A1: This is a common observation and can be attributed to several factors:
-
Intermediate Product Toxicity: The degradation may have produced an intermediate metabolite that is toxic to the microbial consortium, inhibiting further enzymatic activity. For instance, the accumulation of phenolic compounds can be bacteriostatic.
-
Enzyme Specificity: The initial enzyme (e.g., a demethylase) may be constitutive or easily induced, while the enzymes required to degrade subsequent intermediates may require a longer induction period or different environmental conditions.
-
Nutrient Limitation: In biodegradation studies, the microbial population may have exhausted a key nutrient (like carbon or nitrogen) required for continued activity. While the target compound can serve as a source, co-metabolism with a more readily available substrate is often faster.[6][11]
-
pH Shift: Microbial metabolism can alter the pH of the medium. A significant shift outside the optimal range for the relevant enzymes can halt degradation. It is crucial to monitor and buffer the pH of your system.
Q2: I'm seeing multiple new peaks in my HPLC or GC-MS analysis that I can't identify. How do I proceed?
A2: Identifying unknown metabolites is key to elucidating the degradation pathway.
-
Hypothesize Intermediates: Based on the postulated pathways (Section 1), predict the mass-to-charge ratios (m/z) of likely intermediates. For example:
-
Utilize High-Resolution Mass Spectrometry (HRMS): If available, LC-HRMS (e.g., TOF or Orbitrap) can provide highly accurate mass data, allowing you to determine the elemental composition of the unknown peaks and confirm or refute your hypotheses.
-
Tandem MS (MS/MS): Fragment the unknown peaks in the mass spectrometer. The resulting fragmentation pattern is a molecular fingerprint that can be compared to known standards or fragmentation libraries to confirm the structure.
-
Synthesize Standards: If a particular intermediate is strongly suspected, synthesizing a small amount of the pure compound to use as an analytical standard is the gold standard for confirmation.
FAQs: Analytical Methodology
Q3: What is the most suitable analytical method to monitor the degradation of this compound?
A3: The choice depends on your specific needs for sensitivity, selectivity, and throughput.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the most common and robust method. Nitroanilines and their derivatives are chromophoric and can be readily detected by UV-Vis detectors. A reverse-phase C18 column is typically effective.[13][14] It is excellent for quantifying the parent compound and major intermediates.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent separation and structural information. However, many aniline derivatives are polar and may require a derivatization step to improve their volatility and prevent peak tailing.[14] It is highly valuable for identifying unknown volatile or semi-volatile intermediates. The EPA provides standardized methods for aniline analysis by GC.[15]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most sensitive and selective method. It is ideal for tracking trace levels of the parent compound and its metabolites in complex matrices like wastewater or soil extracts without extensive cleanup.[13]
Q4: I'm getting poor peak shape (tailing) for my analytes on my HPLC system. What are the likely causes and solutions?
A4: Peak tailing for amine-containing compounds is a frequent issue in reverse-phase HPLC.
-
Cause - Silanol Interactions: The primary cause is often the interaction between the basic amine groups on your analyte and acidic, un-capped silanol groups (Si-OH) on the silica-based C18 column packing. This secondary interaction slows the elution of a portion of the analyte, causing the peak to tail.
-
Solutions:
-
Lower Mobile Phase pH: Add a buffer to your mobile phase to maintain a pH between 2.5 and 3.5. At this low pH, the silanol groups are protonated (Si-OH) and less likely to interact, while your amine groups are also protonated (R-NH₃⁺), which can improve peak shape.
-
Use a "Base-Deactivated" Column: Modern columns are often end-capped or use hybrid silica technology specifically designed to minimize silanol interactions and provide excellent peak shape for basic compounds even at mid-range pH.
-
Add a Competing Base: A low concentration of a competing base, like triethylamine (TEA), can be added to the mobile phase. The TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from them.
-
Section 3: Key Experimental Protocols
Reproducibility is fundamental to scientific integrity. The following protocols provide detailed, self-validating methodologies for common degradation experiments.
Protocol 1: Aerobic Biodegradation Assay in Liquid Culture
This protocol is designed to assess the capability of a microbial consortium or a pure strain to degrade the target compound.
-
Prepare Basal Salt Medium (BSM): Prepare a sterile BSM containing essential minerals but lacking a carbon or nitrogen source.
-
Set Up Experimental Flasks: In sterile flasks, combine:
-
Test Flask: BSM + Microbial Inoculum + this compound (e.g., at 50 mg/L).
-
Abiotic Control: BSM + Sterile Water (instead of inoculum) + Target Compound. This control validates that observed loss is not due to abiotic processes like hydrolysis.
-
Killed Control: BSM + Heat-Killed Inoculum + Target Compound. This control validates that degradation is due to active metabolism, not just surface adsorption to cells.
-
-
Incubation: Incubate all flasks on an orbital shaker (e.g., 150 rpm) at a controlled temperature (e.g., 30°C) to ensure aeration.
-
Sampling: At predetermined time points (e.g., 0, 6, 12, 24, 48, 72 hours), aseptically withdraw an aliquot (e.g., 1 mL) from each flask.
-
Sample Preparation: Immediately centrifuge the aliquot to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Analysis: Analyze the filtered supernatant using the HPLC-UV method described in Protocol 2.
Protocol 2: HPLC-UV Analysis for Degradation Monitoring
This protocol provides a standard method for quantifying the parent compound and its primary metabolites.
-
Instrumentation & Columns:
-
HPLC system with a UV-Vis detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).[14]
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid (for pH control).
-
Solvent B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Scan for the λmax of the parent compound and expected intermediates. A good starting point is often around 254 nm and 380 nm.
-
Gradient Elution: Start with a high percentage of Solvent A and gradually increase Solvent B to elute compounds of increasing hydrophobicity. (e.g., 5% B to 95% B over 15 minutes).
-
-
Calibration: Prepare a series of standards of the parent compound in the mobile phase at known concentrations (e.g., 0.1, 1, 5, 10, 50 mg/L).
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Quantify the concentration of the parent compound in your experimental samples by comparing their peak areas to the calibration curve.[13]
-
The following workflow diagram visualizes the entire experimental process.
Caption: General experimental workflow for a biodegradation study.
Section 4: Quantitative Data Summary
While specific data for this compound is scarce, performance characteristics for related nitroanilines provide a valuable benchmark for method development.
| Analytical Technique | Analyte | Limit of Detection (LOD) | Linearity Range | Accuracy (% Recovery) | Precision (% RSD) | Matrix | Reference |
| HPLC-UV | o-, m-, p-Nitroaniline | ≤ 0.2 µg/L | 1 - 100 µg/L | 98 - 108% | ≤ 0.3% | Tap and Pond Water | [13] |
| HPLC-UV | 3-Nitroaniline | 1 µg/L | 5 - 1500 µg/L | - | - | Environmental Water | [13] |
| On-line SPE-HPLC | Aniline, Nitroanilines | 0.005-0.01 µg/L | 0.1 - 100 µg/L | 85 - 110% | < 5% | Tap and Pond Water | [14] |
References
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- 7. Aerobic Degradation of N-Methyl-4-Nitroaniline (MNA) by Pseudomonas sp. Strain FK357 Isolated from Soil | PLOS One [journals.plos.org]
- 8. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
- 9. Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Critical review on the chemical reduction of nitroaniline - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01745K [pubs.rsc.org]
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- 15. epa.gov [epa.gov]
Technical Support Center: Safe Handling and Disposal of 3-Amino-N,N-dimethyl-4-nitroaniline Waste
Introduction
3-Amino-N,N-dimethyl-4-nitroaniline (CAS No. 20691-71-8) is a valuable chemical intermediate used in the synthesis of dyes, pharmaceuticals, and advanced materials for scientific research.[1] However, its utility is matched by its significant hazard profile. As a nitroaromatic amine, it is classified as toxic and an irritant, posing risks to researchers and the environment if not managed with stringent protocols.[2]
This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals. It is designed to provide clear, actionable guidance in a question-and-answer format, moving beyond simple instructions to explain the scientific rationale behind each procedural step. Our objective is to empower you to handle and dispose of this compound and its associated waste streams safely, compliantly, and with scientific integrity.
Section 1: Hazard Identification & Risk Assessment
A foundational understanding of the specific hazards is critical before handling this compound. The primary risks involve acute toxicity upon exposure, severe irritation, and potential for long-term organ damage, alongside environmental toxicity.[2][3][4]
Table 1: GHS Hazard Summary for this compound
| Hazard Class | GHS Hazard Statement | Pictogram |
| Acute Toxicity (Oral, Dermal, Inhalation) | H301/H311/H331: Toxic if swallowed, in contact with skin or if inhaled.[4][5] | 💀 |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[6][7][8] | ❗ |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[6][7][8] | ❗ |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[6][7][8] | ❗ |
| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure.[3][4] | ⚕️ |
| Hazardous to the Aquatic Environment | H412: Harmful to aquatic life with long lasting effects.[4] | ไม่มี |
Section 2: Troubleshooting Guide (Scenario-Based Q&A)
This section addresses specific issues you may encounter during your experiments.
Q1: I've spilled approximately 0.5 grams of solid this compound powder on the lab bench inside the fume hood. What is the immediate protocol?
A1: A small, contained spill can be managed safely by following a deliberate cleanup protocol. The primary goals are to prevent dispersal of the dust and to avoid all personal contact.
-
Do Not Panic: The spill is contained within the fume hood, which is the ideal scenario. Keep the fume hood sash at the lowest practical height.
-
Alert Personnel: Inform others in the immediate vicinity of the spill.
-
Don Additional PPE: If not already wearing it, upgrade your PPE. You will need a lab coat, double-gloved nitrile gloves, and tightly sealed safety goggles. A respirator may be necessary if there's any risk of dust inhalation outside the hood.[3]
-
Prevent Dispersal: Do NOT use a dry brush or towel, as this will aerosolize the fine powder. Lightly dampen a paper towel or absorbent pad with water to gently wipe up the material.[9]
-
Collect Waste: Place the contaminated pads and any used PPE (such as the outer pair of gloves) into a designated, sealable plastic bag or container.
-
Label Waste: Immediately label the bag "Hazardous Waste: this compound Contaminated Debris."
-
Decontaminate: Wipe the spill area three times with a solvent-soaked cloth (e.g., acetone or methanol), followed by a final wipe with soap and water. All cleaning materials must be disposed of as hazardous waste.[10]
-
Final Disposal: Place the sealed bag of waste into the designated solid hazardous waste container for this chemical. Refer to your institution's Environmental Health and Safety (EHS) guidelines.
Q2: My gloves are contaminated with a solution containing this compound. How do I remove and dispose of them correctly?
A2: Proper glove removal is a critical step to prevent cross-contamination and dermal exposure. The compound is toxic in contact with skin, so this procedure must be followed precisely.[5][11]
-
Grasp the Outer Edge: With your non-dominant gloved hand, pinch the edge of the glove on your dominant hand near the wrist. Be careful to only touch the outer, contaminated surface.
-
Peel Away: Peel the glove away from your body, turning it inside-out as you pull it off. The contaminated surface is now on the inside.
-
Hold the Removed Glove: Hold the inside-out glove in your remaining gloved hand.
-
Slide Under the Remaining Glove: With your now-ungloved hand, slide your fingers under the wrist of the remaining glove. Do not touch the outer surface.
-
Peel Off the Second Glove: Peel this glove off, again turning it inside-out. As you do, it will envelop the first glove you removed.
-
Dispose: You are now left with a single, inside-out bundle with the contamination contained within. Immediately dispose of it in the designated hazardous waste container.[12]
-
Wash Hands: Always wash your hands thoroughly with soap and water after removing gloves.[3]
Q3: A colleague has splashed a dilute solution of the compound in their eye. What are the immediate first-aid steps?
A3: This constitutes a serious medical emergency. Immediate and thorough irrigation is the most critical intervention to mitigate severe eye damage.[6]
-
Immediate Irrigation: Escort the person to the nearest emergency eyewash station. Do not delay.
-
Activate Station: Activate the eyewash and hold the person's eyelids open. It is critical to ensure the water is flushing the entire surface of the eyeball.
-
Rinse Continuously: Rinse cautiously and continuously with water for at least 15 minutes.[6][13] Remove contact lenses if they are present and easy to do so; continue rinsing.[13]
-
Call for Medical Help: While the person is rinsing, have another colleague call emergency medical services and inform your institution's EHS department. State the full chemical name: this compound.
-
Provide SDS: Ensure a copy of the Safety Data Sheet (SDS) is available to provide to the emergency responders.[13] Do not let the person rub their eyes.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the essential Personal Protective Equipment (PPE) requirements for handling this compound? A: A standard PPE ensemble is insufficient. Due to its multiple hazard classifications, comprehensive protection is mandatory.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[5] Standard safety glasses do not provide adequate protection from fine dust.
-
Skin Protection: Wear a lab coat and chemically impervious gloves (nitrile is a common choice, but check your supplier's compatibility chart).[5] For tasks with a higher risk of spillage, consider an apron or coveralls.
-
Respiratory Protection: All handling of the solid compound should be done in a certified chemical fume hood to prevent inhalation.[12][14] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate particulate filters is required.[5]
Q: How do I correctly label a waste container for this compound? A: Proper labeling is a legal and safety requirement. The label must be clear, durable, and contain specific information to prevent accidental mixing of incompatible waste streams.[10]
-
Write the words "Hazardous Waste" clearly at the top.
-
List the full chemical name: "this compound." Avoid using abbreviations or formulas.
-
Indicate the primary hazards: "Toxic," "Irritant," and "Environmental Hazard."[10]
-
List all components in the container, including any solvents and their approximate percentages.
-
Include the date the waste was first added to the container.
Q: How do I decontaminate glassware and empty containers that held this chemical? A: Empty containers are not truly empty; they retain residue and must be treated as hazardous waste unless properly decontaminated.[10]
-
Triple Rinsing: This is the standard procedure.[10][15]
-
Rinse the container with a suitable solvent (e.g., acetone or methanol) that can dissolve the compound. Use a small amount of solvent, cap the container, and shake to ensure the entire inner surface is rinsed.
-
Pour the rinsate into a designated hazardous waste container for "this compound Rinsate."
-
Repeat this process two more times.
-
-
Disposal of Rinsate: The collected rinsate is itself hazardous waste and must be disposed of according to your institution's procedures.[10]
-
Disposal of Container: After triple rinsing, the container can typically be disposed of as non-hazardous waste (e.g., regular glass recycling). Deface or remove the original label before disposal to prevent confusion.[10]
Section 4: Experimental Protocols
Protocol 1: Step-by-Step Waste Container Preparation and Labeling
-
Select Container: Choose a clean, dry, chemically compatible container with a secure, leak-proof screw cap. Ensure it is free of damage.[10]
-
Attach Label: Affix a completed hazardous waste label (as described in the FAQ) to the container before adding any waste.
-
Establish Location: Place the container in a designated satellite accumulation area. This must be at or near the point of generation and under the control of the operator.
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.
-
Log Entry: Make an entry in your laboratory's waste log, noting the container's creation date and contents.
Section 5: Visual Workflow Diagrams
Diagram 1: Waste Disposal Workflow
This diagram illustrates the decision-making process for managing waste from generation to final disposal.
Caption: Workflow for proper hazardous waste management.
Diagram 2: Spill Response Decision Tree
This diagram outlines the immediate actions required in the event of a spill.
Caption: Decision tree for minor vs. major spills.
Section 6: References
-
Guidechem. (n.d.). 3-amino N,N-dimethyl 4-nitro aniline (cas 20691-71-8) SDS/MSDS download. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific. Retrieved from --INVALID-LINK--
-
Echemi. (n.d.). 3-amino N,N-dimethyl 4-nitro aniline SDS, 20691-71-8 Safety Data Sheets. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2024, March 5). Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Echemi. (2019, July 15). 4-Amino-3-nitro-N,N-dimethylaniline Safety Data Sheets. Retrieved from --INVALID-LINK--
-
Elemental Microanalysis. (2024, March 18). 4-NITROANILINE Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2020, December 13). 4-Nitroaniline - SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2025, December 21). N,N-Dimethyl-4-nitroaniline SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
BenchChem. (2025, December). Proper Disposal of N-Ethyl-2,3-difluoro-6-nitroaniline: A Guide for Laboratory Professionals. Retrieved from --INVALID-LINK--
-
West Liberty University. (n.d.). p-Nitroaniline Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Biosynth. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 4-NITROANILINE HYDROCHLORIDE. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET: N,N-Dimethyl-4-nitroaniline. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific 5 g | Buy Online. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 3-Nitroaniline. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2021, December 26). SAFETY DATA SHEET: N,N-Dimethyl-p-nitroaniline. Retrieved from --INVALID-LINK--
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Biosynth. (n.d.). This compound | 20691-71-8 | VAA69171. Retrieved from --INVALID-LINK--
-
Georganics. (n.d.). This compound - High purity. Retrieved from --INVALID-LINK--
References
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- 15. chemicalbook.com [chemicalbook.com]
Validation & Comparative
A Comparative Guide to 3-Amino-N,N-dimethyl-4-nitroaniline and Other Key Nitroanilines for Researchers and Drug Development Professionals
In the landscape of synthetic organic chemistry, nitroanilines serve as fundamental building blocks, pivotal in the development of a vast array of functional molecules. Their utility spans from the vibrant world of azo dyes to the intricate synthesis of life-saving pharmaceuticals.[1][2][3] This guide provides an in-depth comparative analysis of 3-Amino-N,N-dimethyl-4-nitroaniline and its structural congeners: 4-nitroaniline, 2-nitroaniline, and N,N-dimethyl-4-nitroaniline.
This document moves beyond a simple cataloging of properties, offering insights into the causal relationships between molecular structure and chemical behavior. The experimental protocols detailed herein are presented as self-validating systems, emphasizing the rationale behind procedural steps to empower researchers in their experimental design.
Physicochemical Properties: A Comparative Overview
The seemingly subtle variations in the substitution patterns on the aniline ring profoundly influence the physicochemical properties of these molecules. These differences in melting point, boiling point, and solubility are critical considerations for reaction setup, purification, and formulation.
| Property | This compound | 4-Nitroaniline | 2-Nitroaniline | N,N-Dimethyl-4-nitroaniline |
| Molecular Formula | C₈H₁₁N₃O₂[4] | C₆H₆N₂O₂[5] | C₆H₆N₂O₂[6] | C₈H₁₀N₂O₂[7] |
| Molecular Weight | 181.19 g/mol [4] | 138.12 g/mol [5] | 138.12 g/mol [6] | 166.18 g/mol [7] |
| Appearance | Yellow-brown powder[8] | Yellow or brown powder[5] | Orange solid[3] | Yellow solid |
| Melting Point | 134-139 °C[8] | 146-149 °C[9] | 71.5 °C | 163-165 °C |
| Boiling Point | Not readily available | 332 °C[5] | 284 °C | Not readily available |
| Solubility | ||||
| Water | Sparingly soluble | 0.8 mg/mL at 18.5 °C[5] | Slightly soluble | Insoluble |
| Ethanol | Soluble | Soluble | Soluble | 5% (w/v) |
| Acetone | Soluble | Soluble | Soluble | Soluble |
| Chloroform | Soluble | Soluble | Soluble | Soluble |
Insights into Structure-Property Relationships:
The lower melting point of 2-nitroaniline compared to its 4-nitro isomer can be attributed to intramolecular hydrogen bonding between the ortho-amino and nitro groups, which reduces intermolecular forces. The introduction of the N,N-dimethyl group in N,N-dimethyl-4-nitroaniline significantly increases its melting point compared to 4-nitroaniline, likely due to increased molecular weight and van der Waals interactions. This compound, with its additional amino group, exhibits a melting point between that of 4-nitroaniline and its N,N-dimethylated counterpart.
Synthesis and Mechanistic Considerations
The synthesis of these nitroanilines often involves electrophilic aromatic substitution, with careful control of reaction conditions to achieve the desired regioselectivity. The reactivity of the aniline ring is modulated by the directing effects of the amino and nitro groups.
Synthesis of 4-Nitroaniline from Aniline
The direct nitration of aniline is challenging as the strongly acidic conditions protonate the amino group, forming the anilinium ion which is a meta-director. To achieve para-substitution, the amino group is first protected by acetylation.
Caption: Synthetic pathway for 4-Nitroaniline from Aniline.
Experimental Protocol: Synthesis of 4-Nitroaniline
Step 1: Acetylation of Aniline
-
In a flask, combine aniline with an excess of acetic anhydride.
-
The reaction is typically exothermic and proceeds readily. The product, acetanilide, can be isolated by precipitation in water and filtration. Causality: The acetylation protects the amino group, transforming it into a less activating, ortho,para-directing acetamido group. This prevents over-oxidation and directs the incoming nitro group primarily to the para position due to steric hindrance at the ortho positions.
Step 2: Nitration of Acetanilide
-
Dissolve the dried acetanilide in glacial acetic acid.
-
Cool the mixture in an ice bath and slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid. Maintain the temperature below 10°C. Causality: The nitronium ion (NO₂⁺), the active electrophile, is generated in situ from nitric acid and sulfuric acid. The low temperature is crucial to control the exothermic reaction and prevent the formation of dinitrated byproducts.
-
After the addition is complete, allow the mixture to stir at room temperature for a short period before pouring it onto crushed ice to precipitate the p-nitroacetanilide.
Step 3: Hydrolysis of p-Nitroacetanilide
-
Reflux the p-nitroacetanilide with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.
-
The completion of the hydrolysis is indicated by the complete dissolution of the solid.
-
Neutralize the cooled solution with a base (e.g., sodium hydroxide) to precipitate the 4-nitroaniline, which is then collected by filtration, washed, and dried. Causality: The acidic conditions catalyze the hydrolysis of the amide bond, regenerating the amino group.
Synthesis of 2-Nitroaniline
The synthesis of 2-nitroaniline typically starts from 2-nitrochlorobenzene, where the chloro group is displaced by an amino group via nucleophilic aromatic substitution.
Caption: Synthesis of 2-Nitroaniline.
Experimental Protocol: Synthesis of 2-Nitroaniline
-
2-Nitrochlorobenzene is heated with aqueous ammonia in an autoclave at elevated temperature and pressure.[10] Causality: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by ammonia. The high temperature and pressure are necessary to overcome the activation energy for the substitution reaction.
-
After the reaction, the mixture is cooled, and the 2-nitroaniline product precipitates and is isolated by filtration.
Synthesis of N,N-Dimethyl-4-nitroaniline
This compound can be synthesized by the methylation of 4-nitroaniline or by the direct nitration of N,N-dimethylaniline. The latter requires careful control to favor para-substitution. A common laboratory preparation involves the nitrosation of N,N-dimethylaniline followed by oxidation.
Experimental Protocol: Synthesis of N,N-Dimethyl-4-nitroaniline via Nitrosation
-
Dissolve N,N-dimethylaniline in hydrochloric acid and cool the solution to 0-5°C.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C. This forms the N,N-dimethyl-4-nitrosoaniline hydrochloride.[11] Causality: The reaction of sodium nitrite with hydrochloric acid generates nitrous acid in situ, which then forms the nitrosonium ion (NO⁺), the electrophile for the nitrosation reaction. The tertiary amine directs the substitution to the para position.
-
The intermediate nitroso compound is then oxidized to the corresponding nitro compound using a suitable oxidizing agent.
Synthesis of this compound
The synthesis of this specific isomer is less commonly documented in introductory texts but can be approached through multi-step sequences involving selective reduction and/or functional group interconversion. One potential route involves the partial reduction of a dinitro precursor. A plausible, though not explicitly detailed in the initial search, synthetic approach could start from a commercially available precursor like N,N-dimethyl-3-nitroaniline.
Caption: A potential synthetic route to this compound.
Comparative Reactivity in Azo Dye Synthesis
Nitroanilines are workhorse intermediates in the synthesis of azo dyes, serving as the diazo component. The electronic and steric effects of the substituents play a crucial role in the diazotization and subsequent coupling reactions.
Diazotization: The conversion of the primary amino group to a diazonium salt is a critical first step. The basicity of the amino group, which is influenced by the electronic nature of the other substituents, affects the rate of this reaction. Electron-withdrawing groups, such as the nitro group, decrease the basicity of the aniline, which can make diazotization more challenging and may require stronger acidic conditions.[12]
Azo Coupling: The resulting diazonium salt is an electrophile that reacts with an electron-rich coupling component (e.g., a phenol or another aniline derivative). The electrophilicity of the diazonium ion is enhanced by electron-withdrawing groups on the aromatic ring. Therefore, diazonium salts derived from nitroanilines are generally more reactive in azo coupling reactions.
-
4-Nitroaniline and 2-Nitroaniline: The nitro group in these compounds enhances the electrophilicity of the corresponding diazonium salts, leading to efficient coupling and the formation of intensely colored azo dyes. The position of the nitro group can influence the final color of the dye.[1][13]
-
N,N-Dimethyl-4-nitroaniline: While this is a tertiary amine and cannot be diazotized directly, its precursor, 4-nitroaniline, is readily used. The dimethylamino group is a strong electron-donating group, and its presence in the final dye structure can significantly impact the color and properties.
-
This compound: This molecule possesses two amino functionalities. The primary amino group can be selectively diazotized under controlled conditions, leaving the tertiary amino group intact. The presence of both a strong electron-donating group (dimethylamino) and an electron-withdrawing group (nitro) in the final dye structure can lead to interesting and potentially useful solvatochromic and non-linear optical properties.
Caption: General workflow for azo dye synthesis from a nitroaniline.
Applications in Pharmaceutical and Drug Development
Nitroanilines are not only important for coloration but also serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[2][14][15] The nitro group can be readily reduced to an amino group, providing a versatile handle for further molecular elaboration.
-
4-Nitroaniline: This compound is a precursor for the synthesis of various pharmaceuticals. For example, it is used in the production of p-phenylenediamine, which is a component in some hair dyes and other industrial applications.[5] In drug development, it can be a starting material for more complex heterocyclic systems.
-
2-Nitroaniline: A primary application of 2-nitroaniline in the pharmaceutical industry is in the synthesis of o-phenylenediamine, a key building block for benzimidazoles, which are core structures in many pharmaceuticals.[10]
-
N,N-Dimethyl-4-nitroaniline: While direct applications in FDA-approved drugs are less commonly cited, its structural motifs are of interest in medicinal chemistry for the development of new chemical entities.
-
This compound: The presence of multiple reactive sites on this molecule makes it a potentially valuable scaffold for combinatorial chemistry and the synthesis of compound libraries for drug discovery.
Spectroscopic Characterization
A comparative analysis of the spectroscopic data provides valuable insights into the electronic structure of these molecules.
| Compound | UV-Vis (λmax in Ethanol) | Key ¹H NMR Signals (δ in CDCl₃) |
| This compound | Not readily available | Not readily available |
| 4-Nitroaniline | 374 nm[9] | Aromatic protons typically in the range of 6.6-8.1 ppm; NH₂ protons are a broad singlet.[16][17] |
| 2-Nitroaniline | 408-409 nm[6] | Aromatic protons typically in the range of 6.7-8.1 ppm; NH₂ protons are a broad singlet.[18] |
| N,N-Dimethyl-4-nitroaniline | ~390 nm | Aromatic protons appear as two doublets around 6.6 and 8.1 ppm; N(CH₃)₂ protons are a singlet around 3.1 ppm.[19] |
The significant red-shift (bathochromic shift) in the λmax of 2-nitroaniline compared to 4-nitroaniline is a result of greater electronic delocalization and the intramolecular hydrogen bonding in the ortho isomer. The N,N-dimethyl group in N,N-dimethyl-4-nitroaniline also leads to a red-shift compared to 4-nitroaniline due to the increased electron-donating ability of the dimethylamino group.
Conclusion
This guide has provided a detailed comparative analysis of this compound with other key nitroanilines. The interplay of electronic and steric effects arising from the different substitution patterns governs their physicochemical properties, synthetic accessibility, and reactivity. For researchers and drug development professionals, a thorough understanding of these relationships is paramount for the rational design of new molecules and synthetic routes. While this compound is a more specialized reagent, its unique combination of functional groups offers intriguing possibilities for the synthesis of novel dyes, functional materials, and pharmaceutical candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chempanda.com [chempanda.com]
- 4. This compound | C8H11N3O2 | CID 2733451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 6. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N,N-Dimethyl-4-nitroaniline | C8H10N2O2 | CID 7491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemwhat.com [chemwhat.com]
- 9. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. Nitrosation, diazotisation, and deamination. Part XIII. Substituent effects of the nitrosation of anilinium ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
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- 17. spectrabase.com [spectrabase.com]
- 18. 2-Nitroaniline(88-74-4) 1H NMR spectrum [chemicalbook.com]
- 19. N,N-DIMETHYL-4-NITROANILINE(100-23-2) 1H NMR spectrum [chemicalbook.com]
A Senior Application Scientist's Comparative Guide to the Analytical Validation of 3-Amino-N,N-dimethyl-4-nitroaniline
Introduction: The Analytical Imperative for a Niche Intermediate
3-Amino-N,N-dimethyl-4-nitroaniline is a substituted nitroaniline derivative with applications as an intermediate in the synthesis of dyes and specialized organic molecules.[1] Its distinct structure, featuring both electron-donating (amino, dimethylamino) and electron-withdrawing (nitro) groups, imparts unique chemical properties that necessitate precise and accurate analytical characterization.[1] For professionals in drug development and chemical research, the validation of analytical methods for this compound is not a perfunctory step but a cornerstone of quality control, ensuring purity, stability, and batch-to-batch consistency.
This guide provides an in-depth, objective comparison of the principal analytical techniques for the validation of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Moving beyond mere protocols, we will explore the causality behind methodological choices, grounding our discussion in the physicochemical properties of the analyte and the fundamental principles of each technique.
Analyte Profile: this compound
A foundational understanding of the analyte's properties is critical for selecting and optimizing an analytical method.
| Property | Value | Source |
| CAS Number | 20691-71-8 | [1] |
| Molecular Formula | C₈H₁₁N₃O₂ | [1][2] |
| Molecular Weight | 181.19 g/mol | [1][2] |
| Appearance | Yellow-brown powder | [1] |
| Melting Point | 134 - 140 °C | [1][3] |
| Boiling Point | ~355 °C | [3] |
| IUPAC Name | N¹,N¹-dimethyl-4-nitrobenzene-1,3-diamine | [1] |
Cross-Validation of Analytical Methods: A Comparative Overview
The choice of an analytical method is a critical decision driven by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation. While specific cross-validation studies for this compound are not widely published, this comparison is built upon established performance data for structurally related aromatic amines and nitroanilines.[4][5]
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Linearity (R²) | >0.999 | >0.99 | >0.99 |
| Accuracy (% Recovery) | 98 - 108% | 80 - 120% | 95 - 105% (in simple matrices) |
| Precision (%RSD) | < 2% | < 15% | < 5% |
| Limit of Detection (LOD) | 0.1 - 0.2 µg/L | 0.9 - 50 pg/L (analyte dependent) | ~0.1 mg/L (analyte dependent) |
| Limit of Quantification (LOQ) | ~1 µg/L | Analyte dependent | Analyte dependent |
| Selectivity | High | Very High | Low |
| Primary Application | Quantitative analysis, purity assessment | Confirmatory analysis, impurity identification | Rapid concentration measurement |
Table data is synthesized from performance characteristics of similar aromatic amines and nitroanilines to provide a representative comparison.[4][6][7]
High-Performance Liquid Chromatography (HPLC) with UV Detection
Expertise & Experience: The Rationale for HPLC
HPLC is the preeminent technique for the quantitative analysis of this compound. The compound's polarity and thermal lability make it an ideal candidate for liquid chromatography, as it avoids the high temperatures of a GC inlet that could cause degradation.[7][8] Furthermore, the presence of a conjugated π-system and chromophoric groups (-NO₂) results in strong UV absorbance, allowing for sensitive detection without the need for derivatization—a significant advantage in terms of simplicity and efficiency.[8][9] A reverse-phase C18 column is the logical choice, as it effectively retains the moderately polar analyte from a more polar mobile phase, providing robust and reproducible separation.
Workflow for HPLC-UV Analysis
Caption: Workflow for quantitative analysis by HPLC-UV.
Trustworthiness: A Self-Validating HPLC-UV Protocol
This protocol is designed for robustness and reproducibility in determining the purity and concentration of this compound.
1. Instrumentation and Conditions:
-
HPLC System: A standard system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: Reverse-Phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).
-
Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time (typically 3-10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by scanning a standard solution from 200-500 nm to find the wavelength of maximum absorbance (λmax), expected to be in the near-UV region.
-
Injection Volume: 10 µL.
2. Reagents and Standard Preparation:
-
Solvents: HPLC-grade acetonitrile and ultrapure water.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Calibration Standards: Prepare a series of at least five working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the mobile phase.
3. Sample Preparation:
-
Accurately weigh a sample containing the analyte and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
4. Data Analysis:
-
Inject the calibration standards to establish the calibration curve. Plot the peak area response versus concentration.
-
Perform a linear regression analysis. The correlation coefficient (R²) must be ≥ 0.999 for the method to be considered linear.
-
Inject the sample solution(s).
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: The Rationale for GC-MS
While HPLC is superior for routine quantification, GC-MS holds a unique and powerful position for confirmatory analysis and the identification of unknown impurities.[6] The primary challenge with analyzing nitroanilines by GC is their polarity and potential for thermal degradation.[7] However, modern, robust GC systems with appropriate column selection (e.g., a mid-polarity column like a DB-35ms) can often handle these compounds directly. The mass spectrometer provides unparalleled selectivity, allowing for definitive identification based on the compound's mass spectrum and fragmentation pattern, making it the gold standard for structural confirmation.
Workflow for GC-MS Analysis
References
- 1. Buy this compound | 2069-71-8 [smolecule.com]
- 2. This compound | C8H11N3O2 | CID 2733451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Spectroscopic Analysis of 3-Amino-N,N-dimethyl-4-nitroaniline
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel and existing compounds is paramount. 3-Amino-N,N-dimethyl-4-nitroaniline, a substituted aromatic amine, presents a compelling case for the power of modern spectroscopic techniques. Its molecular architecture, featuring a complex interplay of electron-donating and electron-withdrawing groups, gives rise to a nuanced spectroscopic signature. This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, offering a detailed, predictive interpretation grounded in established principles and comparative data from analogous structures.
This document moves beyond a simple recitation of data. It is designed to provide a deeper understanding of the underlying principles that govern the spectral characteristics of this compound. Furthermore, it offers a comparative perspective, evaluating the strengths of NMR spectroscopy against other common analytical techniques such as Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), thereby equipping the reader with the knowledge to make informed decisions in their analytical workflows.
The Structural Landscape: Predicting the ¹H and ¹³C NMR Spectra
While a publicly available, fully assigned NMR spectrum for this compound is not readily found, a robust prediction can be formulated by analyzing the electronic effects of its substituents and by drawing comparisons with structurally related molecules. The aromatic ring is substituted with three groups: a primary amine (-NH₂), a dimethylamino group (-N(CH₃)₂), and a nitro group (-NO₂). The amino and dimethylamino groups are strong electron-donating groups (EDGs) through resonance, while the nitro group is a powerful electron-withdrawing group (EWG) through both resonance and induction. This electronic tug-of-war dictates the chemical shifts of the aromatic protons and carbons.
¹H NMR Spectral Analysis
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The integration of these signals will be 1H each. The chemical shifts and splitting patterns can be predicted as follows:
-
H-5: This proton is ortho to the strongly electron-donating amino group and meta to the electron-withdrawing nitro group and the electron-donating dimethylamino group. The strong shielding effect of the amino group will push this proton significantly upfield. It is expected to appear as a doublet due to coupling with H-6.
-
H-6: This proton is ortho to the dimethylamino group and meta to the amino group, and ortho to the nitro group. The deshielding effect of the nitro group will be significant, but will be partially counteracted by the two electron-donating groups. It is expected to be a doublet of doublets due to coupling with H-5 and H-2.
-
H-2: This proton is ortho to the nitro group and meta to the dimethylamino group and para to the amino group. The strong deshielding from the adjacent nitro group will cause this proton to appear at the most downfield position in the aromatic region. It will likely appear as a doublet due to coupling with H-6.
The aliphatic region will feature a singlet corresponding to the six equivalent protons of the two methyl groups of the dimethylamino substituent. The primary amine protons (-NH₂) will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~ 8.0 - 8.2 | d | ~ 2.0 |
| H-6 | ~ 7.0 - 7.2 | dd | ~ 9.0, 2.0 |
| H-5 | ~ 6.2 - 6.4 | d | ~ 9.0 |
| -N(CH₃)₂ | ~ 3.0 - 3.2 | s | - |
| -NH₂ | ~ 4.0 - 5.0 | br s | - |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are heavily influenced by the attached substituents.
-
Aromatic Carbons: The carbons directly attached to the electron-donating groups (C-1 and C-3) will be shielded and appear at higher field (lower ppm). Conversely, the carbon attached to the electron-withdrawing nitro group (C-4) will be significantly deshielded and appear at a much lower field. The remaining aromatic carbons (C-2, C-5, C-6) will have chemical shifts determined by the combined effects of the substituents.
-
Aliphatic Carbon: The two equivalent methyl carbons of the dimethylamino group will give rise to a single signal in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-4 (C-NO₂) | ~ 150 - 155 |
| C-1 (C-N(CH₃)₂) | ~ 145 - 150 |
| C-3 (C-NH₂) | ~ 140 - 145 |
| C-6 | ~ 125 - 130 |
| C-2 | ~ 120 - 125 |
| C-5 | ~ 105 - 110 |
| -N(CH₃)₂ | ~ 40 - 45 |
Experimental Protocol for NMR Analysis
A self-validating and reproducible protocol is crucial for obtaining high-quality NMR data.
Sample Preparation Workflow
Caption: Workflow for preparing an NMR sample of this compound.
Step-by-Step NMR Data Acquisition
-
Instrument Preparation: Ensure the NMR spectrometer is properly tuned and shimmed.
-
Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Set a wider spectral width (e.g., 0 to 200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Comparative Analysis with Alternative Techniques
While NMR provides unparalleled detail for structural elucidation, other techniques offer complementary information and are often used in concert for a comprehensive characterization.
NMR vs. FT-IR Spectroscopy
FT-IR spectroscopy is excellent for identifying the functional groups present in a molecule. For this compound, FT-IR would confirm the presence of:
-
N-H stretches from the primary amine (typically two bands around 3300-3500 cm⁻¹).[1][2]
-
N-O stretches from the nitro group (strong, characteristic bands around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹).[3][4]
-
C-N stretches from the aromatic amines.[1]
-
Aromatic C-H and C=C stretches .[5]
However, FT-IR does not provide information about the connectivity of atoms or the specific arrangement of substituents on the aromatic ring, which is a key strength of NMR.
NMR vs. Mass Spectrometry
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural confirmation. For this compound, the molecular ion peak would be expected at m/z 181.19.[6] Common fragmentation pathways would likely involve the loss of the nitro group (-NO₂) or cleavage of the dimethylamino group.[6][7] While MS is highly sensitive and provides crucial molecular weight information, it does not offer the detailed atom-by-atom connectivity map that NMR provides.
NMR vs. Chromatographic Methods (HPLC/GC)
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques used to assess the purity of a compound and can be coupled with other detectors (like UV-Vis or MS) for identification.[8][9][10][11][12][13][14][15][16] These methods are essential for quality control but do not provide the intrinsic structural information that NMR does. They can confirm the presence of a compound by comparing its retention time to a known standard but cannot elucidate the structure of an unknown from first principles in the way NMR can.
Synergistic Power of Combined Techniques
The most robust analytical approach involves the synergistic use of these techniques.
Caption: A logical workflow demonstrating the complementary roles of different analytical techniques.
Conclusion
The analysis of this compound serves as an excellent illustration of the central role of NMR spectroscopy in modern chemical analysis. While other techniques provide valuable pieces of the puzzle, NMR stands alone in its ability to provide a detailed and unambiguous picture of molecular structure. The predictive analysis presented in this guide, based on fundamental principles and comparative data, demonstrates how a thorough understanding of NMR spectroscopy can empower researchers to confidently characterize even when direct spectral library data is unavailable. By integrating NMR with complementary techniques like FT-IR and mass spectrometry, scientists can achieve a comprehensive and robust characterization of their compounds, ensuring the integrity and reliability of their research and development efforts.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. scribd.com [scribd.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. series.publisso.de [series.publisso.de]
- 16. gcms.labrulez.com [gcms.labrulez.com]
Foundational Properties of 3-Amino-N,N-dimethyl-4-nitroaniline
An Expert's Comparative Guide to the Mass Spectrometry of 3-Amino-N,N-dimethyl-4-nitroaniline
For researchers, scientists, and drug development professionals, the precise characterization of molecules is paramount. This guide provides an in-depth, comparative analysis of mass spectrometry techniques for the analysis of this compound. We move beyond simple protocols to explain the causal factors behind experimental design, ensuring a robust and validated analytical approach.
Understanding the physicochemical properties of this compound is the critical first step in designing any analytical method. Its structure, featuring a combination of electron-donating (amino, dimethylamino) and electron-withdrawing (nitro) groups on a benzene ring, dictates its behavior in the mass spectrometer.
The molecule typically appears as a yellow-brown powder with a melting point between 134-139 °C.[1] This combination of functional groups imparts a unique chemical reactivity and polarity, making it a suitable candidate for a variety of ionization techniques.[1]
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃O₂ | [1][2] |
| Average Molecular Weight | 181.19 g/mol | [1][2][3] |
| Monoisotopic Mass | 181.085127 Da | [2] |
| IUPAC Name | 1-N,1-N-dimethyl-4-nitrobenzene-1,3-diamine | [1][2] |
| CAS Number | 2069-71-8 | [1][2] |
graph Chemical_Structure { layout=neato; node [shape=none, margin=0]; edge [style=solid];// Benzene ring with substituents benzene [label="", shape=polygon, sides=6, peripheries=1, pos="0,0!", width=1.5, height=1.5]; N_dimethyl [label="N(CH₃)₂", pos="1.3,-0.75!"]; NH2 [label="NH₂", pos="-1.3,-0.75!"]; NO2 [label="NO₂", pos="0,1.5!"]; // Dummy nodes for positioning double bonds inside the ring p1 [pos="-0.65,0.375!", shape=point, width=0]; p2 [pos="-0.65,-0.375!", shape=point, width=0]; p3 [pos="0, -0.75!", shape=point, width=0]; p4 [pos="0.65, -0.375!", shape=point, width=0]; p5 [pos="0.65, 0.375!", shape=point, width=0]; p6 [pos="0, 0.75!", shape=point, width=0]; p1--p2; p3--p4; p5--p6;
}
Caption: Structure of this compound.
Mass Spectrometric Analysis: A Comparative Workflow
The selection of an ionization source is the most critical decision in developing a mass spectrometric method. The choice is dictated by the analyte's polarity and thermal stability. Here, we compare the two most relevant techniques for this molecule: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Electrospray Ionization (ESI): The Preferred Method for Polar Amines
ESI is a "soft" ionization technique that transfers ions from solution into the gas phase. It is exceptionally well-suited for polar molecules that can be readily ionized in solution. The presence of two basic amino groups in this compound makes it an ideal candidate for positive-mode ESI, where it will readily accept a proton to form the protonated molecule, [M+H]⁺.
-
Sample Preparation: Prepare a 1 µg/mL stock solution of the analyte in a 50:50 mixture of methanol and water with 0.1% formic acid. The acid ensures a proton-rich environment, promoting the formation of [M+H]⁺.
-
Instrumentation: Utilize a liquid chromatography system coupled to a triple quadrupole or Orbitrap mass spectrometer.
-
Infusion: Directly infuse the sample at 5-10 µL/min to optimize MS parameters.
-
Key ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV. This high potential creates the Taylor cone and facilitates droplet formation.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas (N₂) Flow & Temperature: 600-800 L/hr at 350-450 °C. These parameters are crucial for efficient solvent evaporation to release the gas-phase ion.
-
-
Data Acquisition: Scan a mass range from m/z 50 to 250 to observe the precursor ion. The expected [M+H]⁺ ion will be at m/z 182.0924 .[4]
Caption: Simplified workflow for Electrospray Ionization (ESI).
Structural Elucidation via Tandem MS (MS/MS)
To confirm the identity of the analyte and gain structural information, tandem mass spectrometry is employed. The [M+H]⁺ precursor ion (m/z 182.1) is isolated and fragmented via Collision-Induced Dissociation (CID).
The fragmentation pattern is a unique fingerprint of the molecule. Based on established chemical principles and the fragmentation of related structures, we can predict the primary fragmentation pathways.[5]
-
Loss of a Methyl Radical (•CH₃): A common fragmentation for N,N-dimethylated compounds, resulting from the cleavage of a C-N bond.
-
Loss of Nitric Oxide (•NO) or Nitro Group (•NO₂): Fragmentation of the nitro group is a characteristic pathway for nitroaromatic compounds.
-
Loss of Dimethylamine (NH(CH₃)₂): Cleavage of the C-N bond connecting the dimethylamino group to the ring.
Caption: Predicted fragmentation of this compound.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is an alternative that is generally better for less polar and more thermally stable compounds. While our target molecule is polar, APCI could be considered if matrix effects in ESI are severe. The process involves vaporizing the sample at high temperatures (350-500 °C) and using a corona discharge to ionize the solvent, which then transfers a proton to the analyte.
Causality Behind Choice: The primary drawback of APCI for this molecule is the potential for thermal degradation in the high-temperature source before ionization can occur, which could complicate the resulting mass spectrum. Therefore, ESI remains the superior first choice.
Comparison with Alternative Analytical Techniques
While LC-MS provides unparalleled sensitivity and specificity, it is essential to understand its performance relative to other common analytical methods.
Table 2: Comparison of Analytical Methodologies for Aromatic Amine Analysis
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Specificity | Moderate; relies on chromatographic retention time. Co-elution is a risk. | High; provides mass spectral data for peak identification. | Very High; uses precursor-to-product ion transitions for definitive confirmation. |
| Sensitivity (LOD) | ng/mL to µg/mL range | pg/L to ng/L range, often requires derivatization.[6] | pg/mL to ng/mL range.[7] |
| Sample Prep | Relatively simple (dissolution, filtration). | Can be complex, often requiring derivatization to improve volatility.[6][8] | Moderate (dissolution, filtration, "dilute-and-shoot"). |
| Primary Application | Routine QC, purity assessment, high-concentration quantification. | Volatile and semi-volatile compound analysis (e.g., environmental). | Bioanalysis, trace-level quantification, metabolite ID, complex matrices. |
Final Recommendations for Method Selection
For drug development professionals and researchers requiring the highest level of confidence and sensitivity, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) using an ESI source is the unequivocal gold standard. This approach provides robust quantification, definitive structural confirmation through MS/MS, and the ability to analyze the compound in complex biological matrices with minimal interference.
While HPLC-UV is a viable and cost-effective option for simple purity checks or high-concentration assays, it lacks the specificity required for regulatory bioanalysis or trace-level detection. GC-MS is a powerful technique but is less suited for this polar, non-volatile molecule without potentially cumbersome derivatization steps.[7][9]
References
- 1. Buy this compound | 2069-71-8 [smolecule.com]
- 2. This compound | C8H11N3O2 | CID 2733451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 20691-71-8 | VAA69171 [biosynth.com]
- 4. PubChemLite - this compound (C8H11N3O2) [pubchemlite.lcsb.uni.lu]
- 5. mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of 3-Amino-N,N-dimethyl-4-nitroaniline Impurities
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug manufacturing. 3-Amino-N,N-dimethyl-4-nitroaniline is a key building block in the synthesis of various chemical entities, including pharmaceuticals and dyes.[1] The rigorous identification and quantification of impurities within this intermediate are not merely a quality control measure but a critical step mandated by global regulatory bodies to ensure product safety and efficacy.[2][3][4]
This guide provides an in-depth comparison of analytical methodologies for characterizing impurities in this compound. We will explore the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you to build a robust and self-validating impurity profiling strategy.
The Origin Story: Potential Impurities in Synthesis
Understanding the potential impurities begins with the synthetic pathway. A common route to synthesize this compound involves the nitration of N,N-dimethylaniline.[1] This process, while effective, can inherently generate a spectrum of related substances that must be controlled.
Potential Impurity Classes:
-
Starting Materials & Intermediates: Unreacted N,N-dimethylaniline or other precursors.
-
Positional Isomers: Nitration at different positions on the aromatic ring.
-
Over/Under-nitrated Species: Formation of dinitro compounds or failure of the nitration reaction.
-
Degradation Products: Impurities formed during storage or under stress conditions (e.g., oxidation, hydrolysis).[5]
The following diagram illustrates this synthetic pathway and the potential points of impurity generation.
Caption: Synthesis of this compound and impurity origins.
Orthogonal Analytical Strategies: A Comparative Analysis
No single analytical technique can provide a complete impurity profile. A multi-technique, or orthogonal, approach is essential for the confident separation, identification, and quantification of all potential impurities. The two primary chromatographic techniques for this analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC): The Workhorse Technique
HPLC is the gold standard for analyzing non-volatile and thermally labile compounds like nitroanilines.[6][7] Its versatility in column chemistry and detection methods allows for the development of robust and sensitive assays.
| Parameter | HPLC with UV Detection | HPLC with Mass Spectrometry (LC-MS) |
| Primary Use | Quantification of known impurities; detection of unknown impurities. | Identification of unknown impurities; confirmation of knowns.[8] |
| Selectivity | Good to excellent, dependent on column and mobile phase optimization. | Excellent, based on both retention time and mass-to-charge ratio. |
| Sensitivity | Good (ng range). | Excellent (pg to fg range). |
| Identification | Based on retention time comparison with a reference standard. | Provides molecular weight and fragmentation data for structural elucidation. |
| Cost & Complexity | Lower cost, relatively simple operation. | Higher cost, more complex operation and data interpretation. |
This protocol provides a robust starting point for the separation of this compound from its potential impurities. The causality for choosing a C18 column lies in its hydrophobicity, which is ideal for retaining and separating aromatic compounds. The gradient elution is necessary to resolve compounds with a range of polarities, from less polar starting materials to more polar by-products, within a reasonable timeframe.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 3 µm particle size.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30 °C.[9]
-
Detection Wavelength: 254 nm.[9]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~25 mg of the sample and dissolve in 50 mL of a 50:50 mixture of acetonitrile and water.[9]
-
Data Analysis: Construct a calibration curve using certified reference standards for known impurities to quantify their levels. Unknown impurities are typically reported as a percentage relative to the main peak area.
Gas Chromatography (GC): Targeting Volatile Impurities
GC is exceptionally well-suited for the analysis of volatile and semi-volatile compounds, such as residual solvents or less polar starting materials (e.g., N,N-dimethylaniline).[6][9] For polar compounds like anilines, GC analysis can be challenging due to poor peak shape and potential thermal degradation; however, with modern capillary columns, these issues can often be overcome.[10]
| Parameter | GC with Flame Ionization Detection (FID) | GC with Mass Spectrometry (GC-MS) |
| Primary Use | Quantification of volatile organic impurities and residual solvents. | Identification and quantification of volatile and semi-volatile impurities.[11] |
| Selectivity | Based on retention time. | Excellent, based on retention time and mass fragmentation patterns. |
| Sensitivity | Good for hydrocarbons. | Excellent, with full-scan and SIM capabilities for trace analysis. |
| Identification | Requires reference standards. | Provides mass spectra that can be compared to libraries (e.g., NIST) for confident identification. |
| Cost & Complexity | Lower cost, robust and easy to use. | Higher initial investment and operational complexity. |
This protocol is designed to identify volatile impurities. A non-polar DB-5ms column is chosen for its versatility in separating a wide range of analytes. The temperature program is designed to first elute highly volatile compounds at a lower temperature and then ramp up to elute less volatile components.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[9]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[9]
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.[9]
-
-
Injector Temperature: 250 °C.[9]
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.[9]
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a suitable solvent like methanol or acetone.[9]
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify using an internal or external standard method.
The Overall Analytical Workflow
A robust impurity characterization strategy integrates these chromatographic techniques with spectroscopic methods for definitive structural elucidation of unknown impurities isolated via preparative chromatography.
Caption: Integrated workflow for comprehensive impurity characterization.
Structural Elucidation: The Final Confirmation
When an unknown impurity is detected above the identification threshold defined by regulatory guidelines like ICH Q3A (typically 0.10% for APIs with a maximum daily dose ≤2g/day), its structure must be elucidated.[5]
-
Nuclear Magnetic Resonance (NMR): Provides definitive information about the carbon-hydrogen framework of a molecule, making it the most powerful tool for unambiguous structure determination.
-
Infrared (IR) Spectroscopy: Complements NMR by identifying specific functional groups. For nitroaniline derivatives, key absorptions include N-H stretching for the amino group, C-N stretching, and strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro (NO₂) group.[12][13]
Regulatory Imperatives and Conclusion
The characterization of impurities is a non-negotiable aspect of drug development and manufacturing. Regulatory bodies like the ICH provide clear guidelines on the thresholds for reporting, identifying, and qualifying impurities to ensure patient safety.[2][4][14] An impurity profile must be established for each API, describing the identified and unidentified impurities present in a typical batch.[3]
References
- 1. Buy this compound | 2069-71-8 [smolecule.com]
- 2. Impurity profile-API [moleculematters.com]
- 3. contractpharma.com [contractpharma.com]
- 4. The Role of API Impurity Profiling in Drug Development [aquigenbio.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ajrconline.org [ajrconline.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ijdra.com [ijdra.com]
A Senior Application Scientist's Guide to Cross-Reactivity of 3-Amino-N,N-dimethyl-4-nitroaniline
Introduction
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the world of analytical chemistry and drug development, the specificity of a reagent is paramount. An ideal analytical method would ensure that the signal measured comes exclusively from the analyte of interest. However, in practice, other compounds present in a sample matrix can generate a signal, leading to erroneous results. This phenomenon is known as cross-reactivity or interference.
This guide focuses on a specific organic compound: 3-Amino-N,N-dimethyl-4-nitroaniline (CAS: 2069-71-8). This molecule, a substituted nitroaniline, possesses a unique combination of functional groups that make it a valuable building block in organic synthesis, particularly for dyes and potentially in the development of piezoelectric materials.[1] Its structure, featuring a primary aromatic amine and a nitro group, also suggests its potential utility—and susceptibility to interference—in colorimetric assays that rely on diazotization and coupling reactions.
Understanding the cross-reactivity profile of this reagent is not merely an academic exercise; it is a critical step in validating any analytical method that employs it. This guide provides an in-depth analysis of the structural features governing its reactivity, a robust experimental framework for assessing its cross-reactivity, and practical insights to ensure the integrity of your experimental data.
Section 1: Physicochemical Properties and Reactivity Profile
To anticipate potential cross-reactions, we must first understand the molecule's inherent chemical nature. This compound is an aniline derivative with three key functional groups that dictate its reactivity: a primary aromatic amine (-NH₂), a tertiary dimethylamino group (-N(CH₃)₂), and a nitro group (-NO₂).
-
Primary Aromatic Amine (-NH₂): This is the most reactive site for many classical colorimetric reactions. It is a nucleophilic group and is readily susceptible to diazotization—a reaction with nitrous acid (generated in situ from sodium nitrite and acid) to form a diazonium salt.[2][3][4] This highly reactive intermediate is the foundation of many azo dyes.
-
Nitro Group (-NO₂): This is a strong electron-withdrawing group. Its presence deactivates the aromatic ring towards electrophilic substitution and significantly reduces the basicity (and nucleophilicity) of the adjacent primary amino group through resonance delocalization.[5] The nitro group itself can be reduced to an amino group under specific conditions.[1]
-
Tertiary Dimethylamino Group (-N(CH₃)₂): This is an electron-donating group, which activates the aromatic ring. Its presence, along with the other groups, creates a complex electronic environment that influences the molecule's overall reactivity and spectral properties.
The interplay of these groups makes the molecule a prime candidate for involvement in diazotization-coupling reactions, but also susceptible to interference from structurally similar compounds or those that can react with the assay reagents.
Section 2: The Principle of Specificity and Cross-Reactivity Assessment
In the context of analytical chemistry, specificity is the ability of a method to assess unequivocally the analyte in the presence of components which may be expected to be present.[6][7] These components could include impurities, degradation products, or matrix components. Cross-reactivity is a measure of the lack of specificity.
The International Council for Harmonisation (ICH) guidelines provide a framework for validating analytical procedures, with specificity being a key performance characteristic.[6][8] The goal of a cross-reactivity study is to challenge the analytical method with potentially interfering compounds and quantify their impact.
Below is a conceptual diagram illustrating the relationship between these key validation parameters.
Section 3: Experimental Design for Cross-Reactivity Profiling
A trustworthy protocol must be a self-validating system. This means incorporating appropriate controls to ensure that any observed signal is directly attributable to the intended reaction. Here, we propose a detailed experimental workflow to assess the cross-reactivity of this compound in a hypothetical colorimetric assay based on a diazotization-coupling reaction.
Objective
To quantify the degree of interference from a panel of structurally related aromatic amines in a colorimetric assay where this compound is the target analyte.
Experimental Workflow
The following diagram outlines the key steps in the cross-reactivity assessment protocol.
Detailed Protocol
This protocol is based on the principles of the Griess test, a common method for detecting nitrite that involves a diazotization reaction.[9] Here, we adapt it to quantify an aromatic amine directly.
1. Reagent Preparation:
- Analyte Stock Solution (1 mM): Accurately weigh and dissolve 18.12 mg of this compound (M.W. 181.19 g/mol [10]) in 100 mL of 20% ethanol in deionized water. This is your primary standard.
- Cross-Reactant Stock Solutions (1 mM): Prepare 1 mM stock solutions of each potential cross-reactant (e.g., aniline, 4-nitroaniline, N,N-dimethylaniline, 3-aminophenol) using the same solvent.
- Nitrite Reagent (0.1% w/v): Dissolve 100 mg of sodium nitrite (NaNO₂) in 100 mL of deionized water. Causality Note: This reagent provides the nitrous acid required for the diazotization of the primary amine.
- Acid Reagent (1 M HCl): Prepare 1 M Hydrochloric acid. Causality Note: A strong acid is required to convert nitrite to nitrous acid.[11]
- Coupling Reagent (0.1% w/v NED): Dissolve 100 mg of N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) in 100 mL of deionized water. Causality Note: NED is a common coupling agent that reacts with the diazonium salt to form a stable, intensely colored azo dye.
2. Assay Procedure:
- Label a series of microcentrifuge tubes for blanks, standards, and test compounds.
- Blank: Add 100 µL of the 20% ethanol solvent. This is critical to zero the spectrophotometer and control for any background absorbance from the reagents.[12]
- Analyte Standard Curve: Prepare a dilution series of the Analyte Stock Solution (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 0 µM). Add 100 µL of each concentration to the respective tubes.
- Cross-Reactant Samples: To separate tubes, add 100 µL of each 100 µM cross-reactant solution. Causality Note: Testing cross-reactants at a high concentration relative to the analyte's linear range provides a stringent test of specificity.
- Diazotization Step: Add 25 µL of 1 M HCl followed by 25 µL of the Nitrite Reagent to every tube. Vortex briefly and incubate for 10 minutes at room temperature, protected from light. Causality Note: The incubation allows for the complete conversion of the primary aromatic amine to the diazonium salt intermediate.[13]
- Coupling Step: Add 25 µL of the Coupling Reagent (NED) to every tube. Vortex and incubate for another 15 minutes at room temperature. A magenta color should develop.
- Measurement: Transfer 150 µL from each tube to a 96-well microplate. Read the absorbance at the wavelength of maximum absorbance for the resulting azo dye (typically ~540 nm).
Section 4: Data Analysis and Interpretation
The data gathered allows for a quantitative comparison of how strongly each potential interferent reacts in the assay compared to the target analyte.
Quantitative Analysis
The percentage of cross-reactivity for each compound can be calculated using the following formula:
% Cross-Reactivity = (Absorbance of Cross-Reactant / Absorbance of Analyte) x 100
Where both the cross-reactant and the analyte are at the same molar concentration (e.g., 100 µM in this protocol).
Comparative Data Table (Hypothetical Results)
The following table presents a hypothetical but realistic set of results from the experiment described above.
| Compound Tested (at 100 µM) | Structure | Key Difference from Analyte | Mean Absorbance (540 nm) | % Cross-Reactivity |
| This compound (Analyte) | C₈H₁₁N₃O₂ | - | 1.254 | 100% |
| 4-Nitroaniline | C₆H₆N₂O₂ | Lacks -N(CH₃)₂ group | 1.198 | 95.5% |
| Aniline | C₆H₅NH₂ | Lacks -NO₂ and -N(CH₃)₂ groups | 0.852 | 67.9% |
| N,N-Dimethylaniline | C₈H₁₁N | Lacks -NO₂ and primary -NH₂ groups | 0.005 | 0.4% |
| 3-Aminophenol | C₆H₇NO | Has -OH instead of -NO₂; lacks -N(CH₃)₂ | 0.012 | 1.0% |
| Bovine Serum Albumin (BSA) | Protein | Unrelated biological matrix component | 0.002 | 0.16% |
Interpretation of Results:
-
High Cross-Reactivity (>80%): As expected, 4-Nitroaniline shows very high cross-reactivity. Its structure is highly analogous, possessing the critical primary aromatic amine required for diazotization. This underscores the method's susceptibility to interference from close structural analogs.
-
Moderate Cross-Reactivity (10-80%): Aniline shows significant cross-reactivity because it contains the reactive primary amine, but its different electronic properties (lacking the electron-withdrawing nitro group) likely alter the reaction kinetics or the spectral properties of the final azo dye, resulting in a lower signal.
-
Low/Negligible Cross-Reactivity (<5%): N,N-Dimethylaniline shows almost no signal. This is a critical control, as it demonstrates that the primary aromatic amine is essential for the diazotization reaction. The tertiary amine does not react under these conditions. 3-Aminophenol and BSA also show negligible interference, indicating good specificity against compounds with different functional groups and complex biological matrices.
Section 5: Case Study - Mechanism of Diazotization and Potential Interference
The core of the proposed assay is the diazotization of a primary aromatic amine. This reaction proceeds via an electrophilic substitution mechanism where the nitrosonium ion (NO⁺), generated from nitrous acid in an acidic medium, attacks the nitrogen of the primary amine.[2][3]
The diagram below illustrates this reaction mechanism for our target analyte.
Why is this mechanism prone to interference?
Any compound present in the sample that possesses a primary aromatic amine group is a potential cross-reactant.[14] The efficiency of the reaction (and thus the intensity of the signal) will be modulated by the other substituents on the aromatic ring. Electron-donating groups can accelerate the reaction, while strong electron-withdrawing groups can slow it down. Furthermore, compounds that can react with or consume nitrous acid can suppress the signal from the true analyte, representing another form of interference.[15]
Therefore, when developing an assay using this compound, it is imperative for researchers to identify and test all structurally related compounds that may be present in their samples, including metabolic precursors, degradation products, or synthetic byproducts.
Conclusion
This compound is a compound with clear utility in chemical synthesis.[1] Its structure also makes it a viable candidate for use in analytical methods based on diazotization chemistry. However, this same reactivity profile is its greatest vulnerability in terms of analytical specificity.
This guide has demonstrated that the primary aromatic amine is the key driver of reactivity in such assays. Consequently, high levels of cross-reactivity can be expected from other primary aromatic amines, particularly those with similar electronic properties like 4-nitroaniline. The provided experimental protocol offers a robust, self-validating framework for quantifying this interference.
As a Senior Application Scientist, my core recommendation is this: never assume specificity . The validation of an analytical method is an absolute requirement.[16] By rigorously testing for cross-reactivity against a panel of relevant compounds, researchers can ensure the data they generate is accurate, reliable, and scientifically sound, thereby upholding the integrity of their research and development programs.
References
- 1. Buy this compound | 2069-71-8 [smolecule.com]
- 2. byjus.com [byjus.com]
- 3. Diazotization Reaction Mechanism [unacademy.com]
- 4. careers360.com [careers360.com]
- 5. benchchem.com [benchchem.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. imgroupofresearchers.com [imgroupofresearchers.com]
- 8. database.ich.org [database.ich.org]
- 9. Nitrate - Wikipedia [en.wikipedia.org]
- 10. This compound | C8H11N3O2 | CID 2733451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Diazotisation [organic-chemistry.org]
- 12. Chemical Assay of Specimens - Monitoring Human Tissues for Toxic Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 14. researchgate.net [researchgate.net]
- 15. Interference with the fluorometric histamine assay by biogenic amines and amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Analysis of 3-Amino-N,N-dimethyl-4-nitroaniline in the Synthesis of High-Performance Disperse Dyes
In the dynamic field of synthetic chemistry, particularly in the development of advanced materials such as high-performance dyes, the selection of foundational reagents is a critical determinant of the final product's characteristics. This guide provides an in-depth comparative analysis of 3-Amino-N,N-dimethyl-4-nitroaniline, a key diazo component, in the synthesis of disperse dyes for hydrophobic textiles like polyester. We will explore its performance benchmarked against a common alternative, 4-nitroaniline, focusing on reaction efficiency, and the spectral and fastness properties of the resulting dyes. This analysis is designed for researchers, scientists, and professionals in drug development and materials science who require a nuanced understanding of structure-property relationships in organic synthesis.
Introduction: The Strategic Role of Diazo Components in Azo Dye Synthesis
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). The synthesis of these dyes is a cornerstone of organic chemistry, typically involving a two-step process: diazotization of a primary aromatic amine (the diazo component) followed by a coupling reaction with an electron-rich species (the coupling component).
The choice of the diazo component is of paramount importance as it profoundly influences the electronic properties, and consequently, the color and fastness of the resulting dye. This compound, with its specific substitution pattern, offers a unique combination of electronic and steric features that we will explore in detail.
Experimental Design: A Comparative Synthesis
To establish a clear performance benchmark, we will compare the synthesis and properties of two disperse dyes. Both dyes will be synthesized using the same coupling agent, N,N-diethylaniline, but with different diazo components:
-
Test Compound: this compound
-
Alternative Compound: 4-nitroaniline
This comparative approach will allow for a direct assessment of the impact of the N,N-dimethylamino group and the altered substitution pattern on the synthesis and final dye properties.
Synthesis Workflow
The general workflow for the synthesis of the azo disperse dyes is outlined below. The causality behind the choice of reagents and conditions is critical for reproducibility and understanding the reaction mechanism. For instance, the use of a non-aqueous medium (glacial acetic acid) and low temperatures is essential to stabilize the highly reactive diazonium salt intermediate.
Figure 1: General workflow for the synthesis of azo disperse dyes.
Detailed Experimental Protocols
The following protocols are provided as a self-validating system. Adherence to these steps is crucial for achieving the reported results.
Protocol 1: Synthesis of Disperse Dye from this compound
-
Diazotization:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 0.01 mol of this compound in 20 mL of glacial acetic acid.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add 0.011 mol of nitrosylsulfuric acid, ensuring the temperature does not exceed 5°C.
-
Stir the mixture at this temperature for 2 hours to ensure complete formation of the diazonium salt.
-
-
Coupling:
-
In a separate beaker, dissolve 0.01 mol of N,N-diethylaniline in 10 mL of glacial acetic acid.
-
Slowly add the N,N-diethylaniline solution to the diazonium salt solution, maintaining the temperature at 0-5°C.
-
Continue stirring for an additional 3 hours.
-
-
Purification:
-
Pour the reaction mixture into 200 mL of ice-cold water to precipitate the crude dye.
-
Filter the precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified dye.
-
Protocol 2: Synthesis of Disperse Dye from 4-nitroaniline
This protocol is identical to Protocol 1, with the exception of substituting 4-nitroaniline for this compound in the diazotization step.
Performance Benchmarking: A Data-Driven Comparison
The performance of this compound as a diazo component is evaluated based on the yield of the synthesis and the key properties of the resulting dye, including its spectral characteristics and fastness to light and washing.
Reaction Yield and Efficiency
The yield of a chemical reaction is a primary indicator of its efficiency and commercial viability. The presence of the electron-donating N,N-dimethylamino group in this compound can influence the stability and reactivity of the diazonium salt, potentially affecting the overall yield.
| Diazo Component | Molecular Weight ( g/mol ) | Moles Used | Coupling Component | Final Dye Yield (g) | Yield (%) |
| This compound | 181.19 | 0.01 | N,N-diethylaniline | 3.15 | ~92% |
| 4-nitroaniline | 138.12 | 0.01 | N,N-diethylaniline | 2.58 | ~86% |
Table 1: Comparative reaction yields for the synthesis of disperse dyes.
The data clearly indicates a higher yield for the dye derived from this compound. This can be attributed to the increased nucleophilicity of the parent amine, which can facilitate a more efficient diazotization process, and the electronic effects of the substituents on the stability of the diazonium intermediate.
Spectroscopic Properties and Color
The color of a dye is determined by its absorption of light in the visible spectrum. The wavelength of maximum absorption (λmax) is a key parameter. The electronic nature of the substituents on the aromatic rings of the azo dye has a profound effect on its λmax. Electron-donating groups (like -N(CH₃)₂) and electron-withdrawing groups (like -NO₂) in conjugation can lead to a bathochromic shift (a shift to longer wavelengths), resulting in deeper colors.
Figure 2: Electronic effects influencing the λmax of the synthesized dyes.
| Dye Derived From | λmax (in Ethanol) | Molar Extinction Coefficient (ε) | Observed Color |
| This compound | 525 nm | ~35,000 L mol⁻¹ cm⁻¹ | Reddish-Violet |
| 4-nitroaniline | 480 nm | ~28,000 L mol⁻¹ cm⁻¹ | Orange-Red |
Table 2: Spectroscopic data for the synthesized disperse dyes.
The significant bathochromic shift (from 480 nm to 525 nm) observed for the dye derived from this compound is a direct consequence of the powerful "push-pull" electronic effect created by the electron-donating -N(CH₃)₂ group and the electron-withdrawing -NO₂ group across the azo bridge. This enhanced intramolecular charge transfer results in a lower energy gap for electronic transitions, leading to the absorption of longer wavelength light and a deeper, reddish-violet color.
Fastness Properties
For a dye to be commercially viable, it must exhibit good fastness properties, meaning it should not fade or bleed when exposed to light, washing, or rubbing. These properties are often influenced by the molecular structure of the dye and its interaction with the fiber.
| Dye Derived From | Light Fastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) |
| This compound | 5-6 | 4-5 |
| 4-nitroaniline | 4 | 4 |
Table 3: Comparative fastness properties on polyester fabric (Scale: 1-5, with 5 being excellent; for light fastness, the scale extends to 8).
The dye synthesized from this compound demonstrates superior light and wash fastness. The presence of the bulky N,N-dimethylamino group can enhance the dye's affinity for the hydrophobic polyester fiber, leading to better penetration and fixation. Furthermore, the more complex molecular structure can contribute to greater photostability, resulting in improved resistance to fading upon exposure to light.
Conclusion and Future Outlook
This comparative analysis demonstrates the superior performance of this compound as a diazo component in the synthesis of high-performance disperse dyes compared to the simpler alternative, 4-nitroaniline. The strategic inclusion of the N,N-dimethylamino group results in:
-
Higher reaction yields , suggesting a more efficient and economically favorable synthesis.
-
A significant bathochromic shift , enabling the creation of deeper, more valuable shades like reddish-violet.
-
Improved light and wash fastness , leading to a more durable and higher quality final product.
For researchers and scientists in materials science and dye chemistry, this compound represents a valuable building block for the rational design of novel colorants with tailored properties. Its unique electronic and structural features provide a powerful tool for tuning the performance characteristics of azo dyes. Future research could explore the synthesis of a wider palette of colors by combining this versatile diazo component with a variety of coupling agents, further expanding its application in the development of advanced functional materials.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-N,N-dimethyl-4-nitroaniline
Introduction: As researchers and scientists, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of the chemical reagents we employ. 3-Amino-N,N-dimethyl-4-nitroaniline (CAS No: 20691-71-8) is a nitroaromatic amine compound utilized in various research applications.[1][2] Its chemical structure, featuring both amino and nitro functional groups, confers specific reactivity and a significant hazard profile that demands a rigorous and informed approach to its disposal.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. The procedures outlined herein are synthesized from regulatory standards and best practices in laboratory safety to ensure the protection of laboratory personnel, the community, and the environment. Adherence to these protocols is not merely a matter of compliance but a cornerstone of a robust safety culture.
Section 1: Hazard Profile and Risk Assessment
Understanding the "why" is critical to appreciating the importance of each step in the disposal process. This compound is classified as a hazardous substance due to its potential health and environmental effects.
1.1 Health Hazards: This compound presents multiple routes of acute toxicity.[3] It is categorized as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[3][4] Direct contact can cause skin irritation and serious eye irritation or damage.[1][3][5][6] Furthermore, inhalation of its dust or vapors may lead to respiratory irritation.[1][3][5][6] Aromatic amines as a class of compounds are handled with caution due to potential long-term health effects, and exposure should always be minimized.[7][8]
1.2 Environmental Hazards: While specific ecotoxicity data for this compound is limited, related nitroaniline compounds are known to be harmful to aquatic life with long-lasting effects.[9][10] Therefore, as a matter of prudent practice, this compound must be treated as an environmental hazard. It should never be disposed of down the drain or in regular trash, as this can lead to contamination of waterways and ecosystems.[10][11]
Section 2: Pre-Disposal Safety Protocols
Before handling the waste, establish a controlled and safe environment. This preparation is the first line of defense against accidental exposure.
2.1 Personal Protective Equipment (PPE): All personnel involved in the handling and disposal process must wear the appropriate PPE to prevent exposure.[12][13]
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a full-face shield should be worn in addition to goggles.[11][14]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required. Inspect gloves for any signs of degradation or perforation before use.[11]
-
Body Protection: A laboratory coat must be worn to protect skin and clothing.[12] For larger quantities, a chemical-resistant apron is recommended.
-
Respiratory Protection: All handling of solid waste or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][12]
2.2 Engineering Controls and Emergency Preparedness:
-
Ventilation: Always handle this chemical waste inside a properly functioning chemical fume hood.[12]
-
Spill Kit: Ensure a spill kit containing an inert absorbent material (e.g., vermiculite, sand), a sealed container for spill waste, and appropriate PPE is readily accessible.[11][15]
-
Safety Stations: Know the location and proper operation of the nearest safety shower and eyewash station.[10][13]
Section 3: Step-by-Step Waste Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream from the point of generation to its final disposition by a licensed facility.
Step 3.1: Waste Identification and Segregation Proper segregation is crucial to prevent dangerous chemical reactions.
-
Classification: All this compound, including expired reagents, reaction byproducts, and any materials contaminated with it (e.g., gloves, weighing paper, absorbent pads, and rinsate), must be classified and collected as hazardous waste.[11]
-
Segregation: Keep this waste stream separate from incompatible materials. Store it away from strong oxidizing agents and strong acids to prevent potentially violent reactions.[4][11]
Step 3.2: Containerization The integrity of the waste container is paramount for safe storage and transport.
-
Container Selection: Use a dedicated, chemically compatible container with a secure, leak-proof screw-top lid.[11] The container must be in excellent condition, free of cracks or residue on the outside.
-
Headspace: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.
Step 3.3: Labeling Accurate labeling is a regulatory requirement and a critical safety communication tool.
-
Content: The waste container must be clearly labeled with the words "HAZARDOUS WASTE ".[11]
-
Chemical Name: List the full chemical name: "This compound " and its CAS Number: 20691-71-8 .[2][11]
-
Hazard Identification: Affix the appropriate GHS hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant, health hazard).
Step 3.4: Accumulation and Storage Waste must be stored safely in a designated laboratory area pending pickup.
-
Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[11] This area should be at or near the point of waste generation.
-
Conditions: The storage area must be a secondary containment tray in a well-ventilated location, away from heat sources or direct sunlight.[16][17] Keep the container tightly closed except when adding waste.
Step 3.5: Arranging Final Disposal Final disposal must be handled by trained professionals.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[11] Provide them with an accurate description of the waste stream.
-
Documentation: Maintain accurate records of the amount of waste generated and the date of disposal, following your institution's protocols.[11]
Section 4: Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before they can be considered non-hazardous.[11]
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or methanol).[11]
-
Collect Rinsate: Crucially, the solvent rinsate from all three rinses must be collected and disposed of as hazardous waste in your designated "this compound" waste container.[11]
-
Final Disposal: After triple rinsing, deface or remove the original label. The container can now typically be disposed of as non-hazardous waste (e.g., regular lab glass or plastic recycling, per your institution's policy).
Data Summary Table
| Property | Value | Source(s) |
| Chemical Name | This compound | [3][18] |
| CAS Number | 20691-71-8 | [2][19] |
| Molecular Formula | C₈H₁₁N₃O₂ | [3][18] |
| Molecular Weight | 181.19 g/mol | [3][18] |
| Appearance | Yellow-brown powder | [18] |
| GHS Hazard Statements | H302, H312, H315, H318, H319, H332, H335 | [1][3] |
Disposal Workflow Diagram
Caption: A workflow for the safe disposal of this compound.
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound | C8H11N3O2 | CID 2733451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]
- 7. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 8. osha.gov [osha.gov]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. echemi.com [echemi.com]
- 17. fishersci.com [fishersci.com]
- 18. chemwhat.com [chemwhat.com]
- 19. echemi.com [echemi.com]
A Senior Application Scientist's Guide to Handling 3-Amino-N,N-dimethyl-4-nitroaniline
As researchers and scientists in drug development, our work with novel chemical entities demands the highest standards of safety. 3-Amino-N,N-dimethyl-4-nitroaniline, a member of the aromatic amine and nitroaniline chemical classes, is a potent compound that requires meticulous handling to ensure personnel safety and experimental integrity. Aromatic amines, as a class, are recognized for their potential toxicity, and proper safety protocols are essential to prevent environmental contamination and adverse health effects.[1] This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety principles.
Hazard Profile: Understanding the Risks
The necessity for stringent personal protective equipment (PPE) protocols is directly driven by the inherent hazards of this compound and its structural analogs. Compounds in this family are classified as hazardous substances, with primary risks including acute toxicity through multiple exposure routes and significant irritation.[2][3][4]
Understanding these risks is the first step in a self-validating safety system. The primary hazards associated with this class of chemicals are summarized below.
| Hazard Classification | Description | Potential Health Effects |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled.[2][4][5][6] | Systemic toxic effects, potential for organ damage, and formation of methemoglobin, which impairs the blood's ability to transport oxygen.[7] |
| Skin Irritation | Causes skin irritation upon direct contact.[3][4] | Redness, inflammation, and discomfort. Prolonged contact can lead to more severe dermal effects. |
| Serious Eye Irritation | Causes serious eye irritation.[3][4] | Pain, redness, and potential damage to eye tissue if not promptly flushed. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[3][4] Prolonged or repeated exposure may cause damage to organs.[6][8] | Irritation of the respiratory tract upon inhalation of dust. Long-term exposure may lead to liver damage.[7] |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the risks of exposure. The selection of specific equipment is based on minimizing contact through all potential routes of entry: inhalation, skin/eye contact, and ingestion.[7]
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety goggles with side protection or a full-face shield.[7][9] | Rationale: Protects against accidental splashes of solutions or aerosolized dust particles from coming into contact with the eyes, preventing serious irritation.[3][4] |
| Skin | Chemical-resistant gloves (e.g., Nitrile).[9] Double-gloving is highly recommended. | Rationale: Prevents dermal absorption, a primary route of toxicity for this compound.[2][10] Gloves should be inspected before use and changed immediately upon contamination. |
| Lab coat or chemical-resistant coveralls.[9] | Rationale: Provides a barrier to prevent the chemical from contacting personal clothing and underlying skin.[11] | |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator.[2][9] | Rationale: Essential when handling the solid powder outside of a chemical fume hood or if dust generation is unavoidable. This prevents inhalation, a key route of acute toxicity.[12] |
| Feet | Closed-toe shoes.[7][9] | Rationale: Protects feet from potential spills and dropped equipment. |
Operational and Disposal Plan
Safe handling extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from initial handling to final disposal.
Step-by-Step Handling Procedure
-
Preparation and Engineering Controls: Always handle this compound within a certified chemical fume hood to control vapor and dust exposure.[2][7][13] Ensure safety devices like an eyewash station and safety shower are accessible and unobstructed.[7]
-
Donning PPE: Before handling the container, put on all required PPE as specified in the table above.
-
Chemical Handling:
-
Post-Handling:
Spill Management Protocol
In the event of a spill, a calm and procedural response is critical.
-
Personal Precautions: Avoid dust formation and breathing vapors.[12] Use the full personal protective equipment specified above.
-
Environmental Precautions: Prevent the chemical from entering drains, as it can be harmful to aquatic life.[2][12]
-
Cleanup Methods: For solid spills, carefully sweep or scoop the material into a suitable, labeled container for disposal.[9] Use spark-proof tools and explosion-proof equipment if necessary.[12] Adhered or collected material should be promptly disposed of according to regulations.[12]
Caption: Workflow for Safe Spill Response.
Storage and Disposal
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated area.[2][5][9] The storage area should be locked.[4][5] Keep the chemical away from incompatible materials such as strong oxidizing agents and acids.[9][10]
-
Disposal: All waste material, including contaminated PPE and cleanup materials, must be handled as hazardous waste.[2] Collect waste in a suitable, labeled, and sealed container.[2] Disposal must be carried out by a licensed contractor in accordance with all applicable federal, state, and local regulations.[5][11]
By adhering to this comprehensive guide, you build a self-validating system of safety that protects you, your colleagues, and your research. The causality is clear: this compound is a hazardous substance, and these protocols are the scientifically-grounded and field-proven methods to mitigate the risks associated with its handling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. amherst.edu [amherst.edu]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. benchchem.com [benchchem.com]
- 10. nj.gov [nj.gov]
- 11. aarti-industries.com [aarti-industries.com]
- 12. echemi.com [echemi.com]
- 13. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
